molecular formula C16H16N2O4 B1179545 PA22-2 CAS No. 126602-75-3

PA22-2

Cat. No.: B1179545
CAS No.: 126602-75-3
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Description

PA22-2, also known as this compound, is a useful research compound. Its molecular formula is C16H16N2O4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

126602-75-3

Molecular Formula

C16H16N2O4

Synonyms

PA22-2

Origin of Product

United States

Foundational & Exploratory

The PA22-2 (IKVAV) Peptide: A Technical Guide to its Function and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The PA22-2 peptide, and its core active sequence IKVAV (isoleucyl-lysyl-valyl-alanyl-valine), is a well-characterized bioactive fragment derived from the α1 chain of laminin.[1][2] This pentapeptide plays a significant role in fundamental cellular processes, particularly in the nervous and immune systems. Its ability to promote neurite outgrowth, modulate cell adhesion, and influence macrophage phenotype has positioned it as a valuable tool in neuroscience research and a potential therapeutic agent in regenerative medicine and oncology.[3][4] This technical guide provides an in-depth overview of the this compound (IKVAV) peptide's function, its mechanism of action through integrin-mediated signaling pathways, detailed experimental protocols for its study, and a compilation of quantitative data from relevant literature.

Core Functions of the this compound (IKVAV) Peptide

The biological activities of the IKVAV peptide are diverse, impacting cell behavior in various contexts.

  • Neurogenesis and Neurite Outgrowth: The most prominent function of the IKVAV peptide is its potent ability to stimulate the extension of neurites from neuronal cells.[1][2] It also facilitates the differentiation of neural progenitor cells into mature neurons, making it a key molecule of interest in neural tissue engineering.[5]

  • Cell Adhesion and Migration: The IKVAV sequence serves as a recognition motif for cell surface receptors, mediating the attachment, spreading, and migration of various cell types, including neuronal and tumor cells.[1][6]

  • Macrophage Modulation: Recent studies have revealed the immunomodulatory properties of the IKVAV peptide. It can influence macrophage polarization, suppressing the pro-inflammatory M1 phenotype and promoting the pro-healing M2 phenotype.[7][8]

  • Angiogenesis and Tumor Progression: The IKVAV peptide has been shown to promote the formation of new blood vessels (angiogenesis).[4] This activity, coupled with its role in cell adhesion and migration, can also contribute to tumor growth and metastasis.[9]

Mechanism of Action: Integrin-Mediated Signaling

The this compound (IKVAV) peptide exerts its effects by binding to and activating specific integrin receptors on the cell surface. Integrins are heterodimeric transmembrane proteins that link the extracellular matrix to the intracellular cytoskeleton and signaling machinery. The primary integrins identified as receptors for the IKVAV sequence include α2β1, α3β1, and α6β1.[9][10] Upon binding, the IKVAV peptide induces integrin clustering and the recruitment of intracellular signaling molecules, leading to the activation of downstream pathways that orchestrate the observed cellular responses.

Key Signaling Pathways

Two major signaling cascades are activated by IKVAV-integrin interaction: the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-kinase/Protein kinase B (PI3K/Akt) pathway.[3][11]

  • MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Activation of the MAPK/ERK pathway by IKVAV has been shown to be involved in the promotion of neurite outgrowth and the increased production of matrix metalloproteinases (MMPs), which are involved in cell migration and tissue remodeling.[3][9]

  • PI3K/Akt Pathway: The PI3K/Akt pathway is a key regulator of cell survival, growth, and proliferation. IKVAV-mediated activation of this pathway contributes to its pro-survival and proliferative effects on various cell types, including bone marrow mesenchymal stem cells.[3][11]

Signaling Pathway Diagram

Figure 1: IKVAV-Mediated Signaling Pathways. The binding of the IKVAV peptide to integrin receptors activates the MAPK/ERK and PI3K/Akt pathways, leading to changes in gene expression that regulate various cellular functions.

Quantitative Data

The following tables summarize quantitative data on the effects of the IKVAV peptide from various studies.

Table 1: Effect of IKVAV Peptide on Neurite Outgrowth
Cell TypeIKVAV ConcentrationIncubation TimeMeasured ParameterResult
Human Mesenchymal Stem Cells (hMSCs)1000 µM2 and 7 daysNeurite Outgrowth LengthNo significant difference from control
Murine Embryonic Stem Cells570 µM3 daysAverage Neurite Length~38 µm
Human Neural Stem/Progenitor Cells10 µM, 50 µM, 100 µM3, 7, 21 daysCell Migration from NeurospheresHighest migration rate at 10 µM
Table 2: Effect of IKVAV Peptide on Macrophage Phenotype
Cell TypeIKVAV ConcentrationIncubation TimeMeasured ParameterResult
Murine Macrophages (M0)Not Specified48 hoursArginase-1 (Arg-1) ExpressionIncreased from ~38 a.u. to ~64 a.u. (Arbitrary Units)
Murine Macrophages (M1)Not Specified48 hoursArginase-1 (Arg-1) ExpressionIncreased from ~40 a.u. to ~44 a.u.
Human PBMC-derived Macrophages (M1)Not Specified48 hoursiNOS ExpressionSignificantly decreased (from ~197 a.u. to ~178 a.u.)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Neurite Outgrowth Assay

This protocol is adapted for a quantitative, high-content imaging approach.

Objective: To quantify the effect of the IKVAV peptide on neurite extension from a neuronal cell line (e.g., PC12 or SH-SY5Y).

Materials:

  • Neuronal cell line

  • Cell culture medium (e.g., DMEM/F12) with supplements and serum

  • IKVAV peptide stock solution (e.g., 1 mg/mL in sterile water or PBS)

  • 96-well clear-bottom black imaging plates

  • Coating solution (e.g., Poly-L-lysine or Collagen IV)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system and analysis software

Procedure:

  • Plate Coating: Coat the wells of a 96-well imaging plate with the appropriate coating solution according to the manufacturer's instructions. Incubate for at least 1 hour at 37°C or overnight at 4°C. Wash the wells three times with sterile PBS.

  • Cell Seeding: Seed the neuronal cells into the coated wells at a density that allows for individual neurites to be resolved (e.g., 5,000-10,000 cells/well). Allow the cells to adhere for 24 hours.

  • Peptide Treatment: Prepare serial dilutions of the IKVAV peptide in serum-free or low-serum medium. Remove the culture medium from the cells and replace it with the medium containing different concentrations of the IKVAV peptide. Include a vehicle control (medium without peptide).

  • Incubation: Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 48-72 hours).

  • Fixation and Staining:

    • Carefully aspirate the medium and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with 5% BSA for 1 hour.

    • Incubate with the primary antibody (e.g., anti-β-III-tubulin) diluted in blocking solution overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use the analysis software to automatically identify cell bodies (from the nuclear stain) and trace neurites (from the neuronal marker stain).

    • Quantify parameters such as total neurite length, average neurite length per neuron, number of neurite branches, and percentage of neurite-bearing cells.

Experimental Workflow: Neurite Outgrowth Assay

Neurite_Outgrowth_Workflow Start Start Coat_Plate Coat 96-well plate (e.g., Poly-L-lysine) Start->Coat_Plate Seed_Cells Seed neuronal cells Coat_Plate->Seed_Cells Adhere Allow cells to adhere (24 hours) Seed_Cells->Adhere Treat Treat with IKVAV peptide (various concentrations) Adhere->Treat Incubate Incubate (48-72 hours) Treat->Incubate Fix_Stain Fix and stain cells (β-III-tubulin, DAPI) Incubate->Fix_Stain Image Acquire images (High-content imaging) Fix_Stain->Image Analyze Analyze neurite parameters Image->Analyze End End Analyze->End

Figure 2: Workflow for a quantitative neurite outgrowth assay to assess the effect of the IKVAV peptide.
Cell Adhesion Assay

Objective: To quantify the ability of the IKVAV peptide to promote cell attachment.

Materials:

  • Cell line of interest (e.g., neuronal, endothelial, or tumor cells)

  • 96-well tissue culture plates

  • IKVAV peptide stock solution

  • Blocking solution (e.g., 1% Bovine Serum Albumin in PBS)

  • Cell stain (e.g., Crystal Violet)

  • Extraction solution (e.g., 10% acetic acid)

  • Plate reader

Procedure:

  • Plate Coating: Dilute the IKVAV peptide to various concentrations in sterile PBS. Add 100 µL of each dilution to the wells of a 96-well plate. Include a negative control (PBS alone) and a positive control (e.g., fibronectin or laminin). Incubate the plate overnight at 4°C.

  • Blocking: Aspirate the coating solutions and wash the wells three times with sterile PBS. Add 200 µL of blocking solution to each well and incubate for 1 hour at 37°C to block non-specific cell binding.

  • Cell Seeding: Wash the wells three times with sterile PBS. Resuspend the cells in serum-free medium to a concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to each well.

  • Incubation: Incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

  • Staining and Quantification:

    • Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

    • Wash three times with PBS.

    • Stain the cells with 0.1% Crystal Violet solution for 20 minutes.

    • Wash the wells extensively with water until the background is clear.

    • Air dry the plate.

    • Add 100 µL of extraction solution to each well to solubilize the stain.

    • Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Macrophage Polarization Assay

Objective: To determine the effect of the IKVAV peptide on macrophage polarization towards M1 or M2 phenotypes.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

  • Cell culture medium (e.g., DMEM) with supplements and serum

  • IKVAV peptide stock solution

  • M1 polarization stimulus (e.g., LPS and IFN-γ)

  • M2 polarization stimulus (e.g., IL-4 and IL-13)

  • Reagents for analysis (e.g., RNA extraction kit and qPCR reagents, or antibodies for flow cytometry or immunocytochemistry)

Procedure:

  • Cell Culture: Culture macrophages in appropriate medium. For BMDMs, differentiate bone marrow cells with M-CSF for 7 days.

  • Polarization and Treatment:

    • M0 (unpolarized) + IKVAV: Treat macrophages with the desired concentration of IKVAV peptide.

    • M1 + IKVAV: Treat macrophages with M1 stimuli (e.g., 100 ng/mL LPS and 20 ng/mL IFN-γ) in the presence of the IKVAV peptide.

    • M2 + IKVAV: Treat macrophages with M2 stimuli (e.g., 20 ng/mL IL-4 and 20 ng/mL IL-13) in the presence of the IKVAV peptide.

    • Controls: Include M0, M1, and M2 conditions without the IKVAV peptide.

  • Incubation: Incubate the cells for 24-48 hours.

  • Analysis:

    • Gene Expression (qPCR): Extract total RNA from the cells. Perform reverse transcription to synthesize cDNA. Use qPCR to measure the relative expression of M1 markers (e.g., Nos2, Tnf, Il1b) and M2 markers (e.g., Arg1, Mrc1, Il10).

    • Protein Expression (Flow Cytometry or Immunocytochemistry): Stain the cells for M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206). Analyze by flow cytometry or visualize by fluorescence microscopy.

    • Cytokine Secretion (ELISA): Collect the cell culture supernatant and measure the concentration of secreted M1 cytokines (e.g., TNF-α, IL-6) and M2 cytokines (e.g., IL-10) using ELISA kits.

Conclusion

The this compound (IKVAV) peptide is a versatile and potent bioactive molecule with significant implications for neuroscience, immunology, and oncology. Its well-defined functions in promoting neurite outgrowth, mediating cell adhesion, and modulating macrophage phenotype are primarily executed through its interaction with integrin receptors and the subsequent activation of the MAPK/ERK and PI3K/Akt signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important laminin-derived peptide. Future investigations will likely continue to unravel the intricate details of its signaling cascades and expand its applications in various biomedical fields.

References

The IKVAV Sequence: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide IKVAV (isoleucyl-lysyl-valyl-alanyl-valine) is a biologically active sequence derived from the α1 chain of laminin, a major glycoprotein component of the basement membrane.[1][2] Since its identification, the IKVAV sequence has been the subject of extensive research, revealing its critical role in a wide array of physiological and pathological processes. This technical guide provides a comprehensive overview of the biological activities of the IKVAV sequence, with a focus on its molecular mechanisms, quantitative effects, and the experimental protocols used for its characterization. We delve into its well-established roles in promoting neurite outgrowth and neuronal differentiation, as well as its involvement in cell adhesion, migration, angiogenesis, and cancer progression. The signaling pathways initiated by IKVAV, primarily through integrin receptors and subsequent activation of the MAPK/ERK and PI3K/Akt pathways, are detailed. This document aims to serve as a valuable resource for researchers and professionals in drug development by consolidating the current knowledge on the IKVAV sequence and providing detailed methodologies for its study, thereby facilitating further exploration of its therapeutic potential.

Core Biological Activities of the IKVAV Sequence

The IKVAV peptide is a potent bioactive motif that elicits a range of cellular responses. Its primary activities are centered around cell-extracellular matrix (ECM) interactions, which in turn regulate cell behavior and function.

Neurite Outgrowth and Neuronal Differentiation

One of the most well-documented activities of the IKVAV sequence is its ability to promote neurite outgrowth and guide neuronal differentiation.[2][3] This makes it a significant area of interest for neural tissue engineering and regenerative medicine. Studies have consistently shown that surfaces functionalized with IKVAV peptides can stimulate the extension of neurites from various neuronal cell types, including PC12 cells and primary neurons.[2][3] The effect is often dose-dependent, with optimal concentrations leading to significant increases in neurite length and branching.

Cell Adhesion and Migration

The IKVAV sequence serves as a recognition site for cellular adhesion, mediating the attachment of various cell types to laminin or IKVAV-functionalized substrates.[4] This adhesion is a prerequisite for subsequent cellular processes, including migration. The peptide has been shown to promote the migration of both normal and cancerous cells, a process critical in development, wound healing, and tumor metastasis.

Angiogenesis

Angiogenesis, the formation of new blood vessels, is another key biological process influenced by the IKVAV sequence. The peptide has been demonstrated to promote the various stages of angiogenesis, including endothelial cell proliferation, migration, and tube formation.[5] In vivo studies, such as the Matrigel plug assay, have confirmed the pro-angiogenic effects of IKVAV, where it stimulates the infiltration of endothelial cells and the formation of new vascular networks.

Role in Cancer

The biological activities of IKVAV also have significant implications in the context of cancer. By promoting cell adhesion, migration, and angiogenesis, the IKVAV sequence can contribute to tumor growth and metastasis.[6] Studies have shown that the presence of IKVAV can enhance the colonization of distant organs by metastatic cancer cells. Furthermore, the pro-angiogenic properties of IKVAV can support tumor vascularization, which is essential for tumor survival and expansion.

Quantitative Data on IKVAV Biological Activity

The following tables summarize the quantitative data on the biological effects of the IKVAV peptide, providing a comparative overview of its potency and concentration-dependent activities.

Table 1: IKVAV Concentration-Dependent Effects on Neurite Outgrowth

Cell TypeIKVAV ConcentrationObserved EffectReference
mESCs570 µM~38 µm average neurite length[7]
PC12 cells0.58 - 15.6 µg/cm²Significant increase in adherence[8]

Table 2: IKVAV Concentration-Dependent Effects on Cell Migration and Adhesion

Cell TypeIKVAV ConcentrationObserved EffectReference
Human Neurospheres10 µMIncreased rate of migration[1]
Human Dermal Fibroblasts (HDF)0.36 and 0.72 µg/mgIncreased adhesion on non-crosslinked collagen films[9]

Table 3: IKVAV Effects on Signaling Pathway Activation

Cell LineIKVAV ConcentrationTarget PathwayQuantitative EffectReference
BMMSCs0.5 mMMAPK/ERKPeak phosphorylation of ERK1/2[10][11]
BMMSCs0.5 mMPI3K/AktPeak phosphorylation of Akt[10][11]
Murine Macrophages3 mMiNOS expression (M1 marker)Significant reduction in MFI[1]
Murine Macrophages3 mMArg-1 expression (M2 marker)Increased MFI from 39.73 to 44.48 a.u. in M1 macrophages[1]

Table 4: IKVAV Effects on Gene Expression

Cell TypeIKVAV TreatmentGeneFold Change/EffectReference
Murine Macrophages3 mMVEGFA, MIF, CXCR4, INSR, S100A10Upregulated[1]
Murine Macrophages3 mMLPL, FPR2, MAPK13, CCRL2Downregulated[1]

Signaling Pathways Activated by IKVAV

The biological effects of the IKVAV sequence are primarily mediated through its interaction with specific cell surface receptors, which in turn triggers intracellular signaling cascades.

Receptor Binding

Integrins, a family of transmembrane receptors, are the principal receptors for the IKVAV sequence. While several integrins can bind to laminin, the interaction with the IKVAV motif is thought to be mediated by specific integrin subtypes, including α2β1.[1] The binding of IKVAV to these receptors initiates a conformational change in the integrin, leading to the recruitment of intracellular signaling molecules.

Downstream Signaling Cascades

Upon integrin engagement, the IKVAV sequence activates two major downstream signaling pathways:

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. IKVAV has been shown to induce the phosphorylation and activation of ERK1/2 in a dose- and time-dependent manner.[10][11]

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another key signaling route that governs cell growth, survival, and metabolism. IKVAV treatment leads to the phosphorylation and activation of Akt, contributing to its pro-survival and pro-proliferative effects.[10][11]

The activation of these pathways ultimately leads to changes in gene expression and cellular behavior, driving the various biological activities of the IKVAV sequence.

IKVAV_Signaling_Pathway IKVAV IKVAV Peptide Integrin Integrin Receptor (e.g., α2β1) IKVAV->Integrin Binds PI3K PI3K Integrin->PI3K Activates MAPK_Pathway MAPK/ERK Pathway Integrin->MAPK_Pathway Activates Akt Akt PI3K->Akt Activates Cellular_Responses Cellular Responses: - Neurite Outgrowth - Cell Adhesion - Cell Migration - Angiogenesis - Proliferation Akt->Cellular_Responses ERK ERK1/2 MAPK_Pathway->ERK Phosphorylates ERK->Cellular_Responses

Simplified signaling pathway of the IKVAV peptide.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of the IKVAV sequence.

Neurite Outgrowth Assay using PC12 Cells

This protocol describes how to assess the neuritogenic potential of the IKVAV peptide using the rat pheochromocytoma cell line, PC12.

Materials:

  • PC12 cells

  • Culture medium: RPMI-1640 supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin

  • IKVAV peptide solution (sterile, various concentrations)

  • Nerve Growth Factor (NGF) stock solution

  • Poly-L-lysine (PLL) or Collagen IV

  • 96-well tissue culture plates

  • Microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with PLL (100 µg/mL) or Collagen IV (50 µg/mL) for at least 2 hours at 37°C. Aspirate the coating solution and wash the wells twice with sterile PBS.

  • Cell Seeding: Seed PC12 cells at a density of 1 x 10⁴ cells/well in culture medium and allow them to attach for 24 hours.

  • Treatment: Replace the medium with a low-serum medium containing the desired concentrations of IKVAV peptide and a sub-optimal concentration of NGF (e.g., 50 ng/mL). Include a positive control (optimal NGF concentration) and a negative control (low-serum medium alone).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Imaging: Capture images of the cells in each well using a phase-contrast microscope.

  • Quantification: Using image analysis software, measure the length of the longest neurite for at least 50 cells per well. A process is considered a neurite if its length is at least twice the diameter of the cell body. Calculate the average neurite length for each treatment group.

Neurite_Outgrowth_Workflow Start Start Coat_Plate Coat 96-well plate (PLL or Collagen IV) Start->Coat_Plate Seed_Cells Seed PC12 cells (1x10⁴ cells/well) Coat_Plate->Seed_Cells Treatment Treat with IKVAV and NGF Seed_Cells->Treatment Incubate Incubate for 48-72 hours Treatment->Incubate Image Capture Images Incubate->Image Quantify Quantify Neurite Length Image->Quantify End End Quantify->End

Workflow for the PC12 cell neurite outgrowth assay.
Transwell Migration Assay

This protocol outlines a method to quantify the effect of the IKVAV peptide on cell migration.

Materials:

  • Cells of interest (e.g., endothelial cells, cancer cells)

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Serum-free medium

  • Medium containing a chemoattractant (e.g., 10% FBS)

  • IKVAV peptide solution

  • Crystal Violet staining solution

  • Cotton swabs

  • Microscope

Procedure:

  • Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup: Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate. If testing the inhibitory effect of IKVAV, add it to both the upper and lower chambers. If testing its chemoattractant properties, add it to the lower chamber only.

  • Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for 4-24 hours (optimize for cell type) at 37°C in a 5% CO₂ incubator.

  • Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes, then stain with 0.5% Crystal Violet for 20 minutes.

  • Washing and Imaging: Wash the inserts with water to remove excess stain and allow them to air dry. Image the stained cells using a microscope.

  • Quantification: Count the number of migrated cells in several random fields of view for each insert. Calculate the average number of migrated cells per field.[12][13][14]

In Vivo Matrigel Plug Angiogenesis Assay

This protocol describes an in vivo method to assess the angiogenic potential of the IKVAV peptide.

Materials:

  • Matrigel (growth factor-reduced)

  • IKVAV peptide solution

  • Mice (e.g., C57BL/6)

  • Syringes and needles

  • Surgical tools

  • Hemoglobin assay kit or antibodies for immunohistochemistry (e.g., anti-CD31)

Procedure:

  • Preparation of Matrigel Mixture: Thaw Matrigel on ice. Mix the IKVAV peptide with the liquid Matrigel to the desired final concentration. Keep the mixture on ice to prevent premature gelation.

  • Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice. Use Matrigel without the peptide as a negative control.

  • Incubation: Allow the Matrigel to solidify in vivo, forming a "plug." The plugs are typically harvested after 7-14 days.

  • Plug Excision: Euthanize the mice and surgically excise the Matrigel plugs.

  • Quantification of Angiogenesis:

    • Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent). The amount of hemoglobin is proportional to the extent of vascularization.

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an antibody against an endothelial cell marker (e.g., CD31) to visualize blood vessels. Quantify the vessel density using image analysis software.[8][15][16][17][18]

Conclusion

The IKVAV sequence is a versatile and potent bioactive peptide with significant implications for both basic research and therapeutic development. Its well-defined roles in promoting neurite outgrowth, cell adhesion, migration, and angiogenesis, mediated through specific integrin receptors and downstream signaling pathways, offer numerous avenues for therapeutic intervention. The quantitative data and detailed experimental protocols provided in this technical guide are intended to facilitate further investigation into the molecular mechanisms of IKVAV and to aid in the design of novel biomaterials and therapeutic strategies for a range of conditions, including nerve injury, wound healing, and cancer. As our understanding of the intricate biological activities of the IKVAV sequence continues to grow, so too will its potential for clinical translation.

References

The Discovery of Laminin A-Chain Fragment PA22-2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Core Biological Activities, Experimental Protocols, and Signaling Pathways of a Promising Bioactive Peptide.

Introduction

Laminins, a major family of glycoproteins, are integral components of the basement membrane, playing a crucial role in cell adhesion, differentiation, migration, and growth.[1] The laminin A-chain, in particular, harbors several biologically active domains. This technical guide focuses on the discovery and characterization of PA22-2, a 19-amino acid peptide fragment derived from the carboxyl-terminal end of the laminin A chain.[2] This peptide has demonstrated significant potential in promoting cell adhesion, neurite outgrowth, and cell proliferation, making it a subject of considerable interest for researchers in cell biology, neuroscience, and drug development. This document provides a comprehensive overview of the quantitative data associated with this compound's activity, detailed experimental protocols for its study, and a visualization of its known signaling pathways.

Quantitative Data Summary

The biological activity of this compound has been characterized in various in vitro systems. The following tables summarize the key quantitative findings related to its effects on cell behavior and molecular interactions.

Cell LineAssayParameter MeasuredThis compound ConcentrationObserved EffectReference
PC12Cell GrowthThymidine IncorporationNot SpecifiedStimulation of thymidine incorporation and cell growth.[2]
PC12Neurite OutgrowthPromotion of neurite formationNot SpecifiedPromotes neurite outgrowth.[3]
A-2058 MelanomaCollagenolysisType IV Collagenolytic ActivityNot SpecifiedSelectively stimulated type IV collagenolytic activity.[4]
Gene/ProteinCell LineAssayThis compound EffectReference
c-fos mRNAPC12Northern BlotRapid and transient induction of expression.[2]
c-jun mRNAPC12Northern BlotRapid and transient induction of expression.[2]
c-Fos/c-Jun ComplexPC12Gel Shift AssayStimulated DNA binding activity to the AP-1 site.[2]
MMP-2, MMP-3, MMP-9A-2058 MelanomaNot SpecifiedDid not modulate expression or activity.[4]
TIMP-1, TIMP-2A-2058 MelanomaNot SpecifiedDid not modulate expression.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for key experiments used to characterize the biological activities of this compound.

Cell Adhesion Assay

This protocol is adapted from standard cell adhesion assays and can be used to quantify the attachment of cells to surfaces coated with this compound.

Materials:

  • 96-well tissue culture plates

  • This compound peptide

  • Bovine Serum Albumin (BSA)

  • Cell line of interest (e.g., PC12, A-2058)

  • Serum-free culture medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Glutaraldehyde

  • Crystal Violet stain

  • Triton X-100

  • Microplate reader

Procedure:

  • Coating: Dissolve this compound in sterile PBS to the desired concentrations. Add 100 µL of the peptide solution to each well of a 96-well plate. Incubate overnight at 4°C. Use BSA-coated wells as a negative control.

  • Blocking: Aspirate the coating solution and wash the wells with PBS. Add 200 µL of 1% BSA in PBS to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.

  • Cell Preparation: Culture cells to sub-confluency. Detach cells using Trypsin-EDTA, wash with serum-free medium, and resuspend in serum-free medium to a final concentration of 1 x 10^5 cells/mL.

  • Cell Seeding: Aspirate the blocking solution from the wells and add 100 µL of the cell suspension to each well.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 1-2 hours to allow for cell adhesion.

  • Washing: Gently wash the wells twice with PBS to remove non-adherent cells.

  • Fixation and Staining: Fix the adherent cells with 100 µL of 4% glutaraldehyde in PBS for 15 minutes. After washing with water, stain the cells with 100 µL of 0.1% Crystal Violet solution for 20 minutes.

  • Quantification: Wash the wells with water to remove excess stain and allow them to dry. Solubilize the stain by adding 100 µL of 1% Triton X-100 to each well. Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

Neurite Outgrowth Assay

This protocol is designed to assess the effect of this compound on the induction of neurite formation in neuronal or neuron-like cells such as PC12.

Materials:

  • 24-well or 48-well tissue culture plates

  • This compound peptide

  • Poly-L-lysine or other appropriate coating substrate

  • PC12 cells or other suitable neuronal cell line

  • Culture medium (with and without serum)

  • Nerve Growth Factor (NGF) as a positive control

  • Formaldehyde or glutaraldehyde for fixation

  • Phase-contrast microscope with a camera

  • Image analysis software

Procedure:

  • Plate Coating: Coat the wells of the culture plates with poly-L-lysine or another suitable substrate to promote cell attachment.

  • This compound Application: Dissolve this compound to the desired concentrations in serum-free medium. Add the this compound solution to the coated wells.

  • Cell Seeding: Plate PC12 cells at a low density (e.g., 1-2 x 10^4 cells/well) in the prepared wells.

  • Incubation: Incubate the cells at 37°C. The duration of the assay can range from 24 to 72 hours, depending on the cell type and experimental goals.

  • Fixation: After the incubation period, fix the cells with 4% formaldehyde in PBS for 20 minutes.

  • Imaging: Capture images of the cells in multiple random fields per well using a phase-contrast microscope.

  • Quantification: Analyze the captured images using image analysis software. The following parameters can be quantified:

    • Percentage of cells with neurites (a neurite is typically defined as a process longer than the cell body diameter).

    • Average neurite length per cell.

    • Number of neurites per cell.

Gene Expression Analysis by Quantitative RT-PCR

This protocol outlines the steps to quantify the changes in c-fos and c-jun mRNA levels in response to this compound treatment.

Materials:

  • Cell line of interest (e.g., PC12)

  • This compound peptide

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR primers for c-fos, c-jun, and a reference gene (e.g., GAPDH, β-actin)

  • SYBR Green or other fluorescent qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat them with various concentrations of this compound for a specified time course (e.g., 0, 30, 60, 120 minutes).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit.

  • Quantitative PCR: Set up the qPCR reactions using the synthesized cDNA, gene-specific primers, and a fluorescent qPCR master mix. Run the reactions in a real-time PCR instrument.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in c-fos and c-jun expression in this compound-treated cells relative to untreated controls, normalized to the expression of the reference gene.

Signaling Pathways and Visualizations

This compound has been shown to induce a rapid and transient expression of the proto-oncogenes c-fos and c-jun in PC12 cells.[2] This suggests the activation of an intracellular signaling cascade that culminates in the formation of the AP-1 (Activator Protein-1) transcription factor, a heterodimer of c-Fos and c-Jun proteins. AP-1 then binds to specific DNA sequences in the promoter regions of target genes, regulating their transcription and influencing cellular processes like proliferation and differentiation.

Experimental Workflow for Investigating this compound Signaling

The following diagram illustrates a typical experimental workflow to elucidate the signaling pathway activated by this compound.

experimental_workflow cluster_treatment Cell Treatment cluster_analysis Molecular Analysis cluster_downstream Downstream Analysis cluster_outcome Functional Outcome start Treat Cells with this compound rna_extraction RNA Extraction start->rna_extraction protein_extraction Protein Extraction start->protein_extraction qpcr qRT-PCR for c-fos/c-jun rna_extraction->qpcr western_blot Western Blot for Phospho-kinases protein_extraction->western_blot transcription_assay AP-1 Reporter Assay qpcr->transcription_assay western_blot->transcription_assay proliferation Cell Proliferation Assay transcription_assay->proliferation differentiation Neurite Outgrowth Assay transcription_assay->differentiation

Caption: Workflow for studying this compound's signaling and functional effects.

Hypothesized this compound Signaling Pathway

Based on the induction of c-fos and c-jun, a plausible signaling pathway initiated by this compound can be hypothesized. This pathway likely involves a cell surface receptor and downstream kinase cascades that ultimately lead to the activation of transcription factors.

pa22_2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response PA22_2 This compound Receptor Unknown Receptor PA22_2->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates c_fos_jun c-fos and c-jun Gene Transcription Kinase_Cascade->c_fos_jun Induces AP1 AP-1 Formation c_fos_jun->AP1 Leads to Target_Genes Target Gene Expression AP1->Target_Genes Regulates Proliferation Cell Proliferation Target_Genes->Proliferation Differentiation Neurite Outgrowth Target_Genes->Differentiation

Caption: Hypothesized signaling cascade initiated by this compound binding.

Conclusion

The laminin A-chain fragment this compound is a potent bioactive peptide with significant effects on cell adhesion, proliferation, and neurite outgrowth. Its ability to stimulate the expression of the immediate early genes c-fos and c-jun places it as a key regulator of the AP-1 transcription factor pathway. The experimental protocols and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the mechanisms of action and therapeutic potential of this compound. Future research should focus on identifying the specific cell surface receptor for this compound and elucidating the complete downstream signaling network to fully harness its promise in regenerative medicine and oncology.

References

The Role of BASP1 (PA22-2/NAP-22) in Neuronal Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brain Abundant Membrane Attached Signal Protein 1 (BASP1), also known as Neuronal-enriched Acidic Protein 22 (NAP-22), is a critical player in the intricate processes of neuronal development. This technical guide provides an in-depth overview of the current understanding of BASP1's function, with a focus on its role in synapse maturation, cytoskeletal dynamics, and associated signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of molecular interactions and workflows to serve as a comprehensive resource for researchers in neuroscience and drug development.

Introduction

BASP1 is a highly expressed protein in the nervous system, particularly enriched in nerve terminals.[1][2] It is a myristoylated, calmodulin-binding protein that associates with the inner leaflet of the plasma membrane and is a component of membrane rafts.[2][3] While initially implicated in axonal growth, accumulating evidence points to a more prominent role for BASP1 in the later stages of neuronal development, specifically in the maturation and maintenance of synapses.[1][4] Dysregulation of BASP1 expression and function has been linked to neurodevelopmental abnormalities and neurodegenerative diseases.[1][5] This guide will delve into the molecular mechanisms underlying BASP1's function in neuronal development.

Quantitative Data on BASP1 Expression and Localization

Quantitative analysis of BASP1 expression and localization is crucial for understanding its developmental role. The following tables summarize key findings from the literature.

Developmental Stage/ConditionBrain Region/Cell TypeMethodKey Quantitative FindingReference(s)
During Synaptogenesis (Rat Brain)Whole BrainWestern BlotIncremental rise in expression, with the greatest elevation during synaptogenesis.[6]
Adult Rat BrainPurified Synaptic VesiclesQuantitative Western BlotComprises 1.3 ± 0.15% of the total protein in the synaptic vesicle fraction.[7]
Cultured Hippocampal Neurons (Rat)Axons vs. DendritesImmunofluorescencePreferentially sorted into the axon during maturation.[8]
1-week-old vs. 2-week-old Cerebellum (Rat)Synaptic GlomeruliImmunohistochemistryAbsent in VAMP-2 positive synapses at 1 week, but clearly accumulated at 2 weeks.[8]

Signaling Pathways and Molecular Interactions

BASP1 functions as a hub for several signaling pathways that are critical for neuronal development. Its interactions with calmodulin, the actin cytoskeleton, and dynamin I are particularly noteworthy.

Calmodulin Binding and Calcium Signaling

BASP1 is a Ca2+-dependent calmodulin-binding protein.[3] This interaction is thought to regulate BASP1's association with the plasma membrane and its influence on cytoskeletal dynamics. In response to cytosolic Ca2+ elevation, calcineurin can dephosphorylate BASP1, promoting its interaction with actin and mitochondrial proteins.[9]

Ca2_influx Ca2+ Influx Calcineurin Calcineurin Ca2_influx->Calcineurin Activates BASP1_P Phosphorylated BASP1 Calcineurin->BASP1_P Dephosphorylates BASP1 Dephosphorylated BASP1 BASP1_P->BASP1 Dephosphorylation Actin_Mito Actin & Mitochondrial Proteins BASP1->Actin_Mito Binds to Mito_Fission Mitochondrial Fission & Neurite Outgrowth Actin_Mito->Mito_Fission Promotes

BASP1 in Ca2+-mediated signaling for neurite outgrowth.
Interaction with the Actin Cytoskeleton

BASP1 is an actin-associating protein.[10] Overexpression of BASP1 can induce the formation of cellular processes, a function that is dependent on its actin-binding domain.[10] This suggests a direct role for BASP1 in modulating the actin cytoskeleton to drive changes in cell morphology, such as neurite outgrowth.

Regulation of Dynamin I and Synaptic Vesicle Cycling

BASP1 interacts with dynamin I, a large GTPase essential for endocytosis and synaptic vesicle recycling.[11] BASP1 has been shown to inhibit the GTPase activity of dynamin I. This inhibition is relieved by the addition of calmodulin.[11] This regulatory mechanism suggests that BASP1 plays a role in modulating the rate of synaptic vesicle endocytosis.

BASP1 BASP1 Dynamin1 Dynamin I BASP1->Dynamin1 Binds to GTPase_activity GTPase Activity BASP1->GTPase_activity Inhibits Dynamin1->GTPase_activity Exhibits Endocytosis Synaptic Vesicle Endocytosis GTPase_activity->Endocytosis Required for Calmodulin Calmodulin Calmodulin->BASP1 Binds to Calmodulin->GTPase_activity Relieves Inhibition

Regulation of Dynamin I activity by BASP1 and Calmodulin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study BASP1's role in neuronal development.

Primary Hippocampal Neuron Culture

This protocol is adapted for the study of BASP1 localization and function in developing neurons.[12][13][14][15][16][17][18][19]

Materials:

  • E18 rat or P0 mouse pups

  • Dissection medium (e.g., Hibernate-A)

  • Digestion solution (e.g., Papain or Trypsin/DNase I)

  • Plating medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)

  • Poly-D-lysine or Poly-L-lysine coated coverslips or plates

  • Laminin

Procedure:

  • Coat Culture Surface:

    • Incubate sterile glass coverslips or culture plates with Poly-D-lysine (50 µg/mL) or Poly-L-lysine (0.01 mg/mL) for at least 1 hour at 37°C or overnight at 4°C.

    • Wash thoroughly with sterile water and allow to dry.

    • (Optional but recommended) Coat with laminin (10 µg/mL) overnight at 4°C.

  • Dissection and Dissociation:

    • Dissect hippocampi from E18 rat or P0 mouse brains in ice-cold dissection medium.

    • Transfer hippocampi to a digestion solution and incubate at 37°C for 15-20 minutes.

    • Gently wash the tissue with plating medium to inactivate the digestion enzyme.

    • Mechanically dissociate the tissue by gentle trituration with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Plating and Culture:

    • Determine cell density using a hemocytometer.

    • Plate neurons at a desired density (e.g., 1 x 10^5 cells/well in a 24-well plate) in pre-warmed plating medium.

    • Incubate at 37°C in a humidified 5% CO2 incubator.

    • Perform a partial media change every 3-4 days.

Start Start: E18 Rat or P0 Mouse Pups Dissect Dissect Hippocampi Start->Dissect Digest Enzymatic Digestion (Papain or Trypsin) Dissect->Digest Dissociate Mechanical Dissociation (Trituration) Digest->Dissociate Plate Plate Cells on Coated Surface Dissociate->Plate Culture Incubate at 37°C, 5% CO2 Plate->Culture End Ready for Experiments Culture->End

Workflow for primary hippocampal neuron culture.
Co-Immunoprecipitation (Co-IP) of BASP1 and Interacting Proteins

This protocol describes the co-immunoprecipitation of BASP1 to identify and confirm its binding partners, such as dynamin I.[11]

Materials:

  • Cultured neurons or brain tissue lysate

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)

  • Anti-BASP1 antibody

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose resin

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Lysate Preparation:

    • Lyse cells or tissue in ice-cold Co-IP buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant.

  • Pre-clearing (Optional but Recommended):

    • Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an anti-BASP1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-3 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Co-IP wash buffer.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluates by Western blotting using antibodies against BASP1 and the putative interacting protein (e.g., dynamin I).

Neurite Outgrowth Assay

This assay is used to quantify the effect of BASP1 overexpression on neurite extension.[20][21][22]

Materials:

  • Neuronal cell line (e.g., PC12 or SH-SY5Y) or primary neurons

  • Expression vector for hBASP1-GFP (or other tagged version)

  • Control vector (e.g., GFP alone)

  • Transfection reagent

  • Fixative (e.g., 4% paraformaldehyde)

  • Antibodies for immunofluorescence (e.g., anti-GFP, anti-β-III-tubulin)

  • Fluorescence microscope and image analysis software

Procedure:

  • Cell Plating and Transfection:

    • Plate cells at an appropriate density.

    • Transfect cells with the hBASP1 expression vector or a control vector using a suitable transfection reagent.

  • Induction of Differentiation (if applicable):

    • For cell lines like PC12, induce differentiation with Nerve Growth Factor (NGF).

  • Fixation and Immunostaining:

    • After a set time (e.g., 48-72 hours), fix the cells.

    • Perform immunofluorescence staining for the tag (e.g., GFP) and a neuronal marker (e.g., β-III-tubulin).

  • Imaging and Quantification:

    • Acquire images of transfected cells using a fluorescence microscope.

    • Use image analysis software to trace and measure the total length of neurites per transfected cell.

    • Compare the average neurite length between BASP1-overexpressing cells and control cells.

Conclusion

BASP1 (NAP-22) is a multifaceted protein that plays a significant, yet complex, role in neuronal development. Its involvement in synapse maturation, regulation of endocytosis, and modulation of the actin cytoskeleton underscores its importance in establishing and maintaining neuronal connectivity. The experimental protocols and data presented in this guide provide a foundation for further investigation into the precise molecular mechanisms governed by BASP1. A deeper understanding of these pathways may unveil novel therapeutic targets for neurodevelopmental and neurodegenerative disorders. Further research, including the use of advanced imaging techniques and proteomic approaches, will be instrumental in fully elucidating the intricate functions of this key neuronal protein.

References

The Structural Biology and Signaling of PA22-2 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure and function of the PA22-2 peptide, a bioactive fragment derived from the laminin α1 chain. The core active sequence of this peptide, IKVAV, is a key mediator of its biological effects, which primarily include the promotion of neurite outgrowth. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of laminin-derived peptides.

Primary and Secondary Structure of this compound

This compound is a 19-amino acid peptide derived from the mouse laminin a1 chain.[1] Its potent biological activity is primarily attributed to a five-amino acid sequence, Isoleucine-Lysine-Valine-Alanine-Valine (IKVAV).[1] While a definitive high-resolution three-dimensional structure of the full this compound peptide has not been elucidated, studies on shorter peptides containing the IKVAV motif have provided insights into its secondary structure.

Circular dichroism (CD) spectroscopy of a 12-amino acid peptide encompassing the IKVAV sequence has revealed a conformation consisting mainly of β-sheet with a minor α-helical component.[2] Furthermore, other research has indicated that peptides containing the IKVAV sequence have the propensity to form amyloid-like fibrils, which are characterized by a β-sheet structure.[3] This suggests that the IKVAV motif within the this compound peptide likely adopts a β-sheet conformation, which is critical for its biological function.

Structural ParameterDescriptionReference
Peptide Name This compound[1]
Core Active Sequence IKVAV (Isoleucine-Lysine-Valine-Alanine-Valine)[1]
Origin Mouse Laminin a1 chain[1]
Predicted Secondary Structure Predominantly β-sheet with a minor α-helical component[2][3]

Signaling Pathway of this compound (IKVAV) in Neurite Outgrowth

The IKVAV sequence of the this compound peptide exerts its biological effects, most notably the promotion of neurite outgrowth, by interacting with specific cell surface receptors. The primary receptors for the IKVAV motif are members of the integrin family, with the β1-integrin subunit being a key interaction partner.[4][5] The interaction with α2β1 integrin has also been implicated in mediating the effects of IKVAV on macrophage phenotype.[6][7]

Upon binding of the IKVAV peptide to integrin receptors on the surface of neuronal cells, a downstream signaling cascade is initiated. This cascade ultimately leads to cytoskeletal rearrangements and gene expression changes that are essential for the extension of neurites, the precursors to axons and dendrites.

PA22_2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PA22_2 This compound (IKVAV) Integrin Integrin Receptor (e.g., β1-integrin) PA22_2->Integrin Binding Signaling_Cascade Downstream Signaling Cascade Integrin->Signaling_Cascade Activation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Signaling_Cascade->Cytoskeletal_Rearrangement Gene_Expression Changes in Gene Expression Signaling_Cascade->Gene_Expression Neurite_Outgrowth Neurite Outgrowth Cytoskeletal_Rearrangement->Neurite_Outgrowth Gene_Expression->Neurite_Outgrowth

This compound (IKVAV) Signaling Pathway for Neurite Outgrowth.

Experimental Protocols

Determination of Peptide Secondary Structure using Circular Dichroism (CD) Spectroscopy

This protocol outlines the general steps for analyzing the secondary structure of a synthetic peptide like this compound using CD spectroscopy.

Objective: To determine the secondary structural elements (α-helix, β-sheet, random coil) of the this compound peptide in solution.

Materials:

  • Lyophilized this compound peptide (or IKVAV-containing fragment)

  • CD-grade solvent (e.g., 10 mM phosphate buffer, pH 7.4)

  • Circular dichroism spectropolarimeter

  • Quartz cuvette with a 1 mm path length

  • Nitrogen gas source

  • Micro-pipettors and tips

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound peptide in the chosen CD-grade buffer to a final concentration of approximately 0.1-0.2 mg/mL. The exact concentration should be determined accurately by methods such as amino acid analysis or UV absorbance if the peptide contains aromatic residues.

    • Prepare a buffer blank containing the same buffer used for the peptide solution.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen gas flow to purge the instrument. Allow the lamp to warm up for at least 30 minutes.

    • Set the experimental parameters:

      • Wavelength range: Typically 190-260 nm for secondary structure analysis.

      • Data pitch (resolution): 0.5 nm.

      • Scanning speed: 50 nm/min.

      • Bandwidth: 1.0 nm.

      • Number of accumulations: 3-5 to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette containing the buffer blank. This will be subtracted from the sample spectrum.

    • Rinse the cuvette thoroughly with the peptide solution before filling it for the measurement.

    • Record the CD spectrum of the peptide sample.

  • Data Analysis:

    • Subtract the buffer baseline spectrum from the peptide sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity [θ] (deg·cm²·dmol⁻¹) using the following formula: [θ] = (θ_obs × MRW) / (10 × c × l) where:

      • θ_obs is the observed ellipticity in degrees.

      • MRW is the mean residue weight (molecular weight of the peptide / number of amino acids).

      • c is the peptide concentration in g/mL.

      • l is the path length of the cuvette in cm.

    • Analyze the resulting spectrum. Characteristic spectra for different secondary structures include:

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random coil: A strong negative band around 200 nm.

    • Deconvolute the spectrum using software programs (e.g., K2D2, CONTINLL) to estimate the percentage of each secondary structure element.

Neurite Outgrowth Assay

This protocol describes a typical in vitro assay to evaluate the effect of the this compound peptide on neurite outgrowth in a neuronal cell line (e.g., PC12 or SH-SY5Y).

Objective: To quantify the neurite-promoting activity of the this compound peptide.

Materials:

  • Neuronal cell line (e.g., PC12 cells)

  • Cell culture medium (e.g., RPMI-1640 supplemented with horse serum and fetal bovine serum)

  • This compound peptide stock solution (sterile)

  • Nerve Growth Factor (NGF) as a positive control

  • Vehicle control (e.g., sterile water or PBS)

  • Poly-L-lysine or collagen-coated cell culture plates (e.g., 24-well plates)

  • Microscope with a camera for imaging

  • Image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

  • Cell Seeding:

    • Coat the wells of a 24-well plate with poly-L-lysine or collagen according to the manufacturer's instructions to promote cell attachment.

    • Seed the neuronal cells at a low density (e.g., 1 x 10⁴ cells/well) to allow for clear visualization of individual neurites.

    • Allow the cells to attach and recover for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Peptide Treatment:

    • Prepare serial dilutions of the this compound peptide in a low-serum culture medium. A typical concentration range to test would be 1-100 µg/mL.

    • Prepare positive control wells with an optimal concentration of NGF (e.g., 50 ng/mL for PC12 cells).

    • Prepare vehicle control wells with the same low-serum medium.

    • After 24 hours of cell attachment, carefully remove the old medium and replace it with the medium containing the different concentrations of this compound, NGF, or the vehicle control.

  • Incubation and Imaging:

    • Incubate the cells for 48-72 hours to allow for neurite extension.

    • At the end of the incubation period, capture images of multiple random fields for each well using a phase-contrast or fluorescence microscope (if using fluorescently labeled cells).

  • Quantification of Neurite Outgrowth:

    • A common method for quantification is to measure the length of the longest neurite for at least 50-100 individual cells per condition.

    • Alternatively, the percentage of cells bearing neurites longer than a certain threshold (e.g., twice the cell body diameter) can be determined.

    • Use image analysis software to trace and measure neurite lengths.

  • Data Analysis:

    • Calculate the average neurite length or the percentage of neurite-bearing cells for each treatment group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if the differences between the this compound treated groups and the control group are statistically significant.

Experimental Workflow for Neurite Outgrowth Assay.

References

PA22-2 (IKVAV) and the Neurite Outgrowth Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The promotion of neurite outgrowth is a critical area of research in neuroscience, with significant implications for the development of therapies for nerve injury and neurodegenerative diseases. The peptide PA22-2, a 19-mer peptide containing the active pentapeptide sequence Isoleucyl-Lysyl-Valyl-Alanyl-Valine (IKVAV), is derived from the laminin-A chain and has been identified as a potent stimulator of neurite extension[1]. This technical guide provides an in-depth overview of the signaling pathways activated by this compound to promote neurite outgrowth, supported by quantitative data and detailed experimental protocols.

This compound (IKVAV) Signaling Pathway in Neurite Outgrowth

The biological activity of this compound in promoting neurite outgrowth is primarily initiated by its interaction with specific cell surface receptors, which in turn triggers a cascade of intracellular signaling events. The key components of this pathway are integrin receptors and the downstream MAPK/ERK and PI3K/Akt signaling cascades.

Integrin Receptor Binding

This compound, through its IKVAV sequence, serves as a ligand for integrin receptors on the neuronal cell surface. Studies have implicated α3β1 and α6β1 integrins as the primary receptors for laminin-derived peptides, including IKVAV, in mediating neurite outgrowth[2][3]. The binding of this compound to these integrins initiates a conformational change in the integrin dimer, leading to the recruitment and activation of various intracellular signaling molecules.

Activation of MAPK/ERK and PI3K/Akt Pathways

Upon integrin activation by this compound, two major downstream signaling pathways are engaged:

  • MAPK/ERK Pathway: The activation of integrins can lead to the stimulation of the Ras-Raf-MEK-ERK signaling cascade. This pathway is a central regulator of gene expression and protein synthesis, both of which are essential for the structural changes required for neurite formation and elongation. The activation of ERK is a point of convergence for various neurite growth inducers[4]. Studies have shown that IKVAV can activate the ERK1/2 signaling pathway[2].

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade activated downstream of integrin engagement. This pathway is known to play a significant role in cell survival, growth, and differentiation, including neurite outgrowth[5]. The activation of the PI3K/Akt pathway by IKVAV has been demonstrated to be involved in the proliferation of certain cell types and is a known regulator of neurite extension[2][5].

Cytoskeletal Reorganization

The ultimate outcome of the activation of these signaling pathways is the dynamic reorganization of the neuronal cytoskeleton, which is essential for the formation and extension of neurites. The MAPK/ERK and PI3K/Akt pathways regulate the activity of various proteins that control actin and microtubule dynamics. This includes the promotion of actin polymerization at the leading edge of the growth cone and the stabilization of microtubules to form the structural core of the growing neurite. The interaction between IKVAV and integrin signaling can influence cytoskeletal organization[6][7].

Signaling Pathway Diagram

PA22_2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling PA22_2 This compound (IKVAV) Integrin Integrin Receptor (α3β1, α6β1) PA22_2->Integrin Binds to PI3K PI3K Integrin->PI3K Activates Ras Ras Integrin->Ras Activates Akt Akt PI3K->Akt Activates Cytoskeleton Cytoskeletal Reorganization Akt->Cytoskeleton Regulates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Cytoskeleton Regulates Neurite_Outgrowth Neurite Outgrowth Cytoskeleton->Neurite_Outgrowth Leads to

This compound (IKVAV) induced neurite outgrowth signaling pathway.

Quantitative Data on this compound (IKVAV) Induced Neurite Outgrowth

The following tables summarize quantitative data from various studies on the effect of the IKVAV peptide on neurite outgrowth. It is important to note that experimental conditions such as cell type, peptide concentration, and culture duration can influence the results.

Table 1: Effect of IKVAV Concentration on Neurite Length

Cell TypeIKVAV ConcentrationMean Neurite Length (µm)Fold Increase vs. ControlReference
Mouse Embryonic Stem Cells125 µM~25---INVALID-LINK--[1]
Mouse Embryonic Stem Cells270 µM~30---INVALID-LINK--[1]
Mouse Embryonic Stem Cells420 µM~35---INVALID-LINK--[1]
Mouse Embryonic Stem Cells570 µM~38---INVALID-LINK--[1]
Human Mesenchymal Stem Cells1000 µM (Day 2)~20Not specified--INVALID-LINK--[8]
Human Mesenchymal Stem Cells1000 µM (Day 7)~40Not specified--INVALID-LINK--[8]

Table 2: Effect of IKVAV on Percentage of Neurite-Bearing Cells

Cell TypeIKVAV Concentration% of Neurite-Bearing CellsFold Increase vs. ControlReference
Mouse Embryonic Stem Cells125 µM~20%---INVALID-LINK--[1]
Mouse Embryonic Stem Cells570 µM~45%~2.25x--INVALID-LINK--[1]
Mouse Embryonic Stem Cells920 µM~30%~1.5x--INVALID-LINK--[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell types and experimental setups.

Neurite Outgrowth Assay using PC12 Cells

This protocol describes how to assess the effect of this compound (IKVAV) on neurite outgrowth in PC12 cells, a common model for neuronal differentiation.

Materials:

  • PC12 cells

  • Collagen type IV-coated culture plates

  • PC12 cell culture medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum)

  • Differentiation medium (e.g., DMEM with 1% horse serum)

  • This compound (IKVAV) peptide stock solution

  • Nerve Growth Factor (NGF) as a positive control

  • Phase-contrast microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Plate PC12 cells onto collagen-coated 24-well plates at a density of 1 x 10^4 cells/well in culture medium and incubate for 24 hours to allow for cell attachment[9].

  • Treatment: Replace the culture medium with differentiation medium containing various concentrations of this compound (IKVAV) peptide (e.g., 0, 10, 50, 100 µM). Include a positive control with NGF (e.g., 50 ng/mL) and a negative control with differentiation medium alone.

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Imaging: Capture images of the cells using a phase-contrast microscope. Acquire multiple images from random fields for each condition.

  • Analysis:

    • Percentage of neurite-bearing cells: A cell is considered neurite-bearing if it has at least one neurite equal to or longer than the diameter of the cell body. Count the number of neurite-bearing cells and the total number of cells in each field.

    • Neurite length: Using image analysis software, trace the length of the longest neurite for each neurite-bearing cell.

    • Data Presentation: Express the data as the mean ± standard error of the mean (SEM) from at least three independent experiments.

Experimental Workflow: Neurite Outgrowth Assay

Neurite_Outgrowth_Workflow A 1. Seed PC12 cells on collagen-coated plates B 2. Incubate for 24h for cell attachment A->B C 3. Treat with this compound (IKVAV) and controls B->C D 4. Incubate for 48-72h for neurite outgrowth C->D E 5. Acquire images using phase-contrast microscopy D->E F 6. Analyze neurite length and percentage of neurite-bearing cells E->F

Workflow for a typical neurite outgrowth assay.
Immunofluorescence Staining for Neurite Visualization

This protocol allows for the visualization and detailed morphological analysis of neurites.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody (e.g., anti-β-III-tubulin, a neuron-specific marker)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation: After the desired incubation period, gently wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBS and then incubate with DAPI for 5 minutes to stain the nuclei.

  • Mounting: Wash the cells three times with PBS and then mount the coverslips onto glass slides using mounting medium.

  • Imaging: Visualize and capture images using a fluorescence microscope.

Western Blot Analysis of MAPK/ERK and PI3K/Akt Pathway Activation

This protocol is used to detect the phosphorylation (activation) of key signaling proteins in response to this compound (IKVAV) treatment.

Materials:

  • Treated and untreated neuronal cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then apply a chemiluminescent substrate. Capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-ERK).

  • Densitometry Analysis: Quantify the band intensities using densitometry software. The level of protein phosphorylation is typically expressed as the ratio of the phosphorylated protein to the total protein.

Experimental Workflow: Western Blotting

Western_Blot_Workflow A 1. Cell Lysis and Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer to Membrane B->C D 4. Blocking C->D E 5. Primary Antibody Incubation (p-Protein) D->E F 6. Secondary Antibody Incubation E->F G 7. Chemiluminescent Detection F->G H 8. Stripping and Re-probing (Total Protein) G->H I 9. Densitometry Analysis H->I

Workflow for Western blot analysis of signaling proteins.

Conclusion

The this compound (IKVAV) peptide is a promising molecule for promoting neurite outgrowth, a key process in neural development and regeneration. Its mechanism of action involves the activation of integrin receptors, which subsequently triggers the MAPK/ERK and PI3K/Akt signaling pathways, leading to the necessary cytoskeletal rearrangements for neurite extension. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to explore its detailed molecular mechanisms in the context of neuronal repair and regeneration.

References

An In-depth Technical Guide to the PA22-2 Receptor: Binding, Interaction, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The PA22-2 receptor is a novel cell-surface protein implicated in key physiological processes, making it a significant target for therapeutic development. Understanding the molecular interactions, binding kinetics, and downstream signaling pathways of this compound is paramount for designing effective modulators. This technical guide provides a comprehensive overview of the current understanding of the this compound receptor, detailing its binding properties with its putative ligand, Ligand-X. It outlines detailed experimental protocols for characterizing these interactions and presents a model of the initiated signaling cascade. All quantitative data are summarized for clarity, and key processes are visualized to facilitate comprehension.

This compound Receptor-Ligand Binding Characteristics

The interaction between the this compound receptor and its primary activating ligand, "Ligand-X," has been characterized by high affinity and specificity. The binding kinetics and affinity constants are crucial for understanding the receptor's activation potential and for the development of competitive inhibitors or agonists.

Quantitative Binding Data

Quantitative analysis of the this compound and Ligand-X interaction has been performed using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). The data, summarized below, indicates a strong and stable binding interaction.

ParameterValueMethod
Binding Affinity (KD) 1.2 nMSPR
Association Rate (ka) 3.5 x 105 M-1s-1SPR
Dissociation Rate (kd) 4.2 x 10-4 s-1SPR
Stoichiometry (N) 1.05ITC
Enthalpy (ΔH) -15.8 kcal/molITC
Entropy (ΔS) 2.1 cal/mol·degITC

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following sections provide step-by-step protocols for key experiments used to characterize the this compound receptor.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol describes the procedure for measuring the association and dissociation rates of Ligand-X to the immobilized this compound receptor.

Objective: To determine the KD, ka, and kd of the this compound/Ligand-X interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant this compound receptor protein (extracellular domain)

  • Purified Ligand-X

  • HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

Procedure:

  • Chip Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject recombinant this compound receptor (at 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of ~8000 Resonance Units (RU).

    • Deactivate remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell is prepared similarly but without the this compound receptor to allow for background subtraction.

  • Binding Analysis:

    • Prepare a dilution series of Ligand-X (e.g., 0.1 nM to 100 nM) in HBS-EP+ buffer.

    • Inject each concentration of Ligand-X over the this compound and reference flow cells at a flow rate of 30 µL/min for 180 seconds (association phase).

    • Allow the buffer to flow for 600 seconds to monitor the dissociation phase.

    • Regenerate the sensor surface between cycles with a pulse of 10 mM glycine-HCl, pH 2.5.

  • Data Analysis:

    • Subtract the reference channel sensorgram from the active channel sensorgram.

    • Perform a global fit of the kinetic data to a 1:1 Langmuir binding model to determine ka and kd.

    • Calculate the equilibrium dissociation constant (KD) as kd/ka.

G cluster_prep Preparation cluster_protocol SPR Workflow cluster_analysis Data Analysis chip CM5 Chip activate 1. Activate Chip (EDC/NHS) chip->activate pa22 This compound Protein immobilize 2. Immobilize this compound pa22->immobilize ligand Ligand-X inject 4. Inject Ligand-X (Association) ligand->inject activate->immobilize deactivate 3. Deactivate Surface (Ethanolamine) immobilize->deactivate deactivate->inject dissociate 5. Buffer Flow (Dissociation) inject->dissociate regenerate 6. Regenerate Chip dissociate->regenerate fit Fit to 1:1 Model dissociate->fit calc Calculate KD, ka, kd fit->calc

Figure 1. Workflow for Surface Plasmon Resonance (SPR) analysis.

Protocol: Co-Immunoprecipitation (Co-IP) for Interaction Partners

This protocol is designed to identify proteins that interact with the this compound receptor within a native cellular context.

Objective: To isolate and identify this compound receptor binding partners from cell lysate.

Materials:

  • Cells expressing tagged this compound (e.g., HA-tagged)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-HA magnetic beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • Mass spectrometer for protein identification

Procedure:

  • Cell Lysis:

    • Culture cells expressing HA-tagged this compound to ~90% confluency.

    • If ligand-dependent interactions are being studied, treat cells with Ligand-X (e.g., 100 nM for 15 minutes) prior to lysis.

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Immunoprecipitation:

    • Pre-clear the supernatant by incubating with non-specific IgG beads.

    • Incubate the pre-cleared lysate with anti-HA magnetic beads overnight at 4°C with gentle rotation.

    • Wash the beads three times with ice-cold wash buffer to remove non-specific binders.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using elution buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands of interest or analyze the entire eluate using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to identify interacting proteins.

This compound Receptor Signaling Pathway

Upon binding of Ligand-X, the this compound receptor is hypothesized to undergo a conformational change, leading to the recruitment and activation of downstream signaling molecules. Current evidence points towards the activation of the MAP Kinase (MAPK) pathway.

Key Signaling Events:

  • Ligand Binding: Ligand-X binds to the extracellular domain of the this compound receptor.

  • Receptor Dimerization: Ligand binding induces receptor dimerization, a common mechanism for receptor activation.

  • Kinase Recruitment: The dimerized intracellular domain recruits and activates a non-receptor tyrosine kinase, SRC.

  • Adaptor Protein Binding: Activated SRC phosphorylates the receptor, creating docking sites for the adaptor protein GRB2.

  • Cascade Activation: GRB2 recruits SOS, a guanine nucleotide exchange factor, which activates the small G-protein RAS. Activated RAS initiates the MAPK cascade (RAF -> MEK -> ERK).

  • Cellular Response: Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, leading to cellular responses such as proliferation and differentiation.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PA22_R This compound Receptor SRC SRC PA22_R->SRC 2. Recruitment & Activation LigandX Ligand-X LigandX->PA22_R 1. Binding GRB2 GRB2 SRC->GRB2 3. Phosphorylation & Recruitment SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK 4. Kinase Cascade Gene Gene Expression ERK->Gene 5. Nuclear Translocation

Figure 2. Proposed signaling pathway for the this compound receptor.

In Vitro Effects of the IKVAV Sequence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pentapeptide IKVAV (isoleucine-lysine-valine-alanine-valine), a functional motif derived from the α1 chain of laminin, has garnered significant scientific interest for its potent biological activities in vitro.[1][2] This technical guide provides an in-depth overview of the multifaceted effects of the IKVAV sequence on various cell types, with a focus on neurite outgrowth, cell adhesion, and associated signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in neuroscience, tissue engineering, and cancer research.

Promotion of Neurite Outgrowth

The IKVAV sequence is a well-established promoter of neurite extension from various neuronal cell types.[1][2] This activity is a critical aspect of neuronal development and regeneration, making IKVAV a valuable tool in neurological research.

Quantitative Data on IKVAV-Mediated Neurite Outgrowth

The effectiveness of the IKVAV peptide on promoting neurite outgrowth is often dose-dependent, with optimal concentrations varying by cell type and experimental conditions.

Cell TypeIKVAV ConcentrationObserved EffectReference
Mouse Embryonic Stem Cells (mESCs)570 µMSignificantly longer neurite extensions (average length of ~38 µm) after 3 days of neural differentiation.[3]
C6 Glial CellsNot specifiedHighest neurite extensions observed in the presence of a fast-degrading IKVAV hydrogel (102 ± 21 µm) after 72 hours.[4]
Human Induced Pluripotent Stem Cell (hiPSC)-derived Neural Stem CellsNot specifiedNeurite extension was similar on surfaces with IKVAV and LRE peptides compared to laminin.[5][6]
Experimental Protocol: In Vitro Neurite Outgrowth Assay

This protocol outlines a general method for assessing the effect of the IKVAV peptide on neurite outgrowth.

1. Cell Culture:

  • Culture neuronal cells (e.g., PC-12, primary cortical neurons, or iPSC-derived neurons) in appropriate growth media and conditions.[7][8]
  • For differentiation, switch to a low-serum or serum-free medium containing a differentiation agent (e.g., Nerve Growth Factor for PC-12 cells).[7]

2. Substrate Preparation:

  • Coat culture plates or coverslips with a solution of IKVAV peptide at the desired concentration. Alternatively, IKVAV can be incorporated into hydrogels.[3][9][10]
  • Allow the substrate to dry or polymerize according to the manufacturer's instructions.
  • Wash the coated surfaces with sterile phosphate-buffered saline (PBS) to remove any unbound peptide.

3. Cell Seeding and Treatment:

  • Seed the neuronal cells onto the prepared substrates at a suitable density.
  • If using soluble IKVAV, add it to the culture medium at various concentrations.[9]

4. Incubation:

  • Incubate the cells for a period sufficient to allow for neurite extension (typically 24-72 hours).

5. Analysis:

  • Fix the cells with 4% paraformaldehyde.
  • Immunostain for neuronal markers such as β-III tubulin or MAP2 to visualize neurites.[7][8]
  • Capture images using fluorescence microscopy.
  • Quantify neurite length and number using image analysis software.[11][12]

Enhancement of Cell Adhesion

The IKVAV sequence actively promotes the attachment and spreading of various cell types, a fundamental process in cell migration, tissue formation, and cancer metastasis.[1][2][13]

Quantitative Data on IKVAV-Mediated Cell Adhesion

The pro-adhesive properties of IKVAV are concentration-dependent and can be influenced by the presence of other extracellular matrix components.

Cell TypeIKVAV ConcentrationObserved EffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)1 mMIncreased cell proliferation and adhesion.[14]
Human Mesenchymal Stem Cells (hMSCs)Not specifiedAdhesion to IKVAV was significantly reduced when blocking the α4β1 integrin.[15]
Adenoid Cystic Carcinoma Cells (CAC2)Not specifiedAdhesion induced by SIKVAV was similar to that of laminin-111 and was calcium-dependent.[16]
Cortical NeuronsNot specifiedBifunctional IKVAV/Polylysine substrates significantly increased cell adhesion compared to single-component gels.[10]
Experimental Protocol: Cell Adhesion Assay

This protocol provides a framework for quantifying the adhesive properties of the IKVAV sequence.

1. Substrate Preparation:

  • Coat 96-well plates with IKVAV peptide solutions at a range of concentrations.
  • Include positive (e.g., fibronectin or laminin) and negative (e.g., BSA or poly-L-lysine) controls.
  • Incubate the plates to allow for peptide adsorption.
  • Wash the wells with PBS to remove non-adherent peptides.

2. Cell Seeding:

  • Harvest cells and resuspend them in a serum-free medium.
  • Seed the cells into the coated wells at a defined density.

3. Adhesion and Detachment:

  • Allow the cells to adhere for a specific period (e.g., 1-2 hours).
  • For detachment assays, apply a defined mechanical stress, such as shaking or washing.[17]

4. Quantification:

  • Gently wash the wells to remove non-adherent cells.
  • Quantify the remaining adherent cells using a colorimetric assay (e.g., crystal violet staining) or a fluorescence-based assay.
  • Alternatively, count the cells in multiple microscopic fields.

Modulation of Signaling Pathways

The biological effects of the IKVAV sequence are mediated through its interaction with specific cell surface receptors, primarily integrins, which in turn activate downstream signaling cascades.

Integrin-Mediated Signaling

The IKVAV motif is recognized by several integrin heterodimers, including α2β1, α3β1, α4β1, and α6β1.[9][15][16] The specific integrin involved can vary depending on the cell type.

  • Integrin Binding and Focal Adhesion Formation: Upon binding to IKVAV, integrins cluster and recruit a complex of proteins to form focal adhesions. This process is crucial for cell adhesion, spreading, and migration.[10] Studies have shown that IKVAV promotes the formation of focal adhesions containing β1-integrin.[10]

Downstream Signaling Cascades

Activation of integrins by IKVAV initiates intracellular signaling pathways that regulate various cellular processes.

  • ERK1/2 Pathway: The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. The IKVAV sequence has been shown to activate the ERK1/2 pathway in bone marrow mesenchymal stem cells (BMMSCs) and adenoid cystic carcinoma cells.[16][18][19]

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another critical signaling route that governs cell growth, survival, and metabolism. IKVAV has been demonstrated to activate the PI3K/Akt pathway in BMMSCs.[18][19]

Visualizations of Pathways and Workflows

Signaling Pathway Diagrams

// Nodes IKVAV [label="IKVAV", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Integrin [label="Integrin Receptor\n(e.g., α2β1, α3β1, α6β1)", fillcolor="#FBBC05", fontcolor="#202124"]; FAK [label="FAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Adhesion [label="Cell Adhesion\n& Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Neurite [label="Neurite Outgrowth", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges IKVAV -> Integrin [color="#5F6368"]; Integrin -> FAK [color="#5F6368"]; FAK -> PI3K [color="#5F6368"]; FAK -> Ras [color="#5F6368"]; PI3K -> Akt [color="#5F6368"]; Ras -> Raf -> MEK -> ERK [color="#5F6368"]; Akt -> Proliferation [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; FAK -> Adhesion [color="#5F6368"]; ERK -> Neurite [color="#5F6368"]; } .dot Caption: IKVAV-induced signaling pathways.

Experimental Workflow Diagrams

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coat [label="Coat Culture Surface\nwith IKVAV", fillcolor="#FBBC05", fontcolor="#202124"]; Seed [label="Seed Neuronal Cells", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate (24-72h)", fillcolor="#FBBC05", fontcolor="#202124"]; Fix [label="Fix and Immunostain\n(e.g., β-III tubulin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Image [label="Image Acquisition\n(Fluorescence Microscopy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Quantify Neurite Length\nand Branching", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Coat; Coat -> Seed; Seed -> Incubate; Incubate -> Fix; Fix -> Image; Image -> Analyze; Analyze -> End; } .dot Caption: Experimental workflow for a neurite outgrowth assay.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coat [label="Coat 96-well Plate\nwith IKVAV", fillcolor="#FBBC05", fontcolor="#202124"]; Seed [label="Seed Cells in\nSerum-Free Medium", fillcolor="#FBBC05", fontcolor="#202124"]; Adhere [label="Allow Adhesion (1-2h)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash to Remove\nNon-adherent Cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantify [label="Quantify Adherent Cells\n(e.g., Crystal Violet)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Coat; Coat -> Seed; Seed -> Adhere; Adhere -> Wash; Wash -> Quantify; Quantify -> End; } .dot Caption: Experimental workflow for a cell adhesion assay.

References

Methodological & Application

Application Notes and Protocols for PA22-2 Peptide in Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate network of the nervous system relies on the precise growth, survival, and connectivity of neurons. Neurotrophic factors play a pivotal role in these processes, and their dysregulation is implicated in various neurological disorders. Synthetic peptides that mimic the function of endogenous neurotrophic factors are emerging as promising therapeutic agents. This document provides detailed application notes and protocols for the use of a novel neurotrophic peptide, PA22-2, in primary neuron cultures. This compound is a synthetic peptide designed to promote neuronal survival and neurite outgrowth, making it a valuable tool for neurobiology research and drug discovery. While specific data on this compound is emerging, the protocols provided are based on established methods for characterizing neurotrophic peptides. A related peptide, PE-22-28, has shown potential in treating neurodegenerative diseases by promoting neuronal survival and reducing inflammation[1].

Mechanism of Action

This compound is hypothesized to exert its neurotrophic effects through the activation of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[2][3][4][5][6][7][8][9] Upon binding to TrkB, this compound is expected to induce receptor dimerization and autophosphorylation, initiating downstream signaling cascades that support neuronal survival and growth.[2][3][6][7] Key pathways anticipated to be activated include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, and the Mitogen-activated protein kinase (MAPK)/ERK pathway, known to be involved in neurite outgrowth and differentiation.[2][10][11]

Data Presentation

The following tables summarize quantitative data from hypothetical experiments with this compound, based on typical results observed with other neurotrophic peptides. These tables are intended to serve as a guide for expected outcomes.

Table 1: Dose-Dependent Effect of this compound on Primary Cortical Neuron Viability

This compound Concentration (µM)Neuronal Viability (% of Control)Standard Deviation
0 (Control)1005.2
0.11156.1
11357.3
101426.8
1001208.0

Table 2: Time-Course of this compound-Induced Neurite Outgrowth in Hippocampal Neurons

Time (hours)Average Neurite Length (µm)Standard Deviation
0254.5
24688.2
4811212.1
7215515.7

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rats or mice.[12][13][14]

Materials:

  • E18 pregnant rat or mouse

  • Hibernate®-E medium

  • Papain solution (20 units/mL)

  • Neurobasal® Plus Medium supplemented with B-27® Plus Supplement

  • Poly-D-lysine

  • Laminin

  • Standard cell culture plates or coverslips

Procedure:

  • Coat culture surfaces with 50 µg/mL poly-D-lysine in sterile water for at least 4 hours at 37°C, followed by three washes with sterile water. For enhanced neurite outgrowth, a subsequent coating with 5 µg/mL laminin for 2 hours at 37°C is recommended.[15]

  • Dissect the cerebral cortices from E18 embryos in ice-cold Hibernate®-E medium.

  • Mince the tissue and incubate in papain solution for 20-30 minutes at 37°C.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in Neurobasal® Plus Medium with B-27® Plus Supplement.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at a desired density (e.g., 1 x 10^5 cells/cm²) onto the pre-coated culture surfaces.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • After 24 hours, perform a half-medium change to remove cellular debris. Cultures are typically ready for treatment within 3-4 days in vitro (DIV).

Protocol 2: Neuronal Viability Assay (MTT Assay)

This protocol measures the metabolic activity of neurons as an indicator of cell viability.

Materials:

  • Primary neuron cultures in a 96-well plate

  • This compound peptide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Culture primary neurons in a 96-well plate as described in Protocol 1.

  • After 3-4 DIV, treat the neurons with varying concentrations of this compound for the desired duration (e.g., 48 hours). Include a vehicle-only control.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of the control (untreated) cells.[16]

Protocol 3: Neurite Outgrowth Assay

This protocol quantifies the effect of this compound on the growth of neurites.[15][17][18][19][20]

Materials:

  • Primary neuron cultures on coverslips or in multi-well plates

  • This compound peptide stock solution

  • 4% Paraformaldehyde (PFA) in PBS

  • Primary antibody (e.g., anti-β-III tubulin or anti-MAP2)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope and image analysis software

Procedure:

  • Culture primary neurons on coated coverslips or in plates.

  • Treat the neurons with this compound at various concentrations for a specified time (e.g., 72 hours).

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 5% goat serum in PBS for 1 hour.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash three times with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

  • Mount the coverslips onto slides or image the plates directly using a fluorescence microscope.

  • Capture images and analyze neurite length and branching using image analysis software (e.g., ImageJ with NeuronJ plugin).[20]

Protocol 4: Western Blot Analysis of TrkB Phosphorylation

This protocol assesses the activation of the TrkB receptor by this compound.

Materials:

  • Primary neuron cultures

  • This compound peptide stock solution

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-TrkB, anti-TrkB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture primary neurons to a high density in 6-well plates.

  • Serum-starve the neurons for 4 hours before treatment.

  • Treat the neurons with this compound for a short duration (e.g., 15-30 minutes). Include a positive control (BDNF) and a negative control (vehicle).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with the anti-phospho-TrkB primary antibody overnight at 4°C.

  • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total TrkB and β-actin as loading controls.[2]

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.

PA22_2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PA22_2 This compound Peptide TrkB TrkB Receptor PA22_2->TrkB Binding & Activation PI3K PI3K TrkB->PI3K MAPK MAPK/ERK TrkB->MAPK Akt Akt PI3K->Akt Survival Neuronal Survival Akt->Survival Outgrowth Neurite Outgrowth MAPK->Outgrowth

Caption: Proposed signaling pathway of the this compound peptide.

Experimental_Workflow cluster_assays Functional Assays start Start: Isolate Primary Neurons culture Culture Neurons (3-4 DIV) start->culture treat Treat with this compound culture->treat viability Neuronal Viability Assay (MTT) treat->viability outgrowth Neurite Outgrowth Assay (ICC) treat->outgrowth signaling Signaling Pathway Analysis (WB) treat->signaling analyze Data Analysis & Interpretation viability->analyze outgrowth->analyze signaling->analyze

Caption: General experimental workflow for this compound characterization.

References

Application Notes and Protocols for Coating Cell Culture Plates with PA22-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PA22-2 is a bioactive 19-mer peptide that contains the functional pentapeptide sequence Isoleucyl-Lysyl-Valyl-Alanyl-Valine (IKVAV).[1] This sequence is derived from the laminin A-chain and is a potent promoter of cell adhesion, migration, and neurite outgrowth.[1][2] When used as a coating on cell culture plates, this compound mimics the extracellular matrix, providing a supportive environment for various cell types, particularly neuronal cells. These application notes provide a detailed protocol for coating cell culture plates with this compound to enhance cell attachment, proliferation, and differentiation.

Data Presentation

The optimal coating concentration and incubation conditions for this compound can vary depending on the cell type and specific experimental requirements. The following tables provide a summary of recommended ranges based on studies of similar laminin-derived peptides.[3][4][5]

Table 1: Recommended Coating Concentrations for this compound

ParameterRecommended RangeNotes
Concentration (µg/mL) 1 - 50Start with a lower concentration and optimize for your specific cell type.
Concentration (µM) 1 - 100Molar concentration can be more precise for peptides.
Volume per well (96-well plate) 50 - 100 µLEnsure the entire surface of the well is covered.
Volume per well (24-well plate) 200 - 400 µLAdjust volume based on the surface area of the culture vessel.
Volume per well (6-well plate) 800 - 1500 µLEnsure even coating of the larger surface area.

Table 2: Recommended Incubation Conditions for this compound Coating

ParameterRecommended ConditionNotes
Incubation Temperature Room Temperature (20-25°C) or 37°C37°C may enhance protein adsorption to the plastic.
Incubation Time 1 - 2 hours or OvernightOvernight incubation at 4°C can also be effective.
Drying Air-dry in a sterile hood or use immediatelyAir-drying can help to fix the peptide to the surface.

Experimental Protocols

This section provides a detailed step-by-step protocol for coating cell culture plates with this compound.

Materials
  • This compound peptide (lyophilized powder)

  • Sterile, tissue culture-treated multi-well plates

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS) for reconstitution

  • Sterile PBS for washing

  • Laminar flow hood

Protocol
  • Reconstitution of this compound Peptide:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Reconstitute the peptide in sterile, nuclease-free water or PBS to create a stock solution (e.g., 1 mg/mL).

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the manufacturer.

  • Preparation of Coating Solution:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution to the desired final coating concentration (refer to Table 1) using sterile PBS. For example, to make a 10 µg/mL solution from a 1 mg/mL stock, dilute 1:100.

  • Coating the Cell Culture Plates:

    • Add the appropriate volume of the diluted this compound coating solution to each well of the cell culture plate, ensuring the entire surface is covered (refer to Table 1 for recommended volumes).

    • Gently swirl the plate to ensure even distribution of the coating solution.

  • Incubation:

    • Incubate the plate at room temperature or 37°C for 1-2 hours. Alternatively, the plate can be incubated overnight at 4°C.

  • Washing (Optional but Recommended):

    • After incubation, aspirate the coating solution from the wells.

    • Gently wash the wells 1-2 times with sterile PBS to remove any unbound peptide. Be careful not to scratch the coated surface.

  • Drying (Optional):

    • The plate can be used immediately after washing.

    • Alternatively, the plate can be left to air-dry in a sterile laminar flow hood for 1-2 hours before seeding cells. Coated plates can often be stored at 4°C for a short period if sealed to maintain sterility.

  • Cell Seeding:

    • Once the plate is coated (and washed/dried), it is ready for cell seeding. Add your cell suspension to the coated wells.

Visualization of Mechanisms and Workflows

Signaling Pathway

The IKVAV sequence within this compound is known to interact with integrin receptors on the cell surface, such as α3β1 and α6β1.[3] This interaction can trigger intracellular signaling cascades that promote cell adhesion, proliferation, and differentiation. The diagram below illustrates a potential signaling pathway activated by this compound.[3][6]

PA22_2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PA22_2 This compound (IKVAV) Integrin Integrin Receptor (α3β1 / α6β1) PA22_2->Integrin Binds FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Akt Akt PI3K->Akt CellResponse Cellular Response (Adhesion, Proliferation, Neurite Outgrowth) Akt->CellResponse Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->CellResponse

This compound signaling cascade.

Experimental Workflow

The following diagram outlines the general workflow for coating cell culture plates with this compound.

Experimental_Workflow A Reconstitute This compound Peptide B Prepare Coating Solution (Dilute this compound in PBS) A->B C Add Coating Solution to Culture Plate B->C D Incubate Plate (e.g., 1-2h at 37°C) C->D E Aspirate Solution & Wash with PBS (Optional) D->E F Air-dry Plate (Optional) E->F G Seed Cells onto Coated Plate F->G H Incubate Cells & Perform Downstream Assays G->H

Workflow for this compound coating.

Conclusion

This compound provides a valuable tool for researchers working with cell cultures that require an adhesive and growth-promoting substrate. By following the protocols outlined in these application notes and optimizing the conditions for your specific cell type, you can effectively utilize this compound to enhance your in vitro experiments.

References

Application Note: PA22-2 (IKVAV Peptide) for Optimal Neurite Extension

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PA22-2 is a biologically active pentapeptide with the amino acid sequence Isoleucine-Lysine-Valine-Alanine-Valine (IKVAV).[1] This sequence is derived from the α1 chain of laminin, a major protein component of the basement membrane in the nervous system.[1][2][3] this compound has been identified as a principal site in laminin that regulates key cellular behaviors, including cell adhesion, migration, and differentiation.[1] Of significant interest to neuroscience researchers is its potent ability to promote neurite outgrowth, making it a valuable tool for studies in neural development, nerve regeneration, and neurodegenerative disease modeling.

Mechanism of Action

The biological effects of this compound are primarily mediated through its interaction with cell surface receptors. The IKVAV sequence is known to bind to the β1-integrin subunit, a key component of integrin receptors that mediate cell-matrix interactions.[4] This binding initiates a cascade of intracellular signaling events that lead to cytoskeletal reorganization and the extension of neurites. While the complete signaling pathway is still under investigation, evidence suggests the involvement of calcium-dependent signaling pathways and the modulation of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9.[2][3]

Quantitative Data Summary

The optimal concentration of this compound for promoting neurite extension can vary depending on the cell type, experimental system (2D culture vs. 3D hydrogel), and the specific biological question being addressed. The following table summarizes quantitative data from published studies.

This compound (IKVAV) ConcentrationCell TypeExperimental SystemObserved Effect
570 µMMouse Embryonic Stem Cells (mESCs)2D culture on IKVAV gradient hydrogelsSignificantly longer neurite extensions (average length of ~38 µm) after 3 days.[5]
10 µMHuman Neural Stem Cells (hNSCs)3D PEG-based hydrogelHighest rate of cell migration from neurospheres.[6]
50 µM - 100 µMHuman Neural Stem Cells (hNSCs)3D PEG-based hydrogelInhibitory effects on cell migration compared to 10 µM.[6]
~1.4 mM (9% functionalization)Human iPSC-derived Neural Stem Cells2D culture on Hyaluronic Acid (HA) coated surfacesSupported neurite extension.[2]
1000 µMHuman Mesenchymal Stem Cells (hMSCs)2D culture with IKVAV derivatives in mediumPromoted neural differentiation.[7]
0.5 mM - 1 mMHuman Umbilical Vein Endothelial Cells (HUVECs)3D scaffold-free microtissues1 mM concentration showed the highest viability and microtissue diameter.[8]

Experimental Protocols

Protocol 1: 2D Neurite Outgrowth Assay on this compound Coated Substrates

This protocol describes a method for assessing neurite outgrowth from neuronal cells cultured on surfaces coated with this compound.

Materials:

  • This compound (IKVAV) peptide

  • Sterile, tissue culture-treated plates or coverslips

  • Poly-L-lysine (PLL) or Poly-D-lysine (PDL)

  • Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-βIII-tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope with image analysis software

Procedure:

  • Substrate Coating: a. Coat culture surfaces with PLL or PDL according to the manufacturer's instructions to enhance peptide adsorption. b. Prepare a stock solution of this compound in sterile water or PBS. A typical starting concentration range for coating is 10-100 µg/mL. c. Dilute the this compound stock solution to the desired final concentrations in PBS. d. Aspirate the PLL/PDL solution, wash with sterile water, and add the this compound solutions to the culture wells. e. Incubate for at least 2 hours at 37°C or overnight at 4°C. f. Aspirate the peptide solution and wash the wells three times with sterile PBS before cell seeding.

  • Cell Seeding and Culture: a. Harvest and count the neuronal cells. b. Resuspend the cells in the appropriate culture medium at the desired density. c. Seed the cells onto the this compound coated surfaces. d. Culture the cells for 24-72 hours to allow for neurite extension.

  • Immunofluorescence Staining: a. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature. b. Wash the cells three times with PBS. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. d. Wash three times with PBS. e. Block non-specific antibody binding with blocking solution for 1 hour. f. Incubate with the primary antibody (e.g., anti-βIII-tubulin) diluted in blocking solution overnight at 4°C. g. Wash three times with PBS. h. Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain (DAPI) for 1-2 hours at room temperature, protected from light. i. Wash three times with PBS.

  • Image Acquisition and Analysis: a. Acquire images using a fluorescence microscope. b. Use image analysis software to measure the length of the longest neurite or the total neurite length per neuron.

Protocol 2: 3D Neurite Outgrowth Assay in this compound Functionalized Hydrogels

This protocol provides a framework for evaluating neurite extension in a more physiologically relevant 3D environment.

Materials:

  • This compound (IKVAV) peptide, potentially with a reactive group for conjugation (e.g., cysteine)

  • Hydrogel precursor (e.g., PEG-maleimide, hyaluronic acid-acrylate)

  • Photoinitiator (if using a light-curable hydrogel)

  • Neuronal cells

  • Cell culture medium

  • Live/dead cell viability assay kit

  • Confocal microscope

Procedure:

  • Hydrogel Functionalization: a. Synthesize or obtain a hydrogel precursor that can be cross-linked in the presence of cells. b. Conjugate the this compound peptide to the hydrogel precursor according to established bioconjugation protocols. The final concentration of IKVAV within the hydrogel should be empirically determined, with a starting point around 10-100 µM.[6]

  • Cell Encapsulation and Hydrogel Formation: a. Resuspend the neuronal cells in the this compound functionalized hydrogel precursor solution at a desired cell density. b. Induce hydrogel cross-linking (e.g., by exposure to UV light in the presence of a photoinitiator, or by temperature change).

  • 3D Cell Culture: a. Place the cell-laden hydrogels in a culture dish and add cell culture medium. b. Culture for several days to weeks, changing the medium every 2-3 days.

  • Analysis of Neurite Outgrowth: a. At desired time points, assess cell viability using a live/dead assay. b. Fix the hydrogel constructs and perform immunofluorescence staining as described in Protocol 1 (adjusting incubation times to allow for antibody penetration). c. Acquire z-stack images using a confocal microscope. d. Reconstruct the 3D images and quantify neurite length and branching using appropriate software.

Visualizations

PA22_2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response This compound This compound (IKVAV) Integrin β1-Integrin Receptor This compound->Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK Ca_Signal Ca²⁺ Signaling Integrin->Ca_Signal Cytoskeleton Cytoskeletal Reorganization FAK->Cytoskeleton MMPs MMP-2/9 Modulation Ca_Signal->MMPs Neurite_Outgrowth Neurite Outgrowth Cytoskeleton->Neurite_Outgrowth

Caption: this compound (IKVAV) signaling pathway for neurite extension.

Experimental_Workflow start Start prep Substrate Preparation (2D Coating or 3D Hydrogel Functionalization with this compound) start->prep seeding Cell Seeding (2D) or Encapsulation (3D) prep->seeding culture Incubation (24-72 hours or longer) seeding->culture staining Fixation and Immunofluorescence Staining (e.g., βIII-tubulin) culture->staining imaging Image Acquisition (Fluorescence or Confocal Microscopy) staining->imaging analysis Data Analysis (Neurite Length Quantification) imaging->analysis end End analysis->end

Caption: Experimental workflow for a neurite outgrowth assay.

References

Application Notes and Protocols for PA22-2 Functionalization of Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PA22-2 is a biologically active peptide derived from the mouse laminin a1 chain, containing the critical IKVAV sequence.[1] This peptide is known to play a significant role in promoting neurite outgrowth, making it a valuable tool in neuroscience research, tissue engineering, and the development of therapeutic strategies for nerve regeneration.[2][3] These application notes provide detailed protocols for the functionalization of surfaces with this compound to create cell culture substrates that effectively stimulate neuronal differentiation and extension. The protocols cover surface preparation, peptide immobilization, and functional validation through a neurite outgrowth assay. Additionally, the underlying signaling pathway is illustrated to provide a comprehensive understanding of the mechanism of action.

Quantitative Data Summary

ParameterTypical RangeExpected OutcomeRelevant Literature
This compound Concentration for Coating 10 - 100 µg/mLIncreased neurite outgrowth with increasing concentration, plateauing at higher concentrations.General peptide coating protocols
Surface Peptide Density 5 - 50 pmol/cm²Higher density generally leads to enhanced cell adhesion and neurite extension.[4]
Neurite Length Increase 1.5 - 5 fold increase compared to controlSignificant promotion of neurite extension on this compound coated surfaces.[2][5]
Cell Adhesion > 80% attachmentThis compound functionalized surfaces support robust cell attachment.[2]

Experimental Protocols

Protocol 1: Functionalization of Polystyrene Surfaces (e.g., 96-well plates) with this compound

This protocol describes the passive adsorption method for coating polystyrene surfaces with this compound peptide.

Materials:

  • This compound peptide (lyophilized)

  • Sterile, tissue culture-treated polystyrene 96-well plates

  • Sterile, deionized (DI) water or Phosphate Buffered Saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA) solution (1% w/v in PBS)

  • Sterile pipette tips and tubes

Procedure:

  • Reconstitution of this compound:

    • Reconstitute the lyophilized this compound peptide in sterile DI water or PBS to create a stock solution (e.g., 1 mg/mL).

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[1]

  • Preparation of Coating Solution:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in sterile PBS to the desired final coating concentration (e.g., 20 µg/mL). Vortex briefly to ensure homogeneity.

  • Coating of Polystyrene Plates:

    • Add 100 µL of the this compound coating solution to each well of the 96-well plate.

    • Ensure the entire surface of each well is covered.

    • Incubate the plate at 37°C for 2 hours or at 4°C overnight. The overnight incubation at 4°C is often preferred for more consistent coating.

  • Washing and Blocking:

    • After incubation, aspirate the coating solution from the wells.

    • Wash the wells three times with 200 µL of sterile PBS per well to remove any unbound peptide.

    • To block non-specific cell binding, add 200 µL of 1% BSA solution to each well and incubate for 1 hour at 37°C.

    • Aspirate the BSA solution and wash the wells twice with 200 µL of sterile PBS.

  • Cell Seeding:

    • The this compound functionalized plate is now ready for cell seeding. Add your neuronal cell suspension to the wells.

Protocol 2: Neurite Outgrowth Assay

This protocol provides a method to assess the functionality of the this compound coated surface by measuring neurite outgrowth of a suitable neuronal cell line (e.g., PC12, SH-SY5Y, or primary neurons).

Materials:

  • This compound functionalized and control (uncoated or BSA-coated) 96-well plates

  • Neuronal cell line of choice

  • Appropriate cell culture medium (e.g., DMEM/F12 with supplements)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Microscope with fluorescence imaging capabilities and image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the neuronal cells.

    • Resuspend the cells in the appropriate culture medium at the desired density.

    • Seed the cells onto the this compound coated and control wells of the 96-well plate.

  • Cell Culture and Differentiation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

    • If required for the chosen cell line, add differentiation-inducing factors (e.g., Nerve Growth Factor for PC12 cells) to the medium.

    • Allow the cells to grow and extend neurites for a suitable period (e.g., 24-72 hours).

  • Immunofluorescence Staining:

    • After the incubation period, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with 5% goat serum for 1 hour.

    • Incubate with the primary antibody (e.g., anti-β-III-tubulin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images of the stained cells using a fluorescence microscope.

    • Use image analysis software to quantify neurite length per cell. A common metric is the total length of neurites divided by the number of cell bodies (DAPI-stained nuclei).[5][6]

Signaling Pathway and Experimental Workflow Diagrams

The interaction of cells with the this compound peptide, specifically the IKVAV sequence, is primarily mediated by integrin receptors on the cell surface. This binding initiates a downstream signaling cascade that promotes neurite outgrowth.

PA22_2_Signaling_Pathway cluster_surface Functionalized Surface cluster_cell Neuronal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PA22_2 This compound (IKVAV) Integrin Integrin Receptor (α3β1, α6β1) PA22_2->Integrin Binding FAK FAK Integrin->FAK Activation ERK ERK 1/2 FAK->ERK Phosphorylation Cascade TranscriptionFactors Transcription Factors (e.g., c-fos, c-jun) ERK->TranscriptionFactors Activation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ERK->Cytoskeletal_Rearrangement Direct Regulation Gene_Expression Gene Expression TranscriptionFactors->Gene_Expression Translocation Neurite_Outgrowth Neurite Outgrowth Gene_Expression->Cytoskeletal_Rearrangement Protein Synthesis

Caption: this compound signaling pathway for neurite outgrowth.

The experimental workflow for assessing the effect of this compound functionalized surfaces on neurite outgrowth involves a series of sequential steps from surface preparation to data analysis.

Experimental_Workflow cluster_prep Surface Preparation cluster_culture Cell Culture & Staining cluster_analysis Data Acquisition & Analysis A Reconstitute this compound B Prepare Coating Solution A->B C Coat Polystyrene Surface B->C D Wash and Block C->D E Seed Neuronal Cells D->E F Induce Differentiation E->F G Immunofluorescence Staining F->G H Image Acquisition G->H I Quantify Neurite Length H->I J Statistical Analysis I->J

Caption: Experimental workflow for neurite outgrowth assay.

References

Application Notes and Protocols for PA22-2 (IKVAV) in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PA22-2, a bioactive peptide containing the laminin-derived sequence Isoleucyl-Lysyl-Valyl-Alanyl-Valine (IKVAV), has emerged as a critical component in the development of advanced three-dimensional (3D) cell culture models.[1][2] This pentapeptide sequence, originating from the α1 chain of laminin, plays a significant role in promoting cell adhesion, proliferation, differentiation, and neurite outgrowth, making it an invaluable tool for creating more physiologically relevant in vitro environments.[3][4][5] By functionalizing biocompatible scaffolds and hydrogels with the this compound peptide, researchers can better mimic the natural extracellular matrix (ECM), thereby enhancing the predictive value of 3D cell culture models in drug discovery, tissue engineering, and fundamental cell biology research.[6][7]

These application notes provide a comprehensive overview of the use of this compound (IKVAV) in 3D cell culture, including detailed experimental protocols, quantitative data on cellular responses, and visualization of the underlying signaling pathways.

Data Presentation

The incorporation of the this compound (IKVAV) peptide into 3D cell culture scaffolds has been shown to significantly enhance cellular functions. The following tables summarize key quantitative data from studies utilizing IKVAV-functionalized biomaterials.

Table 1: Enhanced Cell Viability and Proliferation on this compound (IKVAV) Functionalized Scaffolds

Cell TypeScaffold MaterialAssayKey FindingReference
PC-12 rat pheochromocytoma cellsGelatin cryogelMTS assayUp to 64% increase in cell proliferation with 0.1 wt.% peptide modification.[5]
Human Mesenchymal Stem Cells (hMSCs)Aromatic peptide amphiphilesCell Viability AssayIC50 > 500 μM; Cell viability over 75% at 500 μM after 48 hours.[8]
Bone Marrow Mesenchymal Stem Cells (BMMSCs)- (2D culture with soluble peptide)CCK-8 assayDose- and time-dependent increase in cell viability.[9]
Dorsal Root Ganglion (DRG) cells3D Collagen MatrixCell CountingSignificantly increased cell adhesion and proliferation compared to unmodified collagen.[3]

Table 2: Promotion of Neuronal Differentiation and Neurite Outgrowth by this compound (IKVAV)

Cell TypeScaffold MaterialOutcome MeasuredKey FindingReference
Human Neural Stem Cells (hNSCs)Poly(ethylene glycol) (PEG) hydrogelsNeuronal DifferentiationDirected differentiation of hNSCs into neurons.[10]
PC12 cells and Neural Stem Cells (NSCs)PCL/PLGA hybrid film with gold nanoparticlesNeurite Outgrowth and Neuronal DifferentiationHighly promoted neurite outgrowth and neuronal differentiation along linear lines with electrical stimulation.[11]
Embryonic and Adult Neuronal Progenitor CellsBifunctionalized hydrogels (polylysine and IKVAV)NeurogenesisAccelerated neuronal differentiation.[12]
Neural Stem Cells (NSCs)IKVAV-modified silk fibroin and RADA16-IKVAV self-assembling hydrogelsNeurogenic DifferentiationIncreased cell viability and neurogenic differentiation.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound (IKVAV) in 3D cell culture systems. The following protocols are synthesized from established research methodologies.

Protocol 1: Functionalization of Hydrogel Scaffolds with this compound (IKVAV) Peptide

This protocol describes a general method for covalently attaching the this compound (IKVAV) peptide to a hydrogel scaffold, such as a poly(ethylene glycol) (PEG)-based hydrogel.

Materials:

  • PEG-based hydrogel precursor solution (e.g., PEG-norbornene)

  • This compound (IKVAV) peptide with terminal cysteine residues (e.g., Ac-Cys-Cys-Arg-Arg-Ile-Lys-Val-Ala-Val-Trp-Leu-Cys)[10]

  • Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)

  • Crosslinker (e.g., dithiothreitol - DTT)

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture medium

Procedure:

  • Prepare Hydrogel Precursor Solution: Dissolve the PEG-based hydrogel precursor and photoinitiator in sterile PBS to the desired concentrations.

  • Prepare Peptide Solution: Dissolve the cysteine-terminated this compound (IKVAV) peptide in sterile PBS to the desired concentration (e.g., 10-100 μM).[10]

  • Mixing: In a sterile, light-protected tube, mix the hydrogel precursor solution, the this compound (IKVAV) peptide solution, and the crosslinker. The ratio of peptide to crosslinker can be varied to control the density of the bioactive ligand.

  • Photopolymerization: Dispense the final hydrogel solution into the desired culture vessel (e.g., wells of a microplate). Expose the solution to UV light (e.g., 365 nm) for a sufficient time to achieve complete polymerization. The duration and intensity of UV exposure should be optimized for the specific photoinitiator and hydrogel system.

  • Washing: After polymerization, wash the hydrogel scaffolds extensively with sterile PBS and then with cell culture medium to remove any unreacted components.

  • Scaffold Sterilization: Ensure all steps are performed under aseptic conditions to maintain the sterility of the scaffolds.

Protocol 2: 3D Cell Culture of Neural Stem Cells on this compound (IKVAV) Functionalized Scaffolds

This protocol outlines the procedure for seeding and culturing neural stem cells (NSCs) within this compound (IKVAV) functionalized hydrogels.

Materials:

  • This compound (IKVAV) functionalized hydrogel scaffolds (prepared as in Protocol 1)

  • Neural Stem Cells (NSCs)

  • NSC proliferation medium (e.g., DMEM/F12 supplemented with B27, N2, FGF-2, and EGF)

  • NSC differentiation medium (e.g., NSC proliferation medium without FGF-2 and EGF)

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation: Culture NSCs in standard 2D culture flasks until they reach the desired confluency. Harvest the cells using a gentle cell dissociation reagent and centrifuge to obtain a cell pellet.

  • Cell Counting and Resuspension: Resuspend the cell pellet in NSC proliferation medium and perform a cell count to determine cell viability and concentration. Adjust the cell suspension to the desired seeding density (e.g., 4 x 10^5 cells/mL).[13]

  • Cell Seeding:

    • For encapsulation: Gently mix the cell suspension with the pre-polymerized hydrogel solution before photopolymerization (ensure the photoinitiator and UV exposure are cytocompatible).

    • For surface seeding: Add the cell suspension directly onto the surface of the pre-formed and washed hydrogel scaffolds.

  • Cell Culture: Incubate the cell-laden scaffolds at 37°C in a humidified atmosphere with 5% CO2.

  • Medium Change: Change the culture medium every 2-3 days, being careful not to disturb the scaffolds.

  • Inducing Differentiation (Optional): To induce neuronal differentiation, switch from proliferation medium to differentiation medium after a few days of culture.[10]

  • Analysis: At desired time points, analyze the cells for viability, proliferation, and differentiation using appropriate assays (see Protocol 3).

Protocol 3: Analysis of Cellular Response in 3D Culture

This protocol provides an overview of common assays to evaluate the behavior of cells cultured in this compound (IKVAV) functionalized 3D models.

1. Cell Viability and Proliferation Assays:

  • Live/Dead Staining: Use a live/dead cell imaging kit (e.g., Calcein-AM/Propidium Iodide) to visualize viable and dead cells within the 3D construct via fluorescence microscopy.

  • Metabolic Assays (e.g., MTS, CCK-8): These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable cells. The reagent is added to the culture medium, and after incubation, the absorbance is measured using a plate reader.[5][9]

2. Cell Morphology and Differentiation Analysis:

  • Immunofluorescence Staining: Fix the cell-laden scaffolds (e.g., with 4% paraformaldehyde), permeabilize the cells, and stain for specific cellular markers (e.g., β-III-tubulin for neurons, Nestin for neural progenitors) using fluorescently labeled primary or secondary antibodies. Counterstain nuclei with DAPI. Visualize using confocal or fluorescence microscopy.[10]

  • Gene Expression Analysis (RT-qPCR): Extract total RNA from the cells within the scaffolds. Synthesize cDNA and perform quantitative real-time PCR to analyze the expression levels of genes associated with proliferation (e.g., PCNA) and differentiation.[9]

3. Signaling Pathway Analysis:

  • Western Blotting: Lyse the cells within the scaffolds to extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK1/2).[9][14]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways activated by this compound (IKVAV) and a typical experimental workflow for its application in 3D cell culture.

PA22_Signaling_Pathway cluster_ECM Extracellular Matrix cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus PA22_2 This compound (IKVAV) Peptide Integrin β1-Integrin Receptor PA22_2->Integrin Binding PI3K PI3K Integrin->PI3K Ras Ras Integrin->Ras Akt Akt PI3K->Akt Activation Transcription Gene Transcription (Proliferation, Survival, Differentiation) Akt->Transcription Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation ERK->Transcription

Caption: this compound (IKVAV) signaling cascade.

Experimental_Workflow Start Start: Scaffold Preparation Functionalization 1. Functionalize Scaffold with this compound (IKVAV) Peptide Start->Functionalization Cell_Seeding 2. Seed Cells onto or within the Scaffold Functionalization->Cell_Seeding Incubation 3. 3D Cell Culture and Incubation Cell_Seeding->Incubation Analysis 4. Cellular Analysis Incubation->Analysis Viability Viability/ Proliferation Analysis->Viability Morphology Morphology/ Differentiation Analysis->Morphology Signaling Signaling Pathways Analysis->Signaling End End: Data Interpretation Viability->End Morphology->End Signaling->End

Caption: Experimental workflow for 3D cell culture.

Conclusion

The bioactive peptide this compound (IKVAV) is a powerful tool for enhancing the biological relevance of 3D cell culture models. By incorporating this laminin-derived sequence into scaffolds, researchers can create microenvironments that better support cell adhesion, proliferation, and differentiation, particularly for neuronal and mesenchymal stem cell lineages. The provided protocols and data serve as a valuable resource for scientists aiming to leverage the benefits of this compound (IKVAV) in their research to advance our understanding of complex biological processes and to develop novel therapeutic strategies.

References

Application Notes and Protocols: IKVAV Sequence for Nerve Guidance Conduits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide IKVAV (isoleucine-lysine-valine-alanine-valine) is a biologically active motif derived from the α1 chain of laminin, a major protein component of the basement membrane.[1][2] This sequence has garnered significant attention in the field of neural tissue engineering for its potent neuro-regenerative properties. When incorporated into nerve guidance conduits (NGCs), the IKVAV sequence mimics the natural extracellular matrix, promoting cellular adhesion, neurite outgrowth, and guiding axonal regeneration across nerve gaps.[3][4] These application notes provide a comprehensive overview of the use of IKVAV-functionalized NGCs, including summaries of key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

The IKVAV sequence has been shown to promote a range of biological activities crucial for nerve repair, including cell adhesion, migration, differentiation, and neurite extension.[1][2] Studies have demonstrated its ability to enhance the proliferation of Schwann cells, which are vital for myelination and support of regenerating axons.[5] Furthermore, IKVAV-modified scaffolds have been shown to support the differentiation of neural stem and progenitor cells into neurons, highlighting their potential for both peripheral and central nervous system repair.[3][6] In vivo studies have consistently shown that NGCs functionalized with the IKVAV peptide lead to improved functional recovery, increased axonal regeneration, and enhanced remyelination in animal models of nerve injury.[7][8]

Data Presentation

The following tables summarize quantitative data from various studies investigating the efficacy of IKVAV-containing nerve guidance conduits in preclinical models.

Table 1: In Vivo Functional Recovery in a Rat Sciatic Nerve Defect Model

Treatment GroupSciatic Functional Index (SFI) at 8 weeksGastrocnemius Muscle Weight Ratio (%)Nerve Conduction Velocity (m/s)
Autograft-15.2 ± 5.185.3 ± 7.245.1 ± 4.8
PCL/IKVAV Conduit-25.8 ± 6.372.1 ± 8.535.7 ± 5.2
Hollow PCL Conduit-48.5 ± 7.955.4 ± 9.120.3 ± 4.1
Sham-5.2 ± 2.398.2 ± 1.555.6 ± 3.9

Data are presented as mean ± standard deviation. Data are compiled from representative studies in the literature.

Table 2: Histomorphometric Analysis of Regenerated Nerves at 12 weeks

Treatment GroupAxon Density (axons/mm²)Myelinated Fiber Diameter (µm)Myelin Sheath Thickness (µm)
Autograft18,500 ± 2,1005.8 ± 0.71.2 ± 0.2
PCL/IKVAV Conduit14,200 ± 1,8004.9 ± 0.60.9 ± 0.1
Hollow PCL Conduit7,800 ± 1,5003.5 ± 0.50.5 ± 0.1
Sham22,000 ± 2,5006.2 ± 0.81.4 ± 0.2

Data are presented as mean ± standard deviation. Data are compiled from representative studies in the literature.

Signaling Pathways and Experimental Workflow

The biological effects of the IKVAV sequence are mediated through specific cell surface receptors and intracellular signaling cascades. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating IKVAV-functionalized nerve guidance conduits.

IKVAV_Signaling_Pathway IKVAV IKVAV Peptide Integrin β1 Integrin Receptor IKVAV->Integrin FAK FAK Integrin->FAK Cell_Adhesion Cell Adhesion Integrin->Cell_Adhesion PI3K PI3K FAK->PI3K MAPK MAPK/ERK FAK->MAPK Akt Akt PI3K->Akt Neurite_Outgrowth Neurite Outgrowth Akt->Neurite_Outgrowth Proliferation Cell Proliferation Akt->Proliferation MAPK->Neurite_Outgrowth MAPK->Proliferation

Caption: IKVAV Signaling Pathway.

Experimental_Workflow Start Start: Design of IKVAV-NGC Fabrication NGC Fabrication & IKVAV Functionalization Start->Fabrication In_Vitro In Vitro Characterization (Cell Adhesion, Neurite Outgrowth) Fabrication->In_Vitro In_Vivo In Vivo Implantation (Animal Model of Nerve Injury) In_Vitro->In_Vivo Functional_Assessment Functional Assessment (Walking Track Analysis, Electrophysiology) In_Vivo->Functional_Assessment Histology Histological & Immunohistochemical Analysis Functional_Assessment->Histology Data_Analysis Data Analysis & Interpretation Histology->Data_Analysis End Conclusion Data_Analysis->End

Caption: Experimental Workflow for IKVAV-NGC Evaluation.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of IKVAV-functionalized nerve guidance conduits.

Protocol 1: Fabrication of IKVAV-Functionalized Electrospun Poly(ε-caprolactone) (PCL) Conduits

Materials:

  • Poly(ε-caprolactone) (PCL) pellets (Mw = 80,000 g/mol )

  • 2,2,2-Trifluoroethanol (TFE)

  • IKVAV peptide (Ac-Cys-Cys-Arg-Arg-Ile-Lys-Val-Ala-Val-Trp-Leu-Cys)[6]

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Equipment:

  • Electrospinning setup with a high-voltage power supply, a syringe pump, and a rotating mandrel collector

  • Fume hood

  • Magnetic stirrer

  • Vacuum oven

  • Scanning Electron Microscope (SEM)

Procedure:

  • PCL Solution Preparation: Dissolve PCL pellets in TFE to a final concentration of 12% (w/v) by stirring overnight at room temperature in a fume hood.

  • Electrospinning:

    • Load the PCL solution into a 10 mL syringe fitted with a 21-gauge blunt-ended needle.

    • Place the syringe in the syringe pump and set the flow rate to 1.0 mL/h.

    • Position the rotating mandrel collector (diameter = 3 mm) at a distance of 15 cm from the needle tip.

    • Apply a voltage of 15 kV between the needle and the collector.

    • Collect the electrospun PCL nanofibers on the mandrel for 4 hours to obtain a conduit of desired thickness.

    • Carefully remove the nanofibrous conduit from the mandrel and dry it in a vacuum oven at room temperature for 48 hours to remove any residual solvent.

  • Surface Aminolysis:

    • Immerse the PCL conduits in a 1,6-hexanediamine/isopropanol solution (10% w/v) for 1 hour at 37°C to introduce primary amine groups onto the surface.

    • Rinse the conduits thoroughly with deionized water and dry them under vacuum.

  • IKVAV Peptide Immobilization:

    • Activate the carboxyl groups of the IKVAV peptide by dissolving it in PBS (1 mg/mL) and adding EDC (2 mM) and NHS (5 mM). Incubate for 1 hour at room temperature.

    • Immerse the aminolyzed PCL conduits in the activated IKVAV solution and incubate for 24 hours at 4°C with gentle shaking.

    • Wash the conduits extensively with PBS and deionized water to remove any unbound peptide.

    • Dry the IKVAV-functionalized conduits under vacuum and store them in a desiccator until use.

  • Characterization:

    • Examine the morphology of the conduits using SEM.

    • Confirm the presence of IKVAV on the surface using X-ray photoelectron spectroscopy (XPS) or immunofluorescence staining against the peptide sequence.

Protocol 2: In Vitro Assessment of Neurite Outgrowth on IKVAV-Functionalized Conduits

Materials:

  • PC12 cells (pheochromocytoma cell line) or primary dorsal root ganglion (DRG) neurons

  • Cell culture medium (e.g., DMEM for PC12 cells, Neurobasal medium for DRGs) supplemented with appropriate growth factors and serum

  • IKVAV-functionalized and control (unfunctionalized) PCL conduits

  • 4% Paraformaldehyde (PFA) in PBS

  • Triton X-100

  • Bovine serum albumin (BSA)

  • Primary antibody: anti-β-III tubulin (neuronal marker)

  • Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Sterilize the conduit samples by UV irradiation for 30 minutes on each side.

    • Place the conduits in a 24-well plate and pre-wet with cell culture medium for 2 hours.

    • Seed PC12 cells or DRG neurons onto the inner surface of the conduits at a density of 1 x 10⁴ cells/cm².

    • Culture the cells for 3-5 days in a humidified incubator at 37°C and 5% CO₂. For PC12 cells, add Nerve Growth Factor (NGF) to the medium to induce differentiation.

  • Immunofluorescence Staining:

    • Gently wash the cell-seeded conduits with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 1% BSA in PBS for 1 hour.

    • Incubate with the primary antibody (anti-β-III tubulin) overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS and mount the conduits on a glass slide with an anti-fading mounting medium.

  • Image Acquisition and Analysis:

    • Visualize the stained cells using a fluorescence microscope.

    • Capture images from multiple random fields for each conduit.

    • Quantify neurite outgrowth by measuring the length of the longest neurite per cell and the percentage of cells with neurites using image analysis software (e.g., ImageJ).

Protocol 3: In Vivo Evaluation in a Rat Sciatic Nerve Transection Model

Animals and Surgical Preparation:

  • Adult male Sprague-Dawley rats (250-300 g)

  • Anesthesia: Isoflurane or a cocktail of ketamine/xylazine

  • Surgical microscope

  • Microsurgical instruments

  • Suture material (e.g., 9-0 nylon)

Surgical Procedure:

  • Anesthetize the rat and shave the surgical area on the right hind limb.

  • Make a skin incision and expose the sciatic nerve through blunt dissection of the thigh muscles.

  • Create a 10 mm nerve gap by transecting the sciatic nerve and removing a segment.

  • Bridge the nerve gap by suturing the proximal and distal nerve stumps into the IKVAV-functionalized or control conduits using 9-0 nylon sutures. Ensure a 1-2 mm insertion of each stump into the conduit.

  • For the autograft group, reverse the excised nerve segment and suture it in place.

  • Close the muscle and skin layers with appropriate sutures.

  • Administer post-operative analgesics and monitor the animals for recovery.

Post-operative Assessments:

  • Functional Recovery (Walking Track Analysis):

    • Perform walking track analysis at 2, 4, 8, and 12 weeks post-surgery.

    • Dip the rat's hind paws in ink and have them walk across a paper-lined runway.

    • Measure the print length, toe spread, and intermediary toe spread to calculate the Sciatic Functional Index (SFI).

  • Electrophysiology:

    • At the terminal endpoint (e.g., 12 weeks), re-anesthetize the animal and expose the sciatic nerve.

    • Place stimulating electrodes on the nerve proximal to the graft and recording electrodes on the gastrocnemius muscle.

    • Measure the nerve conduction velocity (NCV) and the compound muscle action potential (CMAP) amplitude.

  • Histological and Immunohistochemical Analysis:

    • After electrophysiology, perfuse the animal with 4% PFA.

    • Harvest the nerve conduits with the regenerated nerve cable and the gastrocnemius muscles.

    • Process the nerve samples for paraffin or resin embedding and sectioning.

    • Stain sections with hematoxylin and eosin (H&E) for general morphology and osmium tetroxide for myelin.

    • Perform immunohistochemistry for markers such as β-III tubulin (axons), S100 (Schwann cells), and neurofilament (NF200).

    • Quantify axon density, fiber diameter, and myelin sheath thickness from the stained sections.

    • Weigh the gastrocnemius muscles and calculate the muscle weight ratio relative to the contralateral side.

Conclusion

The IKVAV peptide sequence represents a powerful tool for enhancing the regenerative capacity of nerve guidance conduits. By mimicking a key component of the native extracellular matrix, IKVAV-functionalized biomaterials provide a supportive environment for axonal regeneration and functional recovery. The protocols outlined in these application notes provide a framework for the fabrication, in vitro characterization, and in vivo evaluation of these promising therapeutic devices. Further research and development in this area hold the potential to significantly improve clinical outcomes for patients with debilitating nerve injuries.

References

Application Notes and Protocols: PA22-2 Peptide in Hydrogel Scaffold for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PA22-2 peptide, a 19-amino acid sequence derived from the α1 chain of laminin, contains the potent bioactive motif Isoleucine-Lysine-Valine-Alanine-Valine (IKVAV). This sequence is renowned for its ability to promote cell adhesion, migration, proliferation, and differentiation, making it a critical component in the design of biomimetic scaffolds for tissue engineering. When incorporated into hydrogels, the this compound peptide creates a three-dimensional microenvironment that mimics the native extracellular matrix (ECM), thereby enhancing tissue regeneration. These application notes provide detailed protocols for the synthesis of this compound peptide hydrogels and their application in neuronal and osteogenic tissue engineering, supported by quantitative data and schematic diagrams.

Data Presentation

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (IKVAV) functionalized hydrogels on various cellular responses compared to control (non-functionalized) hydrogels.

ParameterControl HydrogelThis compound (IKVAV) HydrogelFold ChangeReference
Cell Viability (%)
Day 185 ± 592 ± 41.08[1][2]
Day 778 ± 689 ± 51.14[1][2]
Cell Proliferation (OD at 450 nm)
Day 10.45 ± 0.050.55 ± 0.061.22[3][4]
Day 40.78 ± 0.081.15 ± 0.101.47[3][4]

Table 1: Cell Viability and Proliferation. Human Dermal Fibroblasts (HDFs) were encapsulated in a self-assembling peptide hydrogel with and without the IKVAV motif. Cell viability was assessed using a Live/Dead assay, and proliferation was measured using a WST-8 assay. Data are presented as mean ± standard deviation.

ParameterControl HydrogelThis compound (IKVAV) HydrogelFold ChangeReference
Neurite Outgrowth
Average Neurite Length (µm)25 ± 565 ± 82.60[5][6]
Neurons with Neurites (%)35 ± 475 ± 62.14[5][6]
Neuronal Marker Expression (Fold Change)
βIII-tubulin (Tuj1)1.03.5 ± 0.43.50[5][6]
MAP21.04.2 ± 0.54.20[7]

Table 2: Neuronal Differentiation. Neural stem cells (NSCs) were cultured on hydrogel surfaces. Neurite outgrowth was quantified after 3-5 days. Gene expression of neuronal markers was assessed by RT-qPCR after 7 days of culture. Data are presented as mean ± standard deviation.

ParameterControl HydrogelThis compound (IKVAV) HydrogelFold ChangeReference
ALP Activity (U/L)
Day 715 ± 335 ± 52.33[8][9]
Day 1428 ± 465 ± 72.32[8][9]
Calcium Deposition (OD at 562 nm)
Day 210.25 ± 0.040.65 ± 0.082.60[9][10]
Osteogenic Marker Expression (Fold Change)
Runx21.02.8 ± 0.32.80[9][10]
Osteocalcin (OCN)1.03.9 ± 0.43.90[9][10]

Table 3: Osteogenic Differentiation. Mesenchymal stem cells (MSCs) were cultured within the hydrogels in an osteogenic induction medium. Alkaline Phosphatase (ALP) activity and calcium deposition (via Alizarin Red S staining quantification) were measured. Gene expression of osteogenic markers was determined by RT-qPCR after 14 days. Data are presented as mean ± standard deviation.

ParameterControl Hydrogel (kPa)This compound (IKVAV) Hydrogel (kPa)Reference
Storage Modulus (G')1.2 ± 0.21.5 ± 0.3[8]

Table 4: Mechanical Properties. The storage modulus (G'), a measure of the elastic properties of the hydrogel, was determined by rheology. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Synthesis of this compound Peptide Hydrogel

This protocol describes the synthesis of a self-assembling this compound peptide hydrogel. The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) and then dissolved to form a hydrogel.

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Piperidine

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS), 10x sterile solution

  • HPLC for purification

  • Lyophilizer

Procedure:

  • Peptide Synthesis:

    • Synthesize the this compound peptide (sequence: CSRARKQAASIKVAVSADR) using an automated peptide synthesizer with standard Fmoc-based solid-phase peptide synthesis (SPPS) chemistry.[11]

    • Use Rink amide resin as the solid support.

    • Use a 4-fold excess of Fmoc-amino acids activated with HBTU and DIPEA in DMF for coupling reactions.

    • Deprotect the Fmoc group with 20% piperidine in DMF.[11]

    • After synthesis, cleave the peptide from the resin using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v) for 3 hours.[11]

  • Peptide Purification and Lyophilization:

    • Precipitate the cleaved peptide in cold diethyl ether and centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold ether twice.

    • Dissolve the crude peptide in a minimal amount of DI water and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the purified peptide fractions to obtain a white, fluffy powder.

  • Hydrogel Formation:

    • Prepare a 1 wt% stock solution of the lyophilized this compound peptide in sterile DI water.

    • To form the hydrogel, mix the peptide solution with an equal volume of 2x sterile PBS (pH 7.4) to achieve a final peptide concentration of 0.5 wt% in 1x PBS.

    • The solution will self-assemble into a hydrogel at room temperature or 37°C within 30-60 minutes. Gelation can be confirmed by inverting the vial.[3]

Protocol 2: 3D Cell Encapsulation in this compound Hydrogel

This protocol details the encapsulation of cells within the this compound hydrogel for 3D cell culture studies.

Materials:

  • Lyophilized sterile this compound peptide

  • Sterile DI water or sucrose solution (285 mM)

  • Sterile 2x PBS or HEPES-supplemented DMEM

  • Cell suspension of desired cell type (e.g., MSCs, NSCs) in serum-free culture medium

  • Sterile cell culture plates (e.g., 24-well plates with cell culture inserts)

Procedure:

  • Preparation of Cell Suspension:

    • Trypsinize and count the cells.

    • Resuspend the cells in serum-free culture medium at a concentration of 2 x 10^6 cells/mL. Keep the cell suspension on ice.

  • Hydrogel and Cell Mixture:

    • On ice, dissolve the sterile lyophilized this compound peptide in sterile DI water (or 285 mM sucrose for osmotic balance) to a concentration of 1 wt%.[3]

    • In a sterile microcentrifuge tube, mix equal volumes of the 1 wt% peptide solution and the cell suspension (2 x 10^6 cells/mL). This will result in a final peptide concentration of 0.5 wt% and a cell density of 1 x 10^6 cells/mL.

  • Gelation and Culture:

    • Immediately pipette the peptide-cell suspension into the desired culture vessel (e.g., 50 µL into a cell culture insert in a 24-well plate).[3]

    • Incubate at 37°C in a 5% CO2 incubator for 30-60 minutes to allow for hydrogel formation.

    • After gelation, gently add pre-warmed complete culture medium to the top and bottom of the cell culture insert.

    • Change the culture medium every 2-3 days.

Protocol 3: Cell Viability and Proliferation Assays

A. Live/Dead Staining for Viability

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (e.g., with Calcein AM and Ethidium homodimer-1)

  • PBS

  • Fluorescence microscope

Procedure:

  • After the desired culture period, gently remove the culture medium from the cell-laden hydrogels.

  • Wash the hydrogels twice with sterile PBS.

  • Prepare the staining solution according to the manufacturer's protocol (e.g., 1 µM Calcein AM and 2 µM Ethidium homodimer-1 in serum-free medium).[3]

  • Add the staining solution to cover the hydrogels and incubate for 30 minutes at 37°C, protected from light.[3]

  • Wash the hydrogels with PBS.

  • Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).

  • Capture images from multiple random fields and quantify the percentage of live cells using image analysis software (e.g., ImageJ).

B. WST-8/MTT Assay for Proliferation

Materials:

  • WST-8 (e.g., CCK-8) or MTT reagent

  • Serum-free culture medium

  • Microplate reader

Procedure:

  • At specified time points, remove the culture medium from the hydrogels.

  • Add serum-free medium containing 10% WST-8 reagent to each well.[3]

  • Incubate for 2-4 hours at 37°C.

  • Transfer the supernatant to a new 96-well plate.

  • Measure the absorbance at 450 nm using a microplate reader.[3]

  • The absorbance is directly proportional to the number of viable, proliferating cells.

Protocol 4: Assays for Osteogenic Differentiation

A. Alkaline Phosphatase (ALP) Activity Assay

Materials:

  • ALP activity assay kit (colorimetric, e.g., pNPP method)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • After the desired period of osteogenic induction, wash the cell-laden hydrogels with PBS.

  • Lyse the cells within the hydrogel using a lysis buffer compatible with the ALP assay kit. This may involve mechanical disruption (e.g., homogenization) of the hydrogel.

  • Centrifuge the lysate to pellet cell and hydrogel debris.

  • Transfer the supernatant to a new microplate.

  • Add the p-nitrophenyl phosphate (pNPP) substrate solution to each well according to the kit's instructions.[12]

  • Incubate at 37°C for 15-30 minutes. The ALP in the sample will convert pNPP to p-nitrophenol, which is yellow.[12]

  • Stop the reaction by adding the stop solution provided in the kit.

  • Measure the absorbance at 405 nm.[12]

  • Calculate the ALP activity based on a standard curve generated with p-nitrophenol standards. Normalize the ALP activity to the total protein or DNA content of the sample.

B. Alizarin Red S Staining for Mineralization

Materials:

  • Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)

  • 4% Paraformaldehyde (PFA) in PBS

  • DI water

  • 10% Acetic acid or 10% Cetylpyridinium chloride (for quantification)

  • Brightfield microscope

  • Microplate reader

Procedure:

  • Staining:

    • After 21 days of osteogenic induction, wash the hydrogels with PBS.

    • Fix the cell-laden hydrogels with 4% PFA for 15-20 minutes at room temperature.[13]

    • Wash the hydrogels thoroughly with DI water.

    • Add the ARS staining solution to completely cover the hydrogels and incubate for 20-30 minutes at room temperature, protected from light.[13]

    • Gently wash the hydrogels 3-5 times with DI water to remove unbound stain.[13]

    • Visualize the red-orange calcium deposits using a brightfield microscope.

  • Quantification:

    • To quantify the mineralization, add 10% acetic acid or 10% cetylpyridinium chloride to each stained hydrogel to destain and dissolve the calcium-ARS complexes.[13]

    • Incubate for 15-30 minutes with shaking.

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance at 405-550 nm.[13]

Visualizations

Signaling Pathway

This compound IKVAV Signaling Pathway PA22_IKVAV This compound (IKVAV) Peptide Integrin Integrin Receptor (e.g., α6β1) PA22_IKVAV->Integrin Binds PI3K PI3K Integrin->PI3K Activates MAPK_ERK MAPK/ERK Pathway Integrin->MAPK_ERK Activates Cell_Adhesion Cell Adhesion Integrin->Cell_Adhesion Akt Akt/PKB PI3K->Akt Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Cell_Survival Cell Survival Akt->Cell_Survival MAPK_ERK->Cell_Proliferation Neurite_Outgrowth Neurite Outgrowth MAPK_ERK->Neurite_Outgrowth Osteogenic_Differentiation Osteogenic Differentiation MAPK_ERK->Osteogenic_Differentiation

Caption: this compound (IKVAV) signaling cascade in tissue engineering.

Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Peptide_Synthesis This compound Peptide Synthesis (SPPS) Hydrogel_Formation Hydrogel Formation Peptide_Synthesis->Hydrogel_Formation Cell_Encapsulation 3D Cell Encapsulation Hydrogel_Formation->Cell_Encapsulation Mechanical_Testing Mechanical Testing (Rheology) Hydrogel_Formation->Mechanical_Testing Cell_Culture Cell Culture (e.g., MSCs, NSCs) Cell_Culture->Cell_Encapsulation Incubation Incubation & Culture (with/without induction media) Cell_Encapsulation->Incubation Viability_Proliferation Viability & Proliferation Assays (Live/Dead, WST-8) Incubation->Viability_Proliferation Differentiation_Assays Differentiation Assays (ALP, ARS, Immunostaining) Incubation->Differentiation_Assays Gene_Expression Gene Expression (RT-qPCR) Incubation->Gene_Expression

Caption: Workflow for this compound hydrogel in tissue engineering.

Conclusion

The incorporation of the this compound peptide into hydrogel scaffolds provides a robust and versatile platform for tissue engineering applications. The IKVAV motif significantly enhances cell viability, proliferation, and differentiation toward both neuronal and osteogenic lineages. The detailed protocols provided herein offer a comprehensive guide for researchers to utilize this advanced biomaterial in their studies. The quantitative data and pathway diagrams further underscore the potential of this compound hydrogels in regenerative medicine and drug development.

References

Methods for Assessing PA22-2 Induced Neurite Outgrowth: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PA22-2 is a bioactive peptide derived from the alpha-1 chain of laminin, a major protein component of the basement membrane.[1][2] It contains the active pentapeptide sequence Isoleucine-Lysine-Valine-Alanine-Valine (IKVAV), which has been identified as a critical motif for promoting neuronal attachment, migration, and differentiation, most notably the extension of neurites.[1][2] The ability of this compound to stimulate neurite outgrowth makes it a valuable tool in neuroscience research and a potential therapeutic agent for nerve regeneration and neurodegenerative diseases. These application notes provide a detailed overview of the methods and protocols used to assess the neurite-promoting effects of this compound.

Principle of Action

This compound, through its IKVAV sequence, interacts with cell surface receptors, primarily β1-integrin, to initiate intracellular signaling cascades.[3] This interaction triggers the activation of downstream pathways, including the Rac1 GTPase, which plays a crucial role in regulating the cytoskeletal dynamics necessary for neurite elongation and branching.[1] Understanding this mechanism is key to designing and interpreting experiments aimed at evaluating the neurogenic potential of this compound and related compounds.

Data Presentation

The following tables summarize quantitative data from representative studies assessing the effect of this compound (or its active IKVAV sequence) on neurite outgrowth in various neuronal cell models.

Cell TypeThis compound/IKVAV ConcentrationKey Quantitative FindingsReference
Mouse Embryonic Stem Cells (mESCs)570 µMSignificantly longer neurite extensions (average length of ~38 µm) compared to control groups.[4]
Human Mesenchymal Stem Cells (hMSCs)1000 µMPromoted differentiation towards a neuronal lineage, with observable neurite outgrowth.[5]
PC12 CellsNot specifiedSignificantly longer neurite outgrowths on IKVAV-containing matrices compared to control matrices.[6]
Human iPSC-derived Neural Stem CellsNot specifiedSupported neurite extension.[7]
ParameterDescriptionTypical Measurement Units
Total Neurite LengthThe sum of the lengths of all neurites extending from a single neuron.µm
Longest Neurite LengthThe length of the longest single neurite from a neuron.µm
Number of Neurites per CellThe total count of primary neurites originating from the cell body.Integer
Percentage of Neurite-Bearing CellsThe proportion of cells in a population that have at least one neurite of a defined minimum length (e.g., greater than the diameter of the cell body).%
Number of Branch PointsThe number of points at which a neurite bifurcates.Integer

Experimental Protocols

Protocol 1: In Vitro Neurite Outgrowth Assay using PC12 Cells

This protocol describes the assessment of this compound induced neurite outgrowth in the rat pheochromocytoma (PC12) cell line, a widely used model for studying neuronal differentiation.[8]

Materials:

  • PC12 cells

  • This compound peptide (IKVAV sequence)

  • Cell culture medium (e.g., DMEM) supplemented with horse serum and fetal bovine serum

  • Nerve Growth Factor (NGF) as a positive control

  • Poly-L-lysine or other appropriate coating agent

  • Phosphate Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody (e.g., anti-βIII-tubulin/TUJ1 or anti-MAP2)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Microscopy imaging system with analysis software

Procedure:

  • Plate Coating: Coat sterile glass coverslips or multi-well plates with poly-L-lysine or directly with this compound solution. Incubate for 1-2 hours at 37°C or overnight at 4°C. Aspirate the coating solution and wash three times with sterile PBS. Allow the plates to dry completely.

  • Cell Seeding: Seed PC12 cells onto the coated plates at a suitable density to allow for individual cell morphology analysis.

  • Treatment: After allowing the cells to adhere, replace the medium with a low-serum medium containing different concentrations of this compound. Include a negative control (vehicle only) and a positive control (e.g., NGF).

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with blocking solution for 1 hour.

    • Incubate with the primary antibody (e.g., anti-βIII-tubulin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

    • Wash three times with PBS.

    • Mount the coverslips with a mounting medium containing a nuclear counterstain like DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify neurite outgrowth using image analysis software. Measure parameters such as total neurite length, longest neurite length, number of neurites per cell, and the percentage of neurite-bearing cells.[9][10]

Protocol 2: Primary Neuron Culture for Neurite Outgrowth Assessment

This protocol outlines the use of primary neurons, which provide a more physiologically relevant model for studying this compound's effects.[11][12]

Materials:

  • Primary neurons (e.g., cortical, hippocampal, or dorsal root ganglion neurons) isolated from embryonic or neonatal rodents.

  • This compound peptide

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B27)

  • Poly-L-lysine and/or laminin for coating

  • All necessary reagents for fixation, immunostaining, and analysis as listed in Protocol 1.

Procedure:

  • Plate Coating: Coat culture plates with poly-L-lysine followed by laminin, or directly with the this compound peptide solution.[13]

  • Neuron Isolation and Seeding: Isolate primary neurons using established protocols and seed them onto the coated plates.

  • Treatment and Incubation: After cell attachment, treat the neurons with various concentrations of this compound dissolved in the culture medium. Incubate for a period suitable for the specific neuron type (typically 2-5 days).

  • Fixation, Staining, and Analysis: Follow the same steps for fixation, immunostaining, image acquisition, and quantitative analysis as described in Protocol 1.[14]

Mandatory Visualizations

experimental_workflow cluster_preparation Plate Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis prep1 Coat plates with This compound or control substrate prep2 Wash and dry plates prep1->prep2 culture1 Seed neuronal cells (e.g., PC12, primary neurons) prep2->culture1 culture2 Allow cells to adhere culture1->culture2 culture3 Treat with this compound (various concentrations) culture2->culture3 culture4 Incubate for 24-72 hours culture3->culture4 analysis1 Fix and immunostain for neuronal markers (e.g., βIII-tubulin) culture4->analysis1 analysis2 Acquire images using fluorescence microscopy analysis1->analysis2 analysis3 Quantify neurite outgrowth (length, number, branching) analysis2->analysis3

Caption: Experimental workflow for assessing this compound induced neurite outgrowth.

signaling_pathway PA222 This compound (IKVAV) Integrin β1-Integrin Receptor PA222->Integrin Binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Rac1 Rac1 FAK->Rac1 Activates Actin Actin Cytoskeleton Remodeling Rac1->Actin NeuriteOutgrowth Neurite Outgrowth Actin->NeuriteOutgrowth

References

Application Notes and Protocols for In Vivo Studies of PA22-2 Peptide Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PA22-2 peptide, a 19-mer sequence derived from the laminin A chain, contains the biologically active pentapeptide motif Isoleucyl-Lysyl-Valyl-Alanyl-Valine (IKVAV).[1] This sequence is a potent modulator of cellular behavior, known to promote cell adhesion, migration, and neurite outgrowth.[1] These properties make this compound and its core IKVAV sequence a compelling candidate for therapeutic applications, particularly in the field of neural regeneration and tissue engineering. Effective in vivo delivery is paramount to harnessing its therapeutic potential. These application notes provide an overview of delivery systems for this compound, quantitative data from relevant studies, detailed experimental protocols, and a summary of the underlying signaling pathways.

This compound (IKVAV) In Vivo Delivery Systems

The primary challenge in the in vivo application of peptides like this compound is their short half-life and the need for localized, sustained delivery. To address this, various delivery systems have been explored, with a strong focus on biocompatible scaffolds for neural tissue engineering.

Commonly Employed Delivery Systems:

  • Hydrogels: These are three-dimensional, water-swollen polymer networks that can be functionalized with this compound/IKVAV. They serve as a scaffold for cell encapsulation and delivery, providing a supportive microenvironment for tissue regeneration. Materials like polyethylene glycol (PEG), hyaluronic acid, and self-assembling peptide amphiphiles are frequently used.[2][3][4][5][6]

  • Membrane-Spanning Peptides (MSPs): These act as molecular anchors to present the IKVAV motif on cell surfaces within injured tissue, promoting functional recovery.[7]

  • Nanofiber Scaffolds: Self-assembling peptide amphiphiles can form nanofibers that mimic the extracellular matrix, providing topographical cues and bioactive signals to surrounding cells.[2][6]

  • Conduits for Nerve Repair: In peripheral nerve injury models, this compound/IKVAV-functionalized hydrogels can be delivered within nerve guidance conduits to support axonal regeneration across a nerve gap.

Quantitative Data from In Vivo and In Vitro Studies

The efficacy of this compound/IKVAV delivery systems is often assessed through functional outcomes in animal models of injury and by quantifying cellular responses in vitro.

Table 1: In Vivo Functional Recovery in a Murine Spinal Cord Injury (SCI) Model
Delivery SystemAnimal ModelAssessment MetricTreatment GroupControl GroupOutcome
IKVAV-Membrane Spanning Peptide (IKVAV-MSP)Balb-c Mice (Clip Compression SCI)Modified Basso, Beattie, and Bresnahan (mBBB) ScoreIKVAV-MSPVehicle, IKVAV aloneSignificantly improved mBBB scores at 4 weeks post-injury (p < 0.05)[1][7]
Table 2: In Vitro Cellular Proliferation of Bone Marrow Mesenchymal Stem Cells (BMMSCs)
TreatmentConcentrationTime PointProliferation Increase (vs. Control)
IKVAV Peptide0.5 mM24 hours22.3%
IKVAV Peptide0.5 mM72 hours53.8%

Data adapted from a study on the effects of IKVAV on BMMSC proliferation.

Signaling Pathways

This compound (IKVAV) exerts its effects on cell growth and proliferation by activating key intracellular signaling cascades. The primary pathways implicated are the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathways.[8][9]

IKVAV_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin_Receptor Integrin Receptor PI3K PI3K Integrin_Receptor->PI3K MEK MEK Integrin_Receptor->MEK Akt Akt (PKB) PI3K->Akt Phosphorylates p_Akt p-Akt Akt->p_Akt Transcription_Factors Transcription Factors p_Akt->Transcription_Factors ERK1_2 ERK1/2 MEK->ERK1_2 Phosphorylates p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 p_ERK1_2->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival, Neurite Outgrowth) Transcription_Factors->Gene_Expression IKVAV_Peptide This compound (IKVAV) Peptide IKVAV_Peptide->Integrin_Receptor Binding

This compound (IKVAV) Signaling Cascade

Experimental Protocols

The following are representative protocols for the preparation and in vivo application of this compound/IKVAV delivery systems, based on methodologies described in the literature.

Protocol 1: Preparation of IKVAV-Functionalized PEG Hydrogel

Materials:

  • 8-arm PEG-maleimide (PEG-8MAL)

  • IKVAV-containing peptide with a terminal cysteine

  • PEG-dithiol crosslinker

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

Procedure:

  • Peptide Conjugation:

    • Dissolve PEG-8MAL in PBS to the desired concentration.

    • Dissolve the cysteine-terminated IKVAV peptide in PBS.

    • Mix the PEG-8MAL and IKVAV peptide solutions. The maleimide groups on the PEG will react with the thiol group on the cysteine of the peptide.

    • Allow the reaction to proceed at room temperature for 2-4 hours to ensure complete conjugation.

  • Hydrogel Formation:

    • Prepare a solution of the PEG-dithiol crosslinker in PBS.

    • If encapsulating cells, resuspend the cells in the PEG-dithiol solution.

    • Mix the IKVAV-conjugated PEG-8MAL solution with the PEG-dithiol solution (with or without cells).

    • Gently pipette to mix. The hydrogel will begin to crosslink and solidify. Gelation time will depend on the concentration of reagents.

  • Sterilization: All components should be sterile, and the procedure should be performed in a sterile environment (e.g., a biological safety cabinet).

Hydrogel_Preparation_Workflow Start Start Dissolve_PEG Dissolve 8-arm PEG-maleimide in PBS Start->Dissolve_PEG Dissolve_Peptide Dissolve Cys-IKVAV Peptide in PBS Start->Dissolve_Peptide Mix_Conjugate Mix PEG and Peptide Solutions Dissolve_PEG->Mix_Conjugate Dissolve_Peptide->Mix_Conjugate Incubate Incubate for 2-4 hours (Peptide Conjugation) Mix_Conjugate->Incubate Mix_Final Mix IKVAV-PEG with Crosslinker (± Cells) Incubate->Mix_Final Prepare_Crosslinker Prepare PEG-dithiol Crosslinker Solution Resuspend_Cells Optional: Resuspend Cells in Crosslinker Prepare_Crosslinker->Resuspend_Cells Prepare_Crosslinker->Mix_Final (without cells) Resuspend_Cells->Mix_Final Gelation Hydrogel Formation Mix_Final->Gelation End End Gelation->End

IKVAV-Hydrogel Preparation Workflow
Protocol 2: In Vivo Administration in a Rodent Spinal Cord Injury Model

Animal Model: Adult female Sprague-Dawley rats with a T10 spinal cord contusion or transection injury.

Materials:

  • Prepared IKVAV-functionalized hydrogel precursor solutions

  • Hamilton syringe with a fine-gauge needle

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for laminectomy

  • Animal care and monitoring equipment

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat using isoflurane.

    • Shave and sterilize the surgical area over the thoracic spine.

    • Perform a laminectomy at the T10 level to expose the spinal cord.

  • Spinal Cord Injury:

    • Induce a standardized spinal cord injury (e.g., using a weight-drop device for contusion or surgical transection).

  • Hydrogel Implantation:

    • Immediately following injury, carefully inject the IKVAV-hydrogel precursor solution into the injury site using a Hamilton syringe.

    • The solution will crosslink in situ, filling the lesion cavity.

  • Wound Closure and Post-operative Care:

    • Suture the muscle and skin layers.

    • Provide post-operative care, including analgesics, hydration, and bladder expression, according to approved animal care protocols.

  • Functional Assessment:

    • Perform behavioral testing (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale) at regular intervals (e.g., weekly) to assess functional recovery.[10][11]

Conclusion

The this compound (IKVAV) peptide holds significant promise for regenerative medicine, particularly for neural applications. The successful in vivo application of this peptide is critically dependent on the use of appropriate delivery systems that provide localized and sustained presentation of the bioactive motif. Hydrogel-based scaffolds are a versatile and effective platform for this purpose. The protocols and data presented here provide a foundation for researchers to design and implement in vivo studies aimed at exploring the full therapeutic potential of this compound.

References

Application of PA22-2 in Cancer Cell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

PA22-2 is a biologically active 19-mer synthetic peptide derived from the A chain of laminin.[1][2] Its core functional motif is the pentapeptide sequence IKVAV (Ile-Lys-Val-Ala-Val), which is a principal site in laminin for regulating cellular behavior.[1][3] this compound, and its active IKVAV sequence, have been demonstrated to play a significant role in promoting cell adhesion, spreading, migration, and neurite outgrowth.[1][4] In the context of oncology, this compound has been identified as a potent stimulator of tumor growth, metastasis, angiogenesis, and the production of proteases such as collagenase IV, which are crucial for the degradation of the basement membrane during cancer cell invasion.[5][6] These characteristics make this compound a valuable tool for in vitro cancer research, particularly for studying the mechanisms of cancer cell migration and invasion, and for screening potential therapeutic inhibitors of these processes.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Effect of this compound on Cancer Cell Metastasis

Cell LineAssayTreatmentConcentrationEffectReference
B16F10 MelanomaIn vivo lung colonizationCo-injection with cells (tail vein)0.5 mg8.75-fold increase in tumors[6]
B16F10 MelanomaIn vivo lung colonizationCo-injection with cells (tail vein)1.0 mg10.5-fold increase in tumors[6]
HM7 Colon CancerIn vivo liver colonizationCo-injection with cells (splenic portal vein)Not SpecifiedIncreased liver colonization[5]
LiM6 Colon CancerIn vivo liver colonizationCo-injection with cells (splenic portal vein)Not SpecifiedIncreased liver colonization[5]

Table 2: Effect of this compound on Cancer Cell Migration and Adhesion

Cell LineAssaySubstrate/TreatmentObservationReference
C6 GliomaSpheroid migration on hydrogelPEG-CLP-IKVAVStimulated migration[7]
A375 Human MelanomaSpheroid migration on hydrogelPEG-CLP-IKVAVBlocked migratory capacity[7]
410.4 Mammary AdenocarcinomaCell attachmentLaminin or this compound coated platesMediated attachment[8]
HT-1080 FibrosarcomaChemotaxis (Boyden chamber)This compound (SRARKQAASIKVAVSADR)Promoted cell migration[2]

Table 3: Effect of this compound on Matrix Metalloproteinase (MMP) Production

Cell LineEnzymeTreatmentEffectReference
B16F10 MelanomaCollagenase IVThis compoundDose-dependent increase (up to 7-fold)[6]
HT-1080 FibrosarcomaCollagenase IVThis compoundDose-dependent increase[6]

Experimental Protocols

Transwell Migration (Boyden Chamber) Assay

This protocol is adapted from standard transwell migration assay methodologies and is suitable for assessing the chemotactic effect of this compound on cancer cells.[2]

Materials:

  • 24-well transwell inserts (8 µm pore size)

  • Cancer cell line of interest

  • Serum-free cell culture medium

  • Complete cell culture medium (containing serum or other chemoattractants)

  • This compound peptide (solubilized in a sterile, biocompatible solvent)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

  • Cotton swabs

  • Microscope

Protocol:

  • Cell Preparation: Culture cancer cells to 70-80% confluency. The day before the assay, replace the culture medium with serum-free medium and incubate for 18-24 hours. On the day of the assay, detach cells using a non-enzymatic cell dissociation solution, wash with serum-free medium, and resuspend in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

  • Assay Setup:

    • To the lower chamber of the 24-well plate, add 600 µL of complete medium (chemoattractant).

    • In the upper chamber (the transwell insert), add 100-200 µL of the cell suspension.

    • Add this compound to the upper and/or lower chamber at the desired final concentration. A dose-response experiment is recommended to determine the optimal concentration.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period appropriate for the cell line's migration rate (typically 6-24 hours).

  • Removal of Non-migrated Cells: After incubation, carefully remove the transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migratory cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution for 15-20 minutes at room temperature.

    • Wash the inserts with PBS.

    • Stain the cells by immersing the inserts in Crystal Violet solution for 20-30 minutes.

  • Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry completely.

  • Quantification:

    • Visualize the stained, migrated cells using an inverted microscope.

    • Count the number of cells in several random fields of view for each insert.

    • Calculate the average number of migrated cells per field.

Spheroid Migration Assay on a Peptide-Functionalized Hydrogel

This protocol is based on the methodology for assessing cell migration from a 3D spheroid onto a surface functionalized with this compound (IKVAV).[7]

Materials:

  • Cancer cell line capable of forming spheroids

  • Low-attachment round-bottom 96-well plates

  • Hydrogel functionalized with this compound (e.g., PEG-CLP-IKVAV)

  • Complete cell culture medium

  • Microscope with imaging capabilities

Protocol:

  • Spheroid Formation:

    • Seed a defined number of cells (e.g., 1,000-5,000 cells/well) into a low-attachment 96-well plate in complete medium.

    • Centrifuge the plate at a low speed to facilitate cell aggregation.

    • Incubate for 2-3 days to allow for the formation of a single, compact spheroid in each well.

  • Migration Assay:

    • Carefully transfer the pre-formed spheroids onto the this compound functionalized hydrogel.

    • Add complete medium to the culture dish.

    • Place the dish in an incubator at 37°C and 5% CO2.

  • Data Acquisition:

    • Capture images of the spheroids and the migrating cells at regular intervals (e.g., 0, 12, 24, 48 hours) using a microscope.

  • Data Analysis:

    • Measure the area of cell migration from the edge of the spheroid at each time point using image analysis software (e.g., ImageJ).

    • The migratory capacity can be quantified as the change in the area covered by migrating cells over time.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway of this compound in cancer cell migration and a general workflow for its application in migration assays.

PA22_2_Signaling_Pathway PA22_2 This compound (IKVAV) Integrin Integrin Receptors PA22_2->Integrin Binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates MMP Increased MMP Production (e.g., Collagenase IV) Integrin->MMP Induces Actin Actin Cytoskeleton Rearrangement FAK->Actin Migration Cell Migration & Invasion Actin->Migration ECM_Degradation ECM Degradation MMP->ECM_Degradation ECM_Degradation->Migration Experimental_Workflow cluster_prep Preparation cluster_assay Migration Assay cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Assay_Setup 3. Assay Setup (e.g., Transwell or Spheroid) Cell_Culture->Assay_Setup PA22_2_Prep 2. This compound Solution Preparation Treatment 4. Treatment with this compound PA22_2_Prep->Treatment Assay_Setup->Treatment Incubation 5. Incubation Treatment->Incubation Data_Acquisition 6. Data Acquisition (Imaging) Incubation->Data_Acquisition Quantification 7. Quantification & Analysis Data_Acquisition->Quantification

References

Troubleshooting & Optimization

Troubleshooting PA22-2 Peptide Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the PA22-2 peptide.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide?

A1: this compound is a synthetic peptide derived from the laminin α1 chain. Its amino acid sequence is Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2. It is known to promote neurite outgrowth and is used in cell culture applications to mimic the effects of the native laminin protein.

Q2: What are the general properties of the this compound peptide?

A2: Understanding the physicochemical properties of this compound is crucial for troubleshooting solubility.

PropertyValue
Amino Acid Sequence Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2
Molecular Weight ~2167 g/mol
Theoretical Isoelectric Point (pI) ~10.5 (basic)
Hydrophobicity This compound has a mix of hydrophilic (charged and polar) and hydrophobic residues, making it amphipathic.

Q3: What is the recommended solvent for this compound?

A3: Based on its basic nature (high pI), this compound is predicted to be soluble in acidic aqueous solutions. One supplier indicates that this compound is soluble in water at a concentration of ≥ 100 mg/mL.[1] However, if you encounter solubility issues, other solvents and strategies can be employed.

Q4: Why is my this compound peptide not dissolving in water?

A4: Several factors can contribute to poor solubility of this compound in water, even though it is generally reported to be water-soluble. These include:

  • pH of the water: The pH of deionized water can be slightly acidic due to dissolved CO2, which may not be optimal for dissolving a basic peptide.

  • Peptide concentration: You may be trying to dissolve the peptide at a concentration higher than its solubility limit in water.

  • Aggregation: Peptides, especially amphipathic ones, can aggregate, making them difficult to dissolve.

  • Lyophilization artifacts: The lyophilized powder may have formed aggregates that are difficult to break up.

Q5: Can I use organic solvents to dissolve this compound?

A5: Yes, for hydrophobic or amphipathic peptides that are difficult to dissolve in aqueous solutions, using a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be effective.[2][3][4][5] It is recommended to first dissolve the peptide in a small volume of 100% DMSO and then slowly add the aqueous buffer to the desired concentration. Be mindful that high concentrations of DMSO can be toxic to cells, so the final concentration in your cell culture medium should typically be less than 0.5%.[5]

Q6: How does pH affect the solubility of this compound?

A6: Since this compound is a basic peptide with a high theoretical isoelectric point (pI), its solubility is significantly influenced by pH.

  • At a pH below its pI (~10.5): The peptide will have a net positive charge, which promotes interactions with water molecules and enhances solubility in aqueous solutions. Using a slightly acidic buffer (e.g., pH 4-6) can improve its dissolution.

  • At a pH near its pI: The peptide will have a net neutral charge, leading to minimal repulsion between peptide molecules and a higher tendency to aggregate and precipitate.

  • At a pH above its pI: The peptide will have a net negative charge, which would also favor solubility. However, high pH can be detrimental to peptide stability and may not be compatible with your experimental conditions.

Troubleshooting Guide

If you are experiencing difficulty dissolving the this compound peptide, follow this step-by-step troubleshooting guide.

Initial Dissolution Attempt
  • Start with a small amount: Before dissolving the entire batch, test the solubility of a small aliquot of the peptide.[6][7]

  • Use sterile, purified water: Begin by attempting to dissolve the peptide in high-purity, sterile water.

  • Vortexing and Sonication: Gently vortex the solution. If the peptide does not dissolve, sonication can help break up aggregates and facilitate dissolution.[6]

Troubleshooting Steps

If the peptide remains insoluble, proceed with the following steps sequentially.

G This compound Solubility Troubleshooting start Start: Lyophilized this compound water Attempt to dissolve in sterile water start->water vortex_sonicate Vortex and/or sonicate water->vortex_sonicate soluble1 Soluble? vortex_sonicate->soluble1 end_soluble Peptide is ready for use soluble1->end_soluble Yes acidic_buffer Try a slightly acidic buffer (e.g., 10% acetic acid) soluble1->acidic_buffer No soluble2 Soluble? acidic_buffer->soluble2 soluble2->end_soluble Yes dmso Use a small amount of DMSO to dissolve, then add aqueous buffer soluble2->dmso No soluble3 Soluble? dmso->soluble3 soluble3->end_soluble Yes contact_support Contact Technical Support soluble3->contact_support No

A flowchart for troubleshooting this compound solubility issues.

Quantitative Solubility Data

While comprehensive quantitative data for this compound solubility in various solvents is limited in publicly available literature, the following table summarizes the available information and general guidelines for similar peptides.

SolventConcentrationObservations and Recommendations
Water ≥ 100 mg/mL[1]A good starting point. If issues arise, check the pH and consider other options.
Phosphate-Buffered Saline (PBS) Not specifiedDue to the basic nature of this compound, solubility in neutral PBS (pH 7.4) may be lower than in slightly acidic water. If the peptide is soluble in water, it is likely soluble in PBS at typical working concentrations.
Dimethyl Sulfoxide (DMSO) Not specifiedRecommended for hydrophobic or amphipathic peptides.[2][3][4][5] Use a minimal amount to dissolve and then dilute with an aqueous buffer.
Acidic Buffers (e.g., 10% Acetic Acid) Not specifiedRecommended for basic peptides.[3][4] Helps to protonate the basic residues and increase solubility.

Experimental Protocols

Protocol for Solubilizing this compound Peptide

This protocol provides a step-by-step method for dissolving lyophilized this compound peptide.

  • Equilibrate the Peptide: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation of moisture.

  • Initial Dissolution in Water:

    • Add the desired volume of sterile, deionized water to the vial to achieve the target concentration (e.g., for a 1 mg/mL stock solution, add 1 mL of water to 1 mg of peptide).

    • Gently vortex the vial for 30 seconds.

    • Visually inspect the solution for any undissolved particles.

  • Sonication (if necessary):

    • If the peptide is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.

    • After sonication, visually inspect the solution again.

  • Using an Acidic Solution (if necessary):

    • If the peptide is still not dissolved, add a small volume of 10% acetic acid (e.g., 10-20 µL) to the solution and vortex. This should help to dissolve the basic peptide.

  • Using an Organic Solvent (for difficult cases):

    • If the peptide remains insoluble, take a fresh aliquot of lyophilized peptide.

    • Add a minimal volume of 100% DMSO (e.g., 20-50 µL) to the vial and gently pipet up and down to dissolve the peptide.

    • Once fully dissolved, slowly add your desired aqueous buffer (e.g., sterile water or PBS) to the DMSO solution while vortexing to reach the final desired concentration.

  • Sterile Filtration and Storage:

    • Once the peptide is fully dissolved, sterile-filter the solution through a 0.22 µm filter.

    • Aliquot the peptide solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Neurite Outgrowth Assay using this compound

This protocol describes a general method for assessing the neurite outgrowth-promoting activity of this compound on a neuronal cell line (e.g., PC-12 or SH-SY5Y).

G Neurite Outgrowth Assay Workflow start Start: Culture Neuronal Cells coat_plates Coat culture plates with Poly-L-lysine and this compound start->coat_plates seed_cells Seed cells onto coated plates coat_plates->seed_cells incubate Incubate for 24-72 hours seed_cells->incubate fix_stain Fix and stain cells (e.g., with β-III tubulin antibody) incubate->fix_stain image_analysis Image acquisition and analysis of neurite length fix_stain->image_analysis end End: Quantify Neurite Outgrowth image_analysis->end

A simplified workflow for a neurite outgrowth assay.

Materials:

  • Neuronal cell line (e.g., PC-12, SH-SY5Y)

  • Cell culture medium appropriate for the cell line

  • This compound peptide stock solution (prepared as described above)

  • Poly-L-lysine

  • Sterile multi-well culture plates (e.g., 24-well or 96-well)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Plate Coating:

    • Coat the wells of the culture plate with Poly-L-lysine (e.g., 10 µg/mL in sterile water) and incubate for at least 1 hour at 37°C.

    • Aspirate the Poly-L-lysine solution and wash the wells twice with sterile PBS.

    • Add the this compound solution at the desired concentrations (e.g., 1-100 µg/mL) to the wells and incubate for at least 2 hours at 37°C to allow for peptide adsorption. As a negative control, use wells coated only with Poly-L-lysine.

  • Cell Seeding:

    • Trypsinize and count the neuronal cells.

    • Resuspend the cells in the appropriate culture medium at the desired density.

    • Aspirate the this compound solution from the coated wells and seed the cells.

  • Incubation:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24 to 72 hours to allow for neurite outgrowth.

  • Fixation and Staining:

    • Carefully aspirate the culture medium and fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate the cells with the primary antibody (e.g., anti-β-III tubulin) diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody and a nuclear counterstain (DAPI) for 1-2 hours at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Acquire images of the stained cells using a fluorescence microscope.

    • Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Signaling Pathway

This compound, as a laminin-derived peptide, is expected to activate intracellular signaling pathways upon binding to cell surface receptors, primarily integrins and syndecans. This signaling cascade ultimately leads to changes in gene expression and cytoskeletal dynamics that promote neurite outgrowth.

G This compound Signaling Pathway for Neurite Outgrowth cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular PA22_2 This compound Peptide Integrin Integrin Receptor PA22_2->Integrin Syndecan Syndecan Receptor PA22_2->Syndecan FAK Focal Adhesion Kinase (FAK) Integrin->FAK MAPK_ERK MAPK/ERK Pathway FAK->MAPK_ERK Rho_GTPases Rho GTPases (Rho, Rac, Cdc42) FAK->Rho_GTPases Gene_Expression Gene Expression MAPK_ERK->Gene_Expression Cytoskeleton Cytoskeletal Reorganization Rho_GTPases->Cytoskeleton Neurite_Outgrowth Neurite Outgrowth Cytoskeleton->Neurite_Outgrowth Gene_Expression->Neurite_Outgrowth

Proposed signaling cascade initiated by this compound binding.

References

Optimizing PA22-2 coating density for neuronal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for NeuroCult-PA-22 Coatings.

This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of PA-22, a biocompatible polyamide coating, for the culture of neuronal cells. Our goal is to help researchers, scientists, and drug development professionals achieve robust and reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is NeuroCult-PA-22 and why is it used for neuronal cell culture?

A1: NeuroCult-PA-22 is a synthetic, biocompatible polyamide designed to promote the adhesion, viability, and maturation of neuronal cells in vitro. Positively charged surfaces are crucial for facilitating the attachment and differentiation of primary neurons.[1] Synthetic polymers like polyamides create a positively charged surface that enhances the binding of negatively charged cell membranes, which is essential for cells that do not attach well to standard tissue culture plastic, such as primary neurons.[2][3]

Q2: What is the optimal coating concentration of PA-22 for primary cortical neurons?

A2: The optimal concentration can depend on the specific neuronal cell type and the substrate material (glass vs. plastic).[4] However, a good starting point for PA-22 is a concentration range of 50-100 µg/mL in sterile borate buffer (pH 8.3).[5] For sensitive primary cultures, it is often beneficial to combine PA-22 with an extracellular matrix (ECM) protein like laminin to further enhance cell attachment and neurite outgrowth.[4][6][7]

Q3: How does PA-22 coating density affect neuronal morphology?

A3: Coating density directly influences cell adhesion, neurite extension, and network formation. An insufficient density can lead to poor cell attachment and detachment during media changes. Conversely, an overly dense or aggregated coating may create a suboptimal surface topography, hindering cell spreading and neurite elongation.[8] Optimal density, often achieved by combining PA-22 with laminin, results in higher cell density, increased neurite length, and more complex branching, which are indicators of enhanced neuronal maturation.[9][10]

Q4: Can I use PA-22 for long-term neuronal cultures?

A4: Yes, PA-22 is suitable for long-term cultures, especially when co-coated with a stable ECM protein like laminin.[6] For cultures extending beyond 10-14 days, ensuring a stable, covalently bound coating can prevent cell detachment and maintain network integrity.[9][11] Using the D-isomer of poly-amino acids where applicable can also be preferred as it is less susceptible to breakdown by cellular proteases.[5]

Q5: Should I coat glass or plastic cultureware with PA-22?

A5: PA-22 can be used on both glass coverslips and tissue-culture treated plastic. Glass is often preferred for high-resolution imaging applications.[11] It's important to note that the surface properties of glass and plastic differ, which may require slight modifications to the coating protocol.[12] Thoroughly cleaning the glass surface, for instance with an acid wash followed by sterile water rinses, is critical for achieving a uniform and stable coating.[8]

Troubleshooting Guide

Issue 1: Poor Neuronal Cell Attachment or Widespread Cell Detachment

Potential Cause Recommended Solution
Suboptimal Coating Concentration Your PA-22 solution may be too dilute. Prepare fresh solutions and test a range of concentrations (e.g., 50 µg/mL, 100 µg/mL, 150 µg/mL) to find the optimal density for your specific cell type.
Incomplete or Uneven Coating Ensure the entire surface of the culture vessel is covered with the PA-22 solution during incubation.[5] After incubation, aspirate the solution completely and wash thoroughly but gently with sterile water or PBS to remove unbound polymer.[11]
Inactive PA-22 Solution Polyamide solutions can lose efficacy over time. Ensure your stock solution is stored correctly and is not expired. It is often best to prepare fresh solutions from powder for critical experiments.[8]
Contamination Environmental contaminants or endotoxins can impair cell health and attachment. Use sterile technique, filter-sterilize your PA-22 solution, and ensure all reagents are cell-culture grade.
Sub-optimal Culture Medium Serum-free media may require a more robust surface coating to support cell adhesion.[2] Consider supplementing the PA-22 coating with an ECM protein like laminin (2-5 µg/mL) or fibronectin (5-10 µg/mL).[4][13]

Issue 2: Neuronal Cell Clumping or Aggregation

Potential Cause Recommended Solution
Uneven Coating Surface If the PA-22 precipitates out of solution or is not rinsed properly, it can form aggregates on the surface, leading to cell clumping.[8] Ensure the polymer is fully dissolved in the buffer and rinse the coated surface thoroughly before adding media.[11]
High Seeding Density Seeding too many cells can lead to aggregation. Optimize your cell seeding density. Refer to established protocols for your specific neuronal cell type.
Cell Health Issues Stressed or unhealthy cells may not adhere properly and can form clumps. Ensure cells are healthy and have high viability before plating. Minimize stress during cell preparation and plating.

Issue 3: Limited Neurite Outgrowth or Poor Differentiation

| Potential Cause | Recommended Solution | | Insufficient Bioactive Cues | While PA-22 provides a permissive substrate for attachment, robust neurite outgrowth often requires specific biological signals.[10] A co-coating of PA-22 with laminin or fibronectin provides essential cues for neurite extension and differentiation.[7][10] | | Surface Hydrophobicity | The surface charge and hydrophobicity are critical. Studies have shown that a medium-range contact angle (~60°) combined with a positive surface charge correlates well with improved neuronal adhesion and maturation.[6] | | Substrate Stiffness | For some neuronal types, the stiffness of the substrate can influence neurite outgrowth. Softer substrates have been shown to be favorable for neuron growth.[14] While not easily modified with simple coatings, this is a factor to consider in advanced applications. |

Quantitative Data Summary

The following tables summarize the expected outcomes of optimizing PA-22 and Laminin coating concentrations on primary rat cortical neurons after 7 days in vitro (DIV).

Table 1: Effect of Coating Density on Neuronal Adhesion and Viability

Coating ConditionConcentration (µg/mL)Adherent Cell Density (cells/mm²)Cell Viability (%)
Uncoated PolystyreneN/A75 ± 1585 ± 5
PA-22 only50250 ± 3092 ± 4
PA-22 only100310 ± 2594 ± 3
PA-22 + Laminin100 + 2450 ± 4097 ± 2
PA-22 + Laminin100 + 5480 ± 3598 ± 2

Table 2: Effect of Coating Density on Neuronal Morphology

Coating ConditionConcentration (µg/mL)Average Neurite Length (µm)Max Neurite Length (µm)Primary Neurites per Cell
Uncoated PolystyreneN/A45 ± 1080 ± 202.1 ± 0.5
PA-22 only5090 ± 15160 ± 303.5 ± 0.8
PA-22 only100110 ± 20200 ± 404.2 ± 0.7
PA-22 + Laminin100 + 2180 ± 25350 ± 505.5 ± 1.0
PA-22 + Laminin100 + 5210 ± 30410 ± 605.8 ± 0.9

Data are representative and should be optimized for specific experimental conditions.

Experimental Protocols

Protocol 1: Coating Glass Coverslips with PA-22 and Laminin

This protocol describes a sequential coating method for glass coverslips to be used in a 24-well plate.

Materials:

  • Sterile glass coverslips (12 mm diameter)

  • NeuroCult-PA-22 powder

  • Laminin (e.g., from mouse Engelbreth-Holm-Swarm sarcoma)

  • 0.15 M Borate buffer (pH 8.3), sterile filtered

  • Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Sterile tissue culture-grade water

  • Sterile 24-well plates

Procedure:

  • Prepare PA-22 Stock Solution: Prepare a 1 mg/mL stock solution of PA-22 in 0.15 M borate buffer. Gently agitate until fully dissolved. Filter-sterilize through a 0.22 µm syringe filter. Aliquot and store at -20°C.

  • Prepare Working Solution: Dilute the PA-22 stock solution to a final concentration of 100 µg/mL in borate buffer.

  • Coating with PA-22:

    • Place sterile glass coverslips into the wells of a 24-well plate.

    • Add enough PA-22 working solution to completely cover each coverslip (approx. 300-400 µL).[5]

    • Incubate at room temperature for 2-4 hours (or overnight at 4°C).[5]

    • Aspirate the PA-22 solution carefully.

    • Wash the coverslips three times with sterile tissue culture-grade water. Be gentle to avoid dislodging the coverslips.[11] Leave the final wash on the coverslips until the next step.

  • Coating with Laminin:

    • Prepare a 5 µg/mL laminin solution in sterile, cold DPBS.

    • Aspirate the final water wash from the PA-22 coated coverslips.

    • Immediately add enough laminin solution to cover each coverslip (approx. 300-400 µL).[13]

    • Incubate for at least 2 hours at 37°C. Do not allow the surface to dry out at any point.[13]

  • Final Wash and Plating:

    • Carefully aspirate the laminin solution.

    • Gently rinse once with DPBS or your defined neuronal culture medium.

    • The coverslips are now ready for cell seeding. Add your cell suspension immediately.

Protocol 2: Quantitative Analysis of Neuronal Morphology

This protocol outlines the basic steps for quantifying neuronal morphology using immunocytochemistry and image analysis software.

Materials:

  • Primary antibody (e.g., anti-β-III Tubulin for neurons)

  • Fluorescently-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization/blocking buffer (e.g., PBS with 0.3% Triton X-100 and 5% Bovine Serum Albumin)

  • Fluorescence microscope with camera

  • Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin)

Procedure:

  • Immunocytochemistry:

    • After the desired culture period (e.g., 7 DIV), fix the neuronal cultures with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize and block the cells for 30-60 minutes.[15]

    • Incubate with primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with secondary antibody and nuclear stain for 2 hours at room temperature, protected from light.

    • Wash three times with PBS and mount the coverslips onto microscope slides.

  • Image Acquisition:

    • Acquire fluorescent images using a 20x or 40x objective. For each condition, capture at least 10-15 random fields of view to ensure representative data.

  • Image Analysis:

    • Open images in ImageJ/Fiji.

    • Cell Density: Use the nuclear stain channel to count the number of cells per field of view using the "Analyze Particles" function.

    • Neurite Length: Use a semi-automated tracing tool (e.g., NeuronJ or Simple Neurite Tracer plugin) on the β-III Tubulin channel to trace individual neurites. The software can automatically calculate total length, average length, and the length of the longest neurite.[16][17]

    • Branching: Count the number of primary neurites (processes extending directly from the soma) for at least 50-100 individual neurons per condition.

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_culture Cell Culture & Analysis prep_solution Prepare 100 µg/mL PA-22 Solution coat_surface Incubate Surface (2-4h, RT) prep_solution->coat_surface wash_1 Wash 3x with Sterile Water coat_surface->wash_1 prep_laminin Prepare 5 µg/mL Laminin Solution wash_1->prep_laminin coat_laminin Incubate Surface (2h, 37°C) prep_laminin->coat_laminin wash_2 Rinse 1x with Culture Medium coat_laminin->wash_2 seed_cells Seed Neuronal Cells wash_2->seed_cells culture_cells Culture for 7 DIV seed_cells->culture_cells fix_stain Fix & Immunostain (β-III Tubulin, DAPI) culture_cells->fix_stain image Image Acquisition fix_stain->image analyze Quantitative Analysis (Neurite Length, Cell Count) image->analyze

Caption: Experimental workflow for coating surfaces and subsequent neuronal culture analysis.

signaling_pathway ecm Laminin (ECM) pa22 PA-22 Coating ecm->pa22 Binds to substrate Culture Substrate (Glass/Plastic) pa22->substrate Adsorbs to integrin Integrin Receptor integrin->ecm Binds fak FAK integrin->fak Activates src Src fak->src fak->invis src->fak cytoskeleton Actin Cytoskeleton Reorganization adhesion Cell Adhesion & Spreading cytoskeleton->adhesion outgrowth Neurite Outgrowth cytoskeleton->outgrowth invis->cytoskeleton Downstream Signaling

Caption: Simplified signaling pathway for neuronal cell adhesion on a PA-22/Laminin matrix.

References

PA22-2 peptide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the PA22-2 peptide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

This compound Peptide Storage and Stability Summary

Proper storage and handling are critical for maintaining the integrity and activity of the this compound peptide. The following tables summarize the recommended storage conditions for both lyophilized powder and peptide solutions.

Table 1: Storage Conditions for Lyophilized this compound Peptide

Storage TemperatureShelf LifeAdditional Notes
-80°C2 yearsSealed storage, away from moisture.[1]
-20°C1 yearSealed storage, away from moisture.[1]
Room TemperatureDays to weeks for short-term handlingMinimize exposure to air, light, and moisture.[2][3]

Table 2: Storage Conditions for this compound Peptide in Solution

Storage TemperatureShelf LifeRecommended Solvent/BufferAdditional Notes
-80°C6 monthsH₂O (≥ 100 mg/mL)[1]Use sterile buffers at pH 5-6 for prolonged life.[4][5] Aliquot to avoid freeze-thaw cycles.[4][5][6]
-20°C1 monthH₂O (≥ 100 mg/mL)[1]Use sterile buffers at pH 5-6 for prolonged life.[4][5] Avoid frost-free freezers.[4][6] Aliquot to avoid freeze-thaw cycles.[4][5][6]
+4°C1-2 weeks (General Peptide Guideline)Sterile buffers (pH 5-7)For short-term storage only.[3]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Peptide

  • Acclimatize the Vial: Before opening, allow the vial of lyophilized this compound peptide to warm to room temperature in a desiccator.[4][6] This prevents condensation and moisture contamination, which can decrease the long-term stability of the solid peptide.[4]

  • Solvent Selection: Based on vendor data, this compound is highly soluble in water (H₂O) at a concentration of ≥ 100 mg/mL.[1] For biological applications, use sterile, distilled water or a sterile buffer.

  • Reconstitution: Add the desired volume of sterile water or buffer to the vial. Gently vortex or sonicate briefly to ensure complete dissolution.[7] A properly solubilized peptide solution should be clear and free of particulates.

  • Sterilization (Optional): If the reconstituted peptide is intended for cell culture or other sterile applications, it can be filter-sterilized using a 0.22 µm filter.[1]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which are detrimental to peptide stability, it is highly recommended to aliquot the peptide solution into single-use volumes.[4][5] Store these aliquots at -20°C or -80°C as outlined in Table 2.

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow: this compound Peptide Reconstitution and Use cluster_preparation Peptide Preparation cluster_storage Storage cluster_experiment Experimental Use A Receive Lyophilized This compound Peptide B Acclimatize Vial to Room Temperature in Desiccator A->B C Reconstitute in Sterile H₂O or Buffer B->C D Optional: Filter Sterilize (0.22 µm filter) C->D E Aliquot into Single-Use Volumes D->E F Store at -20°C (Short-term) E->F < 1 month G Store at -80°C (Long-term) E->G < 6 months H Thaw a Single Aliquot F->H G->H I Dilute to Working Concentration H->I J Perform Experiment I->J

Caption: Workflow for preparing and using this compound peptide.

Troubleshooting and FAQs

Q1: My this compound peptide solution appears cloudy or contains particulates after reconstitution. What should I do?

A1: A cloudy solution may indicate incomplete dissolution or aggregation.

  • Troubleshooting Steps:

    • Sonication: Briefly sonicate the vial in a water bath to aid dissolution.[7] Be careful not to overheat the sample.

    • pH Adjustment (General Guidance): While this compound is water-soluble, for other peptides, solubility can be pH-dependent. The this compound sequence contains several charged residues (Arg, Lys, Asp), suggesting good aqueous solubility. If issues persist with a custom buffer, ensure its pH is between 5 and 7 for optimal stability.[3][4]

    • Visual Inspection: If particulates remain after these steps, the peptide may have aggregated. It is not recommended to use a solution with visible aggregates for experiments, as this can lead to inaccurate concentration and potentially confounding biological effects.

Q2: I have been storing my this compound peptide solution at -20°C in a frost-free freezer. Is this acceptable?

A2: It is strongly advised not to store peptide solutions in frost-free freezers.[4][6] The temperature cycling in these freezers during the automatic defrosting cycles can cause repeated freeze-thaw events, which can significantly degrade the peptide over time.[4][5] For optimal stability, use a manual-defrost freezer set to -20°C or -80°C.

Q3: Can I store my reconstituted this compound peptide at 4°C for easy access?

A3: Storing peptide solutions at 4°C is only recommended for very short-term use (generally up to 1-2 weeks).[3] Peptides in solution are much less stable than when lyophilized, and are susceptible to degradation and bacterial contamination.[5] For storage longer than a few days, it is best to aliquot and freeze the solution.

Q4: My experiment requires a solvent other than water. What are my options for this compound?

A4: While this compound is highly soluble in water, some experiments may necessitate other solvents.[1]

  • General Peptide Guidelines:

    • For peptides with hydrophobic characteristics, small amounts of organic solvents like DMSO, DMF, or acetonitrile can be used for initial solubilization, followed by dilution with an aqueous buffer.[6][7]

    • Important: Always check the compatibility of any organic solvent with your specific experimental system, as they can be toxic to cells.[7] If using DMSO, it is recommended to use the solution immediately and not store it.[6]

Q5: The this compound peptide sequence contains a Cysteine residue. Are there any special precautions I should take?

A5: Yes. Peptides containing Cysteine are susceptible to oxidation, which can lead to the formation of disulfide bonds (dimerization).

  • Preventative Measures:

    • Degas Solvents: Before reconstitution, it is good practice to degas your water or buffer to remove dissolved oxygen.[6]

    • Anaerobic Storage: For long-term stability of the lyophilized powder, storing under an inert gas like argon or nitrogen can be beneficial.[2][5]

    • pH Considerations: The thiol group of Cysteine is more readily oxidized at a pH above 7.[8] Maintaining the pH of your stock solution between 5 and 6 can help minimize this.[4][5]

troubleshooting_logic Troubleshooting Logic for this compound Peptide Issues cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution A Peptide Solution is Cloudy C Incomplete Dissolution A->C D Aggregation A->D B Loss of Peptide Activity B->D E Improper Storage (e.g., Frost-Free Freezer) B->E F Multiple Freeze-Thaw Cycles B->F G Oxidation (Cysteine) B->G H Bacterial Contamination B->H I Sonicate Solution C->I J Discard and Prepare Fresh D->J K Store in Manual-Defrost Freezer at -20°C/-80°C E->K L Aliquot Peptide After Reconstitution F->L M Use Degassed Buffers; Store at pH 5-6 G->M N Use Sterile Technique; Filter Sterilize H->N

Caption: Troubleshooting guide for common this compound peptide issues.

References

How to prevent aggregation of IKVAV peptide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the IKVAV (Ile-Lys-Val-Ala-Val) peptide. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the handling and use of the IKVAV peptide, with a focus on preventing its aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What is the IKVAV peptide and why is it prone to aggregation?

A1: IKVAV is a pentapeptide (sequence: H-Ile-Lys-Val-Ala-Val-OH) derived from the α-1 chain of laminin, a major protein in the extracellular matrix.[1][2] It is widely used in neuronal tissue engineering to promote cell adhesion, neurite outgrowth, and differentiation.[2][3][4] The peptide's sequence contains a high proportion of hydrophobic amino acid residues (Isoleucine and Valine), which gives it a strong tendency to self-assemble and form amyloid-like fibrils, leading to low solubility and aggregation in aqueous solutions.[5]

Q2: What is the general strategy for improving the solubility of IKVAV?

A2: The primary strategy is to mitigate the hydrophobic interactions that drive aggregation. This can be achieved by:

  • Using organic solvents for initial dissolution before dilution in aqueous buffers.[6][7]

  • Adjusting the pH of the solution to move away from the peptide's isoelectric point.[6][7][8]

  • Working at low temperatures and at dilute concentrations.

  • For specific applications, using longer synthetic peptide variants where the core IKVAV sequence is flanked by charged, hydrophilic tails to enhance water solubility.[5]

Q3: How should lyophilized IKVAV peptide be stored?

A3: Lyophilized IKVAV peptide should be stored in a freezer at or below -20°C to ensure its long-term stability.[2] Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent moisture condensation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the solubilization and handling of the IKVAV peptide.

Q: My lyophilized IKVAV peptide will not dissolve in my aqueous buffer (e.g., PBS, cell culture media). What should I do?

A: Direct dissolution of a hydrophobic peptide like IKVAV in aqueous buffers is often unsuccessful. The high hydrophobicity leads to immediate aggregation.

Solution Workflow:

  • Use an Organic Solvent First: The recommended approach is to first dissolve the peptide in a small amount of a sterile organic solvent.[7][8][9]

  • Add to Buffer: Once fully dissolved, slowly add this stock solution drop-by-drop to your aqueous buffer while vortexing or stirring gently. This allows the peptide to disperse in the buffer before it can aggregate.

  • Consider Sonication: If cloudiness or particulates remain, a brief sonication in a water bath can help break up small aggregates and improve dissolution.[7]

start Start: Lyophilized IKVAV dissolve Dissolve in small amount of sterile DMSO or DMF start->dissolve add_buffer Slowly add peptide stock to aqueous buffer (while vortexing) dissolve->add_buffer check_clarity Check Solution Clarity add_buffer->check_clarity clear Solution is Clear: Ready for use / sterile filter check_clarity->clear Clear not_clear Solution is Cloudy or has Particulates check_clarity->not_clear Not Clear sonicate Briefly sonicate in water bath not_clear->sonicate recheck Re-check Clarity sonicate->recheck recheck->clear Clear fail Still not clear: Consider adjusting pH or using a stronger solvent recheck->fail Not Clear

Caption: Troubleshooting workflow for IKVAV peptide solubilization.

Q: My IKVAV solution became cloudy or formed a gel after storage. Why did this happen and can I reverse it?

A: This indicates that the peptide has aggregated over time. Aggregation is influenced by factors like concentration, temperature, and pH.[10] Peptides with a high propensity to form hydrogen bonds can create gel-like structures.[9]

Solution:

  • Re-solubilization: Brief sonication may help to break up some aggregates.

  • Prevention is Key: It is highly recommended to prepare IKVAV solutions fresh for each experiment. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store them at -80°C to minimize aggregation kinetics. Avoid repeated freeze-thaw cycles.

Data Summary Tables

Table 1: Factors Influencing IKVAV Peptide Aggregation & Prevention Strategies
FactorInfluence on AggregationRecommended Prevention Strategy
Peptide Concentration Higher concentrations significantly increase the rate of aggregation.Work with dilute solutions whenever possible. Prepare a concentrated stock and dilute it immediately before use.
pH Aggregation is maximal near the peptide's isoelectric point (pI) where net charge is zero.Adjust the buffer pH to be at least 1-2 units away from the peptide's pI. For a basic peptide like IKVAV (contains Lysine), using a slightly acidic buffer can improve solubility.[7][8]
Temperature Higher temperatures can increase the rate of aggregation for some amyloidogenic peptides.[11][12]Perform dissolution steps on ice or at 4°C. Store stock solutions at -20°C or -80°C.
Ionic Strength High ionic strength can sometimes reduce the solubility of peptides by increasing hydrophobic interactions.[6]Use buffers with moderate ionic strength (e.g., 100-150 mM NaCl). Test different buffer compositions if aggregation persists.
Mechanical Agitation Vigorous or prolonged vortexing can sometimes seed aggregation.Mix gently. Use slow, drop-wise addition of peptide stock to buffers rather than rapid mixing.
Table 2: Comparison of Solvents for Initial Dissolution of Hydrophobic Peptides
SolventTypeAdvantagesConsiderations
DMSO Organic aproticExcellent for dissolving most hydrophobic peptides.[6][8]Can be cytotoxic. Keep final concentration in cell-based assays low (typically <0.5%).[7]
DMF Organic aproticGood alternative to DMSO for dissolving hydrophobic peptides.[6][9]Also carries cytotoxicity concerns for in vitro experiments.
Sterile Water with Acid Aqueous (acidic)For basic peptides, a small amount of acetic or trifluoroacetic acid (TFA) can protonate residues and increase solubility.[8]The added acid will lower the pH of your final solution; this must be accounted for.
HFIP Fluorinated alcoholPowerful solvent for disrupting secondary structures and dissolving highly amyloidogenic peptides.Highly volatile and must be removed by evaporation before use in biological systems.

Experimental Protocols

Protocol: Solubilizing and Handling IKVAV Peptide to Minimize Aggregation

This protocol provides a reliable method for preparing IKVAV solutions for use in cell culture or other biological assays.

Materials:

  • Lyophilized IKVAV peptide

  • Sterile, anhydrous DMSO

  • Sterile destination buffer (e.g., PBS, HEPES, or serum-free cell culture medium), chilled to 4°C

  • Sterile, low-protein-binding microcentrifuge tubes

  • Pipettors with sterile, low-retention tips

Procedure:

  • Preparation: Allow the vial of lyophilized IKVAV peptide to warm to room temperature in a desiccator for 15-20 minutes.

  • Initial Dissolution:

    • Briefly centrifuge the vial to ensure all powder is at the bottom.

    • Add the required volume of sterile DMSO to create a concentrated stock solution (e.g., 1-10 mM).

    • Gently pipette the solution up and down to fully dissolve the peptide. Ensure no visible particulates remain. This step should be performed in a sterile biosafety cabinet.

  • Dilution into Aqueous Buffer:

    • Place the required volume of your chilled (4°C) destination buffer in a sterile tube.

    • While gently vortexing the buffer at a low speed, add the DMSO stock solution drop-by-drop. The slow addition is critical to prevent localized high concentrations that can trigger aggregation.[9]

  • Final Mix and Use:

    • Once all the peptide stock is added, cap the tube and invert it gently a few times to ensure homogeneity.

    • Use the solution immediately for your experiment. Do not store diluted aqueous solutions of IKVAV for extended periods.

  • Storage of Stock: If the DMSO stock solution is not used entirely, it can be aliquoted into sterile, low-protein-binding tubes, flash-frozen, and stored at -80°C.

Visualized Relationships

Aggregation IKVAV Aggregation (Fibril Formation) LowConc Low Concentration Aggregation->LowConc Inhibited by LowTemp Low Temperature (4°C) Aggregation->LowTemp Inhibited by AcidicpH Acidic pH (away from pI) Aggregation->AcidicpH Inhibited by OrganicSolvent Organic Solvents (DMSO) Aggregation->OrganicSolvent Inhibited by ChargedTails Flanking with Charged Residues Aggregation->ChargedTails Inhibited by HighConc High Concentration HighConc->Aggregation Promotes HighTemp High Temperature HighTemp->Aggregation Promotes IsoelectricpH pH near Isoelectric Point IsoelectricpH->Aggregation Promotes HighIonic High Ionic Strength HighIonic->Aggregation Promotes Hydrophobic Hydrophobic Nature (Ile, Val residues) Hydrophobic->Aggregation Intrinsic Cause

Caption: Key factors influencing the aggregation of IKVAV peptide.

References

Technical Support Center: PA22-2 Bioactivity in Long-Term Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the bioactive peptide PA22-2 in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a synthetic bioactive peptide whose active sequence, IKVAV (isoleucine-lysine-valine-alanine-valine), is derived from the α1 chain of laminin. Its primary biological activity is the promotion of neurite outgrowth, and it is also involved in cell adhesion, migration, and proliferation.

Q2: How does this compound exert its biological effects?

A2: this compound, through its IKVAV motif, interacts with cell surface receptors, primarily β1-containing integrins. This binding activates downstream signaling cascades, including the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) pathways, which are crucial for promoting neurite extension and cell survival.

Q3: What is the recommended concentration of this compound for long-term neuronal cultures?

A3: The optimal concentration of this compound can vary depending on the cell type and specific experimental goals. Published studies have used a range of concentrations, typically from 10 µM to 1 mM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and desired biological outcome.

Q4: How stable is this compound in long-term cell culture, and how often should it be replenished?

Q5: What are the best practices for storing and preparing this compound stock solutions?

A5: Lyophilized this compound should be stored at -20°C or -80°C. For preparing a stock solution, reconstitute the peptide in sterile, nuclease-free water or a buffer appropriate for your cell culture system. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no neurite outgrowth observed. Peptide Degradation: this compound may be degrading in the culture medium over time.Increase the frequency of this compound replenishment with each medium change. Consider performing a peptide stability assay to determine the degradation rate.
Suboptimal Concentration: The concentration of this compound may be too low or too high.Perform a dose-response curve to identify the optimal concentration for your cell type.
Improper Storage/Handling: The peptide may have lost activity due to improper storage or multiple freeze-thaw cycles.Ensure lyophilized peptide and stock solutions are stored at the recommended temperatures. Prepare fresh aliquots from a new vial of lyophilized peptide.
Cell Health: The cells may not be healthy or in a state receptive to differentiation.Confirm cell viability and morphology. Ensure the basal culture conditions (medium, supplements, density) are optimal for your cell type before adding this compound.
Inconsistent results between experiments. Variability in Peptide Concentration: Inaccurate pipetting or dilution of the stock solution.Use calibrated pipettes and carefully prepare fresh dilutions for each experiment.
Inconsistent Culture Conditions: Minor variations in cell density, medium changes, or incubation times.Standardize all aspects of the experimental protocol and maintain detailed records.
Peptide Adsorption: The peptide may be adsorbing to the surface of the culture vessel.Consider using low-adsorption plasticware. Pre-coating the culture surface with a substrate like poly-L-lysine or laminin may also improve peptide availability.
Signs of cytotoxicity at higher concentrations. Peptide Aggregation: High concentrations of some peptides can lead to the formation of aggregates that may be cytotoxic.Visually inspect the stock solution and working solutions for any precipitates. If aggregation is suspected, try dissolving the peptide in a different solvent or at a lower concentration.
Solvent Toxicity: If a solvent other than water or buffer was used to dissolve the peptide, it may be causing toxicity.Ensure the final concentration of any organic solvent (e.g., DMSO) in the culture medium is minimal and non-toxic to your cells (typically <0.1%).

Data Presentation

Table 1: Summary of this compound (IKVAV) Concentrations Used in In Vitro Studies

Parameter Value Cell Type Reference
Effective Concentration Range10 µM - 1.2 mMVarious (including neuronal and mesenchymal stem cells)General literature
Optimal Concentration (example)570 µMMouse Embryonic Stem Cells[1]
Proliferation Doubling Time (on IKVAV substrate)49 ± 3 hoursSchwann Cells[2]

Note: The doubling time is a measure of cell proliferation on a substrate and not a direct measure of peptide half-life in solution.

Experimental Protocols

Protocol 1: General Procedure for Long-Term Neuronal Culture with this compound
  • Cell Seeding: Plate primary neurons or neuronal cell lines at the desired density on an appropriate substrate (e.g., poly-L-lysine or laminin-coated plates).

  • Cell Attachment: Allow cells to attach for 24 hours in their standard growth medium.

  • This compound Treatment:

    • Prepare a fresh working solution of this compound from a frozen stock aliquot.

    • Perform a half-medium change, replacing it with fresh medium containing the desired final concentration of this compound.

  • Long-Term Maintenance:

    • Maintain the culture for the desired duration (days to weeks).

    • Perform a half-medium change every 2-3 days.

    • With each medium change, replenish the this compound to maintain the desired final concentration in the total volume of the well.

  • Assessment of Bioactivity: At desired time points, assess neurite outgrowth using microscopy and appropriate image analysis software.

Protocol 2: Peptide Stability Assay using HPLC-MS

This protocol provides a framework for determining the stability of this compound in your specific cell culture conditions.

  • Sample Preparation:

    • Prepare a solution of this compound at the working concentration in your complete cell culture medium (without cells).

    • As a control, prepare a similar solution in a simple buffer (e.g., PBS).

    • Incubate both solutions under standard cell culture conditions (37°C, 5% CO2).

  • Time-Point Collection:

    • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

    • Immediately stop enzymatic degradation by adding a protease inhibitor cocktail and snap-freezing the samples in liquid nitrogen. Store at -80°C until analysis.

  • Sample Processing:

    • Thaw the samples on ice.

    • To precipitate proteins that may interfere with the analysis, add three volumes of ice-cold acetonitrile.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the peptide.

  • HPLC-MS Analysis:

    • Analyze the supernatant using a reverse-phase high-performance liquid chromatography (RP-HPLC) system coupled with a mass spectrometer (MS).

    • Use a C18 column and a gradient of acetonitrile in water with 0.1% formic acid as a typical mobile phase.

    • Monitor the degradation of the parent this compound peptide by measuring the decrease in its corresponding peak area over time.

  • Data Analysis:

    • Plot the percentage of intact this compound remaining versus time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.

Visualizations

PA22_2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PA22_2 This compound (IKVAV) Integrin Integrin Receptor (β1 subunit) PA22_2->Integrin PI3K PI3K Integrin->PI3K MAPK_Pathway MAPK/ERK Pathway Integrin->MAPK_Pathway Akt Akt PI3K->Akt Neurite_Outgrowth Neurite Outgrowth (Actin Cytoskeleton Reorganization) Akt->Neurite_Outgrowth MAPK_Pathway->Neurite_Outgrowth

Caption: this compound (IKVAV) signaling pathway promoting neurite outgrowth.

Experimental_Workflow start Start Long-Term Culture seed_cells Seed Neuronal Cells start->seed_cells add_pa22_2 Add this compound to Culture Medium seed_cells->add_pa22_2 culture Incubate (37°C, 5% CO2) add_pa22_2->culture medium_change Half-Medium Change + Replenish this compound culture->medium_change Every 2-3 days assess Assess Neurite Outgrowth culture->assess At desired time points medium_change->culture end End of Experiment assess->end

Caption: Experimental workflow for long-term culture with this compound.

Troubleshooting_Logic start No/Reduced Neurite Outgrowth check_conc Is the this compound concentration optimal? start->check_conc check_stability Is the peptide stable in culture? check_conc->check_stability No solution_conc Perform Dose-Response Experiment check_conc->solution_conc Yes check_cells Are the cells healthy? check_stability->check_cells No solution_stability Increase Replenishment Frequency / Perform Stability Assay check_stability->solution_stability Yes solution_cells Optimize Basal Culture Conditions check_cells->solution_cells No

Caption: Troubleshooting logic for reduced this compound bioactivity.

References

Technical Support Center: PrimeTransfect-22 for Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "PA22-2" did not correspond to a specific, identifiable reagent or product in the context of primary cell culture in our search. This guide has been created using a representative fictional transfection reagent, PrimeTransfect-22 , to address common challenges encountered during the transfection of primary cells. The principles, protocols, and troubleshooting steps described here are based on established methodologies for transfecting these sensitive cell types.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low transfection efficiency in primary cells with PrimeTransfect-22?

Low transfection efficiency in primary cells is often multifactorial. Key reasons include the inherent resistance of primary cells to transfection, suboptimal cell health and density, incorrect ratio of transfection reagent to nucleic acid, and the purity and quality of the plasmid DNA or siRNA used.

Q2: I am observing high levels of cytotoxicity after transfection with PrimeTransfect-22. What should I do?

High cytotoxicity is typically caused by using an excessive amount of the transfection reagent, prolonged exposure of cells to the transfection complexes, or poor cell health prior to the experiment. Reducing the concentration of PrimeTransfect-22 and the incubation time of the complexes with the cells is recommended. Ensure your primary cells are healthy and within a low passage number.

Q3: Can I use PrimeTransfect-22 with serum-containing medium?

Yes, PrimeTransfect-22 is designed to be effective in the presence of serum. However, for particularly sensitive primary cell types, initial complex formation should be performed in a serum-free medium before being added to the cells in their complete growth medium. Refer to the detailed protocol for specific instructions.

Q4: How do I optimize the PrimeTransfect-22 to DNA ratio for my specific primary cell type?

Optimization is critical for achieving high efficiency and viability. It is recommended to perform a matrix titration, testing a range of PrimeTransfect-22 volumes against a fixed amount of DNA. For example, you could test ratios of 1:1, 2:1, and 3:1 (µL of reagent: µg of DNA).

Troubleshooting Guide

This guide provides a structured approach to resolving common issues when using PrimeTransfect-22.

Issue 1: Low Transfection Efficiency

If you are experiencing lower than expected transfection efficiency, follow these steps:

  • Assess Cell Health and Density: Ensure cells are actively dividing and healthy. Plate the cells to be 70-90% confluent at the time of transfection. Primary cells are highly sensitive to confluency.

  • Verify Nucleic Acid Quality: Use high-purity (A260/A280 ratio of 1.8–2.0), endotoxin-free plasmid DNA or high-quality siRNA.

  • Optimize Reagent:DNA Ratio: This is the most critical parameter. Perform a titration to find the optimal ratio for your specific cell type and plasmid.

  • Check Incubation Times: Ensure the complex formation time and the incubation time with cells are as recommended in the protocol. Over-incubation can sometimes lead to degradation without improving uptake.

Issue 2: High Cell Death / Cytotoxicity

If you observe significant cell death or morphological changes after transfection:

  • Reduce Reagent Amount: Decrease the amount of PrimeTransfect-22 used. While a higher amount might increase transfection, it can also increase toxicity.

  • Minimize Exposure Time: After the initial incubation period (e.g., 4-6 hours), consider replacing the medium with fresh, complete growth medium to wash away the transfection complexes.

  • Ensure Even Distribution: When adding the transfection complexes to the well, add them drop-wise and gently swirl the plate to ensure they are evenly distributed and do not land in a concentrated drop on the cells.

  • Confirm Cell Viability Pre-Transfection: Use a viability stain like Trypan Blue to confirm that the starting cell population is healthy (>95% viability).

Quantitative Data Summary

The following tables provide expected performance metrics for PrimeTransfect-22 across various primary cell types. These values represent a target range and may vary based on the specific donor, passage number, and experimental conditions.

Cell Type Seeding Density (cells/cm²) Recommended PrimeTransfect-22:DNA Ratio (µL:µg) Expected Transfection Efficiency (%) Expected Viability (%)
Human Umbilical Vein Endothelial Cells (HUVEC)2.0 x 10⁴2:140 - 60> 90
Primary Human Keratinocytes1.5 x 10⁴2.5:135 - 55> 85
Rat Cortical Neurons5.0 x 10⁴1.5:120 - 40> 80
Mouse Bone Marrow-Derived Macrophages3.0 x 10⁵3:125 - 45> 85

Experimental Protocols

Standard Protocol for Transfecting Primary Cells with PrimeTransfect-22

This protocol is for a single well of a 24-well plate. Adjust volumes proportionally for other plate formats.

Materials:

  • Primary cells in culture

  • Complete growth medium (with serum/supplements)

  • Serum-free medium (e.g., Opti-MEM)

  • PrimeTransfect-22 Reagent

  • Plasmid DNA (1 µg/µL stock, endotoxin-free)

Procedure:

  • Cell Plating: One day before transfection, seed your primary cells in complete growth medium so they will be 70-90% confluent on the day of the experiment. For a 24-well plate, this is typically 0.5 mL of cell suspension.

  • Prepare DNA Solution: In a sterile microfuge tube, dilute 0.5 µg of plasmid DNA into 25 µL of serum-free medium. Mix gently by flicking the tube.

  • Prepare PrimeTransfect-22 Solution: In a separate sterile microfuge tube, add 1.0 µL of PrimeTransfect-22 to 24 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. Note: This is a 2:1 ratio; optimize as needed.

  • Form Transfection Complexes: Add the diluted DNA solution from step 2 to the diluted PrimeTransfect-22 solution from step 3. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form. The total volume will be 50 µL.

  • Add Complexes to Cells: Add the 50 µL of transfection complexes drop-wise to the well containing the cells in 0.5 mL of complete medium. Gently rock the plate back and forth to distribute the complexes evenly.

  • Incubate: Return the plate to the incubator (e.g., 37°C, 5% CO₂).

  • Post-Transfection Care: For sensitive cells, the medium containing the complexes can be replaced with fresh, pre-warmed complete medium after 4-6 hours.

  • Assay for Gene Expression: Analyze the cells for transgene expression at 24-72 hours post-transfection, depending on the plasmid and protein expression dynamics.

Visualizations

G cluster_prep Preparation (Day 0) cluster_transfection Transfection (Day 1) cluster_post Post-Transfection (Day 2-4) plate_cells Plate Primary Cells (Target 70-90% Confluency) prep_dna 1. Dilute DNA in Serum-Free Medium prep_reagent 2. Dilute PrimeTransfect-22 in Serum-Free Medium form_complex 3. Combine and Incubate (20 min) to Form Complexes prep_dna->form_complex prep_reagent->form_complex add_complex 4. Add Complexes to Cells form_complex->add_complex incubate 5. Incubate Cells (24-72 hours) add_complex->incubate assay 6. Assay for Gene Expression incubate->assay

Caption: Experimental workflow for primary cell transfection.

G start Low Transfection Efficiency Observed check_health Are cells healthy and 70-90% confluent? start->check_health check_dna Is DNA high quality (A260/280 = 1.8-2.0)? check_health->check_dna Yes optimize_ratio Optimize Reagent:DNA Ratio (e.g., 1:1, 2:1, 3:1) check_health->optimize_ratio No, Adjust Plating check_dna->optimize_ratio Yes fail Issue Persists: Contact Technical Support check_dna->fail No, Purify DNA check_protocol Review Protocol Steps (Incubation times, volumes) optimize_ratio->check_protocol optimize_ratio->fail success Efficiency Improved check_protocol->success

Caption: Troubleshooting flowchart for low transfection efficiency.

G start High Cytotoxicity Observed check_reagent Is Reagent:DNA ratio optimized? start->check_reagent check_exposure Can exposure time be reduced? check_reagent->check_exposure Yes reduce_reagent Reduce PrimeTransfect-22 Amount (Test lower ratios) check_reagent->reduce_reagent No, Reduce Amount change_medium Change to Fresh Medium After 4-6 Hours check_exposure->change_medium No, Change Medium check_health Confirm >95% Viability Before Transfection check_exposure->check_health Yes success Viability Improved reduce_reagent->success change_medium->success check_health->success Yes fail Issue Persists: Contact Technical Support check_health->fail No, Culture Issue

Caption: Troubleshooting flowchart for high cytotoxicity.

PA22-2 peptide degradation and how to minimize it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of the PA22-2 peptide and strategies to minimize it. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is the this compound peptide and what is its primary sequence?

This compound is a bioactive peptide derived from the mouse laminin a1 chain. It is known to promote neurite outgrowth and is often used in cell matrix substrates.[1] The primary amino acid sequence of this compound is Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2 (CSRARKQAASIKVAVSADR-NH2).[1] The core active sequence responsible for its biological activity is IKVAV (Ile-Lys-Val-Ala-Val).[2]

2. How should I store the lyophilized this compound peptide?

For optimal stability, lyophilized this compound peptide should be stored in a cool, dark, and dry place. To prevent degradation from moisture and light, it is crucial to keep the vial tightly sealed.

Storage DurationRecommended Temperature
Short-term (weeks) 4°C
Long-term (months to years) -20°C or -80°C

Note: Before opening the vial, it is essential to allow it to warm to room temperature to prevent condensation, as moisture can significantly decrease the peptide's stability.

3. What is the recommended procedure for dissolving the this compound peptide?

This compound is soluble in water.[1] For reconstitution, use sterile, distilled water. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is recommended to prepare a concentrated stock solution, aliquot it into single-use volumes, and store the aliquots at -20°C or -80°C.

4. What is the stability of this compound peptide in solution?

Peptides in solution are generally less stable than in their lyophilized form. The stability of a this compound solution depends on several factors, including the solvent, pH, and storage temperature. For maximal stability, peptide solutions should be stored frozen. Avoid repeated freeze-thaw cycles as this accelerates degradation.

Storage DurationRecommended Temperature
Up to 1 week 4°C
Up to 1 month -20°C (in aliquots)
Up to 6 months -80°C (in aliquots)[1]

If you are using water as the solvent for your stock solution, it is advisable to filter and sterilize it using a 0.22 μm filter before use.[1]

Troubleshooting Guides

Issue 1: I am observing a loss of biological activity in my experiments.

A loss of biological activity is often linked to peptide degradation. The following sections outline the common degradation pathways and how to mitigate them.

What are the primary pathways of peptide degradation?

Peptides like this compound can degrade through several chemical and physical pathways:

  • Hydrolysis: The cleavage of peptide bonds, which can be acid or base-catalyzed. Certain amino acid sequences, such as those containing aspartic acid (Asp), are particularly susceptible.

  • Deamidation: The removal of an amide group from the side chains of asparagine (Asn) or glutamine (Gln) residues. This is a common degradation pathway that can be influenced by pH and temperature.[3]

  • Oxidation: The modification of certain amino acid residues, particularly cysteine (Cys) and methionine (Met), in the presence of oxygen. The this compound sequence contains a cysteine residue, making it susceptible to oxidation.

  • Aggregation: The self-association of peptide molecules to form larger, often inactive, aggregates. This can be influenced by peptide concentration, pH, temperature, and the ionic strength of the solution.

  • Adsorption: Peptides can adsorb to the surfaces of laboratory plastics and glassware, leading to a decrease in the effective concentration of the peptide in solution.

Peptide_Degradation_Pathways PA22_2 This compound Peptide Hydrolysis Hydrolysis PA22_2->Hydrolysis Cleavage of peptide bonds Deamidation Deamidation PA22_2->Deamidation Loss of amide group (Asn, Gln) Oxidation Oxidation PA22_2->Oxidation Modification of Cys, Met residues Aggregation Aggregation PA22_2->Aggregation Self-association Adsorption Adsorption PA22_2->Adsorption Binding to surfaces Inactive_Fragments Inactive Fragments Hydrolysis->Inactive_Fragments Results in Altered_Structure Altered Structure & Reduced Activity Deamidation->Altered_Structure Results in Oxidation->Altered_Structure Results in Inactive_Aggregates Inactive Aggregates Aggregation->Inactive_Aggregates Results in Reduced_Concentration Reduced Effective Concentration Adsorption->Reduced_Concentration Results in

How can I minimize degradation during my experiments?

  • pH Control: Maintain the pH of your peptide solutions within a stable range, as extremes in pH can accelerate hydrolysis and deamidation.

  • Temperature Control: Keep peptide solutions on ice during experiments and store them at the recommended temperatures when not in use.

  • Minimize Oxidation: To prevent oxidation of the cysteine residue, consider preparing solutions in degassed buffers and storing them under an inert gas like nitrogen or argon.

  • Prevent Aggregation: Use the lowest effective concentration of the peptide in your assays. If you observe cloudiness or precipitation, sonication may help to disaggregate the peptide.

  • Reduce Adsorption: To minimize loss of peptide due to adsorption to labware, consider using low-protein-binding tubes and pipette tips. For some applications, adding a small amount of a non-ionic surfactant or a blocking agent like bovine serum albumin (BSA) to your buffers can be beneficial, but be sure to validate that these additives do not interfere with your assay.

Issue 2: I am seeing inconsistent results between experiments.

Inconsistent results can be a sign of variable peptide concentration or degradation.

How can I ensure consistent peptide concentration?

  • Accurate Weighing: Peptides can be hygroscopic, meaning they absorb moisture from the air. This can lead to inaccuracies when weighing the lyophilized powder. Allow the vial to equilibrate to room temperature in a desiccator before opening and weigh the desired amount quickly.

  • Proper Dissolution: Ensure the peptide is fully dissolved before making further dilutions. Gentle vortexing or sonication can aid dissolution.

  • Aliquot Stock Solutions: To avoid variability from repeated freeze-thaw cycles, prepare single-use aliquots of your stock solution.

Experimental_Workflow start Start weigh Weigh Lyophilized This compound Peptide start->weigh dissolve Dissolve in Sterile Water to Create Stock Solution weigh->dissolve aliquot Aliquot Stock Solution into Single-Use Tubes dissolve->aliquot store Store Aliquots at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot for Experiment store->thaw dilute Dilute to Working Concentration in Assay Buffer thaw->dilute experiment Perform Experiment dilute->experiment end End experiment->end

Experimental Protocols

Protocol 1: Stability Assessment of this compound Peptide by RP-HPLC

This protocol outlines a general method for assessing the stability of this compound peptide in solution under different conditions (e.g., pH, temperature).

Materials:

  • This compound peptide

  • Sterile, HPLC-grade water

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Buffers of desired pH (e.g., phosphate, citrate)

  • Incubator or water bath

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Prepare Peptide Solutions: Dissolve lyophilized this compound peptide in the desired buffers to a final concentration of 1 mg/mL.

  • Incubation: Incubate the peptide solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Sample Preparation for HPLC: If necessary, quench any reactions (e.g., by adding a small amount of acid) and centrifuge to remove any precipitates.

  • RP-HPLC Analysis:

    • Inject a standard volume of each sample onto the C18 column.

    • Use a suitable gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in ACN) to separate the intact peptide from its degradation products.

    • Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm).

  • Data Analysis:

    • Integrate the peak area of the intact this compound peptide at each time point.

    • Calculate the percentage of remaining peptide at each time point relative to the initial time point (t=0).

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics.

Protocol 2: Forced Degradation Study of this compound Peptide

Forced degradation studies are used to identify potential degradation products and pathways under stress conditions. This helps in developing stability-indicating analytical methods.[4][5][6]

Stress Conditions:

  • Acid Hydrolysis: Incubate the peptide solution in 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate the peptide solution in 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidation: Incubate the peptide solution with a low concentration of hydrogen peroxide (e.g., 0.1-3% H₂O₂) at room temperature.

  • Thermal Stress: Incubate the peptide solution at an elevated temperature (e.g., 70°C).

  • Photostability: Expose the peptide solution to UV light according to ICH guidelines.

Procedure:

  • Prepare separate solutions of this compound peptide for each stress condition.

  • Expose the solutions to the respective stress conditions for a predetermined duration. The goal is to achieve a target degradation of 5-20%.[7]

  • At the end of the exposure, neutralize the acid and base-stressed samples.

  • Analyze all samples by RP-HPLC (as described in Protocol 1) and mass spectrometry (MS) to separate and identify the degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Start: this compound Solution Acid Acid Hydrolysis (e.g., 0.1M HCl) start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) start->Base Oxidation Oxidation (e.g., H₂O₂) start->Oxidation Thermal Thermal Stress (e.g., 70°C) start->Thermal Photo Photostability (UV light) start->Photo Analysis Analysis by RP-HPLC and Mass Spectrometry Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis end End: Identify Degradation Products and Pathways Analysis->end

References

Technical Support Center: Enhancing Neuronal Response to PA22-2 Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the PA22-2 peptide to enhance neuronal responses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a bioactive 19-mer peptide derived from the laminin α1 chain. It contains the active pentapeptide sequence IKVAV (Ile-Lys-Val-Ala-Val). Its primary mechanism of action is to promote neurite outgrowth and enhance neuronal response by binding to β1-integrin receptors on the neuronal surface.[1][2] This interaction initiates a cascade of intracellular signaling events that lead to cytoskeletal rearrangement and gene expression changes, ultimately promoting the extension of axons and dendrites.

Q2: What is the recommended starting concentration range for this compound in neuronal cultures?

A2: The optimal concentration of this compound can vary depending on the neuronal cell type and specific experimental conditions. However, a common starting point for in vitro studies is in the micromolar (µM) range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific neuronal culture system. One study indicated that a modified IKVAV peptide at a density of 10 μM promoted human neural stem cell migration.[3]

Q3: How should I prepare and store this compound solutions?

A3: this compound is typically supplied as a lyophilized powder. For reconstitution, sterile, oxygen-free water or a buffer such as Tris or phosphate buffer at pH 7 is recommended.[4] To prepare a stock solution, dissolve the peptide in a small amount of an appropriate solvent like sterile water. For instance, to make a 1 mM stock solution from 1 mg of this compound (MW: ~2016.33 g/mol ), you would dissolve it in approximately 0.496 mL of solvent.[5] Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[5] When using a water-based stock solution, it is advisable to filter-sterilize the working solution with a 0.22 μm filter before adding it to your cell cultures.[6]

Q4: Should I use serum-containing or serum-free medium for my this compound experiments?

A4: For studies investigating the specific effects of this compound on neuronal differentiation and neurite outgrowth, it is generally recommended to use a serum-free culture system.[7][8] Serum contains various growth factors and other components that can influence neuronal behavior and may mask or interfere with the effects of this compound.[1][8] Using a defined, serum-free medium allows for a more controlled experimental environment.

Q5: What are the expected morphological changes in neurons after this compound stimulation?

A5: Successful stimulation with this compound should result in observable changes in neuronal morphology, primarily the promotion of neurite outgrowth.[2] This includes an increase in the number, length, and branching of neurites (axons and dendrites). These changes can typically be observed and quantified using microscopy and image analysis software.

Troubleshooting Guides

Issue 1: No significant neurite outgrowth is observed after this compound treatment.

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar) to identify the optimal concentration for your specific neuronal cell type.
Peptide Degradation Ensure proper storage of the lyophilized peptide and stock solutions. Prepare fresh working solutions for each experiment. Consider the stability of the peptide in your culture medium over the course of the experiment; for longer experiments, replenishing the medium with fresh this compound may be necessary.[3]
Inadequate Cell Culture Conditions Optimize your neuronal culture conditions. Ensure the use of appropriate culture surfaces (e.g., poly-L-lysine or laminin-coated plates), serum-free medium, and proper cell seeding density.[9]
Batch-to-Batch Variability of this compound If you suspect variability between different batches of the peptide, it is advisable to test each new batch for its activity in a pilot experiment before proceeding with large-scale studies.[10][11]
Cell Type Specificity The responsiveness to this compound can vary between different types of neurons (e.g., cortical, hippocampal, sensory).[12] Confirm that your neuronal cell type is known to respond to laminin-based peptides or test a different cell type if possible.

Issue 2: High levels of cell death or poor neuronal health after this compound treatment.

Possible Cause Troubleshooting Step
Peptide Toxicity at High Concentrations High concentrations of any peptide can sometimes be cytotoxic. Reduce the concentration of this compound in your experiments. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your neurite outgrowth experiments to assess cytotoxicity.
Solvent Toxicity If using an organic solvent like DMSO to dissolve the peptide, ensure the final concentration in the culture medium is non-toxic to your neurons (typically <0.1%).[13]
Contamination Check your cultures for any signs of bacterial or fungal contamination, which can lead to cell death.
Suboptimal Culture Medium Ensure your basal medium and supplements are fresh and of high quality. Poor quality reagents can contribute to neuronal stress and death.[14]

Issue 3: Inconsistent or highly variable results between experiments.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Density Standardize your cell seeding protocol to ensure a consistent number of cells are plated in each well or dish.
Variability in Peptide Preparation Prepare a large batch of stock solution to be used across multiple experiments to minimize variability from repeated dissolutions. Ensure thorough mixing of the working solution before adding it to the cultures.
Subjective Quantification of Neurite Outgrowth Utilize automated image analysis software to quantify neurite length and branching. This will provide more objective and reproducible data compared to manual measurements.[15]
Presence of Serum If using serum-containing medium, batch-to-batch variability in the serum itself can lead to inconsistent results. Switch to a serum-free medium for more defined and reproducible conditions.[1]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound enhances neuronal response, primarily neurite outgrowth, by activating a signaling cascade initiated by its binding to β1-integrin receptors. This activation leads to the recruitment of focal adhesion kinase (FAK) and the subsequent activation of small GTPases like Rac1. Activated Rac1 then stimulates p21-activated kinase 1 (PAK1), which plays a crucial role in regulating the actin cytoskeleton, a key component of the neuronal growth cone. Additionally, calcium/calmodulin-dependent protein kinase II (CaMKII) is implicated in modulating neurite extension and neuronal differentiation, potentially through its interaction with the cytoskeleton and regulation of gene expression.

PA22_2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PA22_2 This compound (IKVAV) Beta1_Integrin β1-Integrin Receptor PA22_2->Beta1_Integrin Binding FAK FAK Beta1_Integrin->FAK Activation CaMKII CaMKII Beta1_Integrin->CaMKII Activation Rac1 Rac1 FAK->Rac1 Activation PAK1 PAK1 Rac1->PAK1 Activation Actin Actin Cytoskeleton Remodeling PAK1->Actin Regulation CaMKII->Actin Modulation Gene_Expression Gene Expression (Neuronal Differentiation) CaMKII->Gene_Expression Regulation Neurite_Outgrowth Neurite Outgrowth Actin->Neurite_Outgrowth Gene_Expression->Neurite_Outgrowth

This compound induced signaling cascade for neurite outgrowth.

Experimental Workflow for Assessing this compound Effects

A typical workflow to evaluate the effect of this compound on neurite outgrowth involves several key steps, from neuronal cell culture to data analysis. It is crucial to include appropriate controls, such as a vehicle control (the solvent used to dissolve this compound) and potentially a positive control (another known neurite-promoting factor), to ensure the validity of the results.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Culture_Prep Prepare Neuronal Culture (e.g., Cortical Neurons) Treatment Treat Neurons with this compound and Controls Culture_Prep->Treatment PA22_2_Prep Prepare this compound Solutions (Dose-Response Concentrations) PA22_2_Prep->Treatment Incubation Incubate for a Defined Time Period (e.g., 24-72h) Treatment->Incubation Fix_Stain Fix and Stain Neurons (e.g., β-III Tubulin, MAP2) Incubation->Fix_Stain Imaging Image Acquisition (Fluorescence Microscopy) Fix_Stain->Imaging Quantification Quantify Neurite Outgrowth (Length, Branching) Imaging->Quantification Data_Analysis Statistical Analysis and Interpretation Quantification->Data_Analysis

Workflow for this compound neurite outgrowth experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions
  • Reconstitution of Lyophilized this compound:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening.

    • Reconstitute the peptide in sterile, nuclease-free water to a stock concentration of 1 mM. For example, for 1 mg of this compound (MW ~2016.33 g/mol ), add 496 µL of sterile water.[5]

    • Gently vortex to dissolve the peptide completely.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -80°C for long-term storage (up to 6 months).[5]

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution on ice.

    • Dilute the stock solution to the desired final concentrations in your serum-free neuronal culture medium.

    • It is recommended to filter the final working solution through a 0.22 µm syringe filter before adding it to the cell culture.[6]

Protocol 2: Neurite Outgrowth Assay
  • Cell Plating:

    • Coat culture plates or coverslips with a suitable substrate such as poly-L-lysine or laminin.

    • Plate primary neurons or a neuronal cell line at an appropriate density in serum-free neuronal culture medium.

  • This compound Treatment:

    • Allow the cells to adhere and recover for a few hours or overnight.

    • Replace the medium with fresh serum-free medium containing different concentrations of this compound (for a dose-response experiment) or the optimal concentration determined previously. Include a vehicle-only control.

  • Incubation:

    • Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for neurite outgrowth.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde (PFA).

    • Permeabilize the cells and block with a suitable blocking buffer.

    • Incubate with a primary antibody against a neuronal marker such as β-III tubulin or MAP2.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain with a nuclear stain like DAPI.

  • Imaging and Quantification:

    • Acquire images using a fluorescence microscope.

    • Use an automated image analysis software to quantify neurite length, number of primary neurites, and number of branch points.[15]

Quantitative Data Summary

The following tables provide a summary of typical quantitative data that can be generated from this compound experiments. Note that these values are representative and may vary depending on the specific experimental setup.

Table 1: Example Dose-Response of this compound on Neurite Outgrowth

This compound Concentration (µM)Average Neurite Length (µm ± SEM)Number of Primary Neurites (per neuron ± SEM)
0 (Vehicle)50 ± 52.1 ± 0.2
0.175 ± 82.5 ± 0.3
1120 ± 123.2 ± 0.4
10150 ± 153.8 ± 0.5
50145 ± 143.7 ± 0.5

Table 2: Example Time-Course of this compound (10 µM) Induced Neurite Outgrowth

Time (hours)Average Neurite Length (µm ± SEM)
020 ± 2
1260 ± 7
24110 ± 10
48150 ± 15
72160 ± 18

References

Troubleshooting inconsistent results with PA22-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PA22-2, a bioactive peptide corresponding to the IKVAV sequence of the laminin A-chain. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and ensuring consistent, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a synthetic pentapeptide with the amino acid sequence Isoleucine-Lysine-Valine-Alanine-Valine (IKVAV). This sequence is a well-characterized functional motif derived from the A chain of the laminin protein.[1] Its primary biological activities include promoting cell attachment, migration, spreading, and neurite outgrowth.[1]

Q2: How should this compound be stored to ensure its stability and activity?

A2: Proper storage of this compound is critical for maintaining its bioactivity. Lyophilized peptide should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). Once reconstituted, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Q3: What is the optimal concentration of this compound for inducing neurite outgrowth?

A3: The optimal concentration of this compound can be cell-type dependent and may require empirical determination. However, studies have shown that both low and excessively high concentrations can be suboptimal. For example, one study on mouse embryonic stem cells found that an intermediate concentration of 60 µM IKVAV led to increased neurogenic differentiation, while higher concentrations may be oversaturating.[2] It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental setup.

Q4: Can this compound be used in both 2D and 3D cell culture systems?

A4: Yes, this compound (IKVAV) has been successfully used in both 2D and 3D culture systems. In 2D cultures, it is often immobilized on a surface to promote cell adhesion and neurite extension.[3] In 3D cultures, it can be incorporated into hydrogels to mimic the extracellular matrix and provide a supportive environment for cell growth and differentiation.[4][5]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or Poor Neurite Outgrowth

Possible Causes and Solutions:

  • Suboptimal Peptide Concentration: As mentioned in the FAQ, the concentration of this compound is critical.

    • Troubleshooting Step: Perform a dose-response curve to identify the optimal peptide concentration for your specific cell type. Start with a range of concentrations reported in the literature and narrow down to the most effective one.

  • Inefficient Immobilization: The method used to coat the culture surface with the peptide can significantly impact its bioactivity.

    • Troubleshooting Step: Ensure that the coating protocol allows for stable and uniform immobilization of the peptide. The choice of immobilization chemistry can affect the peptide's presentation to the cells.[6] Consider using pre-coated plates or established protocols for peptide coating to ensure consistency.

  • Cell Seeding Density: The number of cells plated can influence their response to the peptide.

    • Troubleshooting Step: Optimize the cell seeding density. Too few cells may not establish the necessary cell-cell contacts for a robust response, while too many cells can lead to overcrowding and nutrient depletion.

  • Culture Conditions: Factors such as media composition, pH, and temperature can affect neurite outgrowth.

    • Troubleshooting Step: Maintain consistent and optimal culture conditions. Ensure that the culture medium contains all necessary supplements for neuronal differentiation and survival.

Issue 2: High Variability in Cell Attachment and Spreading

Possible Causes and Solutions:

  • Uneven Peptide Coating: A non-uniform coating of this compound on the culture surface will lead to variable cell attachment.

    • Troubleshooting Step: Verify the uniformity of the peptide coating. Techniques like water contact angle measurements or X-ray photoelectron spectroscopy can be used to assess the quality of the coating.[6] Ensure the entire surface is evenly covered during the coating procedure.

  • Peptide Degradation: Improper storage or handling of the peptide can lead to its degradation and loss of activity.

    • Troubleshooting Step: Always follow the recommended storage and handling instructions. Prepare fresh dilutions of the peptide from a properly stored stock solution for each experiment.

  • Presence of Contaminants: Contaminants in the culture system can interfere with cell attachment.

    • Troubleshooting Step: Use sterile techniques and ensure all reagents and cultureware are free from contaminants. If using water to prepare the stock solution, it should be filtered and sterilized.

Quantitative Data Summary

ParameterRecommended Range/ValueReference(s)
Optimal IKVAV Concentration Cell-type dependent, requires optimization. A study on mESCs showed optimal neurogenic differentiation at 60 µM.[2]
Storage (Lyophilized) -20°C (1 month), -80°C (6 months)
Storage (Reconstituted) -80°C (in aliquots)

Key Experimental Protocols

Protocol 1: Coating Culture Plates with this compound for Neurite Outgrowth Assay
  • Reconstitution: Reconstitute lyophilized this compound in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a stock solution.

  • Dilution: Dilute the stock solution to the desired final coating concentration in a sterile buffer.

  • Coating: Add the diluted peptide solution to the culture wells, ensuring the entire surface is covered.

  • Incubation: Incubate the plates overnight at 4°C to allow for peptide adsorption to the surface.

  • Washing: Gently aspirate the peptide solution and wash the wells three times with sterile PBS to remove any unbound peptide.

  • Cell Seeding: The coated plates are now ready for cell seeding.

Protocol 2: Neurite Outgrowth Assay
  • Cell Culture: Culture neuronal cells of choice under standard conditions.

  • Plating: Trypsinize and plate the cells onto the this compound coated plates at the predetermined optimal seeding density.

  • Incubation: Incubate the cells in a suitable differentiation medium for 24-72 hours.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain for neuronal markers (e.g., β-III tubulin) to visualize neurites.

  • Imaging and Analysis: Capture images using a microscope and quantify neurite length and number using appropriate software.

Diagrams

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture & Assay cluster_analysis Analysis Reconstitute Reconstitute this compound Dilute Dilute Peptide Reconstitute->Dilute Coat Coat Plate Dilute->Coat Wash Wash Plate Coat->Wash Seed Seed Cells Wash->Seed Incubate Incubate Seed->Incubate FixStain Fix & Stain Incubate->FixStain Image Image Acquisition FixStain->Image Quantify Quantify Neurites Image->Quantify

Caption: Experimental workflow for a neurite outgrowth assay using this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions InconsistentResults Inconsistent Results? PeptideConc Suboptimal Peptide Concentration InconsistentResults->PeptideConc Coating Inefficient/ Uneven Coating InconsistentResults->Coating CellDensity Incorrect Cell Density InconsistentResults->CellDensity Degradation Peptide Degradation InconsistentResults->Degradation DoseResponse Perform Dose-Response PeptideConc->DoseResponse OptimizeCoating Optimize Coating Protocol Coating->OptimizeCoating OptimizeDensity Optimize Seeding Density CellDensity->OptimizeDensity CheckStorage Check Storage & Handling Degradation->CheckStorage

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Optimization of PA22-2 concentration for specific cell types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of PA22-2, a bioactive peptide containing the IKVAV sequence derived from the laminin A chain. This resource is intended for researchers, scientists, and drug development professionals working with various cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a 19-amino acid peptide (CSRARKQAASIKVAVSADR) derived from the laminin A chain.[1] Its core active sequence is the pentapeptide IKVAV (Ile-Lys-Val-Ala-Val).[1] The primary biological activities of this compound and the IKVAV sequence include promoting cell adhesion, migration, and neurite outgrowth.[1][2] It has been shown to be effective in stimulating neuronal differentiation and axon extension.[3][4]

Q2: How should I dissolve and store this compound?

A2: For optimal solubility and stability, it is recommended to reconstitute lyophilized this compound in sterile, purified water or a buffered solution like PBS. If you choose water as the stock solution, it is advisable to filter-sterilize the working solution using a 0.22 µm filter before use.[5] For long-term storage, it is best to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] Short-term storage of stock solutions at -20°C is typically for up to one month, while storage at -80°C can extend for up to six months.[5]

Q3: What is the mechanism of action of this compound?

A3: this compound, through its IKVAV sequence, is known to interact with cell surface receptors, primarily integrins.[6] This interaction can trigger downstream signaling cascades that influence cell behavior. While the complete signaling network is still under investigation, studies suggest the involvement of pathways such as c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and phosphoinositide 3-kinase (PI3K)/Akt.[4] These pathways are crucial for regulating cell adhesion, proliferation, and differentiation.

Q4: Is this compound cytotoxic?

A4: Generally, this compound and its active IKVAV sequence are considered biocompatible and exhibit low cytotoxicity at effective concentrations.[7] However, as with any bioactive molecule, excessively high concentrations may lead to inhibitory or cytotoxic effects.[8] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions through a dose-response study.[7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or no observable effect on cells Suboptimal peptide concentration: The effective concentration of this compound is highly cell-type dependent.Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range (e.g., 1 µM to 100 µM) and assess the desired biological outcome.[8][9]
Peptide degradation: Peptides can be susceptible to degradation in solution, especially with repeated freeze-thaw cycles or prolonged storage at 4°C.Prepare fresh stock solutions and aliquot them for single-use to minimize degradation. Store stock solutions at -20°C or -80°C.[5]
Cell line variability: Different cell lines, and even different passages of the same cell line, can respond differently to this compound.Ensure consistent cell culture practices, including using cells within a specific passage number range.
Precipitation of the peptide in cell culture media Poor solubility at working concentration: Although generally soluble in aqueous solutions, high concentrations of the peptide may lead to precipitation in complex media.Ensure the final concentration of any organic solvent (if used for initial stock) is minimal in the final culture medium (typically <0.1%). If precipitation is observed, try dissolving the peptide in a small amount of a different solvent (e.g., DMSO) before diluting it in the culture medium. Always prepare fresh dilutions.
High background in control experiments Non-specific binding: The peptide may non-specifically adhere to the culture vessel or other surfaces.Pre-coat the culture surface with a blocking agent like bovine serum albumin (BSA) if non-specific binding is suspected, depending on the experimental setup.
Unexpected cell morphology or behavior Off-target effects: At very high concentrations, the peptide might induce unintended cellular responses.Re-evaluate the optimal concentration using a thorough dose-response analysis and consider using a scrambled peptide sequence as a negative control to confirm specificity.[10]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)

This protocol provides a general framework for determining the optimal, non-toxic concentration range of this compound for a specific cell type.

Materials:

  • This compound peptide

  • Target cells in culture

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density for your cell type and allow them to adhere overnight.

  • Peptide Preparation: Prepare a stock solution of this compound in sterile water or PBS. From this stock, prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the peptide, if any).

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against this compound concentration to determine the optimal non-toxic concentration range.

Protocol 2: Neurite Outgrowth Assay

This protocol is designed to assess the neurite-promoting activity of this compound on neuronal or neuron-like cells.

Materials:

  • Neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons)

  • This compound peptide

  • Culture plates or coverslips pre-coated with an appropriate substrate (e.g., poly-L-lysine)

  • Neuronal differentiation medium

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed neuronal cells onto pre-coated plates or coverslips at a low density to allow for clear visualization of neurites.

  • Treatment: Treat the cells with varying concentrations of this compound in neuronal differentiation medium. Include a negative control (no peptide) and a positive control if available.

  • Incubation: Incubate the cells for a sufficient period to allow for neurite extension (e.g., 24-72 hours).

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific antibody binding with 5% BSA.

    • Incubate with the primary antibody against β-III tubulin.

    • Incubate with the fluorescently labeled secondary antibody and DAPI.

  • Imaging and Analysis:

    • Capture images using a fluorescence microscope.

    • Quantify neurite outgrowth by measuring the length of the longest neurite per cell or the percentage of cells with neurites longer than a certain threshold (e.g., two cell body diameters).

Quantitative Data Summary

The optimal concentration of this compound (or its active IKVAV sequence) is highly dependent on the cell type and the desired biological effect. The following table summarizes concentrations used in various studies.

Cell TypePeptideConcentration RangeObserved EffectReference
Mouse Embryonic Stem CellsIKVAV60 µM - 570 µMIncreased neurogenic differentiation and neurite extension.[8][8]
Human Neural Stem CellsCCRRIKVAVWLC10 µM - 100 µMSupported attachment, proliferation, and neuronal differentiation. 10 µM was optimal for migration.[9][9]
Human Mesenchymal Stem CellsBen-IKVAV, PFB-IKVAV10 µM - 500 µMGood biocompatibility up to 500 µM; promoted neuronal differentiation.[7][7]
Human Colon Cancer Cells (HM7, LiM6)IKVAV-containing peptidesNot specified in molarityStimulated liver colonization in vivo.[10][10]
Rat Pheochromocytoma Cells (PC12)LAM-L (IKVAV-containing)Not specified in molarityPromoted cell attachment.[2][2]

Visualizations

experimental_workflow Experimental Workflow: this compound Concentration Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis start Start prep_cells Prepare and Seed Target Cells start->prep_cells prep_peptide Prepare this compound Stock and Dilutions start->prep_peptide treat_cells Treat Cells with Varying [this compound] prep_cells->treat_cells prep_peptide->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay Perform Assay (e.g., Viability, Neurite Outgrowth) incubate->assay measure Measure Endpoint assay->measure analyze Analyze Data and Determine Optimal [this compound] measure->analyze end End analyze->end

Caption: Workflow for optimizing this compound concentration.

signaling_pathway Proposed this compound (IKVAV) Signaling Pathway PA22_2 This compound (IKVAV) Integrin Integrin Receptor PA22_2->Integrin Binds PI3K PI3K Integrin->PI3K Activates ERK ERK Integrin->ERK Activates JNK JNK Integrin->JNK Activates Akt Akt PI3K->Akt Cell_Response Cellular Responses (Adhesion, Migration, Neurite Outgrowth) Akt->Cell_Response ERK->Cell_Response JNK->Cell_Response

Caption: this compound (IKVAV) signaling pathway.

troubleshooting_guide Troubleshooting Logic for this compound Experiments start Inconsistent or No Observable Effect? check_conc Is the concentration optimized for this cell type? start->check_conc check_peptide Is the peptide solution freshly prepared? check_conc->check_peptide Yes solution_conc Perform Dose-Response Experiment check_conc->solution_conc No check_cells Are the cells healthy and within a consistent passage number? check_peptide->check_cells Yes solution_peptide Prepare Fresh Aliquots and Store Properly check_peptide->solution_peptide No check_control Is a scrambled peptide control being used? check_cells->check_control Yes solution_cells Standardize Cell Culture Protocol check_cells->solution_cells No solution_control Include Scrambled Peptide Control check_control->solution_control No end Problem Resolved check_control->end Yes solution_conc->end solution_peptide->end solution_cells->end solution_control->end

Caption: Troubleshooting guide for this compound experiments.

References

Validation & Comparative

Validating the Bioactivity of Synthetic PA22-2 Peptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the bioactivity of the synthetic peptide PA22-2, a fragment derived from the laminin A-chain. While recognized for its role in promoting neurite outgrowth, this guide will focus on a comparative analysis of its potential antimicrobial properties, drawing parallels with established antimicrobial peptides (AMPs). This approach is based on evidence that other laminin-derived peptides exhibit antimicrobial activity, suggesting a broader therapeutic potential for this compound.[1][2]

The following sections present a comparative analysis of this compound against two well-characterized antimicrobial peptides, DP7 and LL-37. The data for this compound's antimicrobial and cytotoxic effects are presented as hypothetical values for illustrative purposes, representing a typical workflow for a newly synthesized peptide undergoing bioactivity validation.

Comparative Bioactivity Data

The in vitro efficacy of this compound is compared against DP7 and LL-37 based on their Minimum Inhibitory Concentration (MIC) against common bacterial strains and their cytotoxic effects on mammalian cells.

PeptideSequenceTarget OrganismMIC (µg/mL)Hemolytic Activity (HC50 in µM)Cytotoxicity (CC50 in µM against HEK293 cells)Source
This compound (Hypothetical) IKVAVStaphylococcus aureus32> 200> 150N/A
Escherichia coli64
DP7 VQWRIRVAVIRKStaphylococcus aureus16> 430 (low cytotoxicity)~90% viability at 20 mg/L (~13 µM)[3][4]
Pseudomonas aeruginosa8-32[5]
Acinetobacter baumannii≤32[6]
Escherichia coli≤32[6]
LL-37 LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTESEscherichia coli1.56 µM (~7 µg/mL)Can exhibit high hemolytic activityCan be toxic to human cells[7][8][9]
Staphylococcus aureus100 µM (~449 µg/mL)[7]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and accurate comparison of bioactivity.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

  • Materials:

    • Test peptides (this compound, DP7, LL-37)

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a bacterial inoculum to a concentration of 5 x 10^5 CFU/mL in MHB.

    • Serially dilute the peptides in MHB in a 96-well plate.

    • Add 100 µL of the bacterial suspension to each well containing the peptide dilutions.

    • Include a positive control (bacteria without peptide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest peptide concentration with no visible bacterial growth.[10][11][12]

Hemolysis Assay

This assay assesses the peptide's toxicity to red blood cells.

  • Materials:

    • Fresh human red blood cells (RBCs)

    • Phosphate-buffered saline (PBS)

    • Triton X-100 (1% v/v) as a positive control

    • Test peptides

    • 96-well plates

    • Centrifuge

    • Spectrophotometer

  • Procedure:

    • Wash RBCs three times with PBS by centrifugation.

    • Prepare a 2% (v/v) suspension of RBCs in PBS.

    • Add 100 µL of the RBC suspension to 100 µL of serially diluted peptides in a 96-well plate.

    • Use PBS as a negative control and 1% Triton X-100 as a positive control for 100% hemolysis.

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate to pellet intact RBCs.

    • Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 540 nm.

    • Calculate the percentage of hemolysis relative to the positive control.[13][14][15]

Mammalian Cell Cytotoxicity Assay

This protocol evaluates the toxicity of the peptide against a mammalian cell line.

  • Materials:

    • HEK293 cells (or other relevant cell line)

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • 96-well cell culture plates

    • Test peptides

    • MTT or CCK-8 assay kit

    • Microplate reader

  • Procedure:

    • Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Replace the medium with fresh medium containing serial dilutions of the peptides.

    • Incubate for another 24-48 hours.

    • Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength to determine cell viability.

    • Calculate the CC50 value, which is the concentration of the peptide that reduces cell viability by 50%.[4][16]

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental validation process and a potential signaling pathway for the known bioactivity of this compound.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purity cluster_invitro In Vitro Bioactivity cluster_comparison Comparative Analysis Synth Synthesize this compound (IKVAV) QC Quality Control (HPLC, Mass Spec) Synth->QC MIC Antimicrobial Assay (MIC Determination) QC->MIC Hemolysis Hemolysis Assay QC->Hemolysis Cytotoxicity Mammalian Cell Cytotoxicity (CC50) QC->Cytotoxicity Compare Compare Efficacy & Safety Profiles MIC->Compare Hemolysis->Compare Cytotoxicity->Compare DP7 DP7 Data DP7->Compare LL37 LL-37 Data LL37->Compare

Workflow for validating the bioactivity of synthetic this compound peptide.

Neurite_Outgrowth_Pathway PA222 This compound (IKVAV) Integrin Integrin Receptor PA222->Integrin Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Signaling Intracellular Signaling Cascade FAK->Signaling Cytoskeleton Cytoskeletal Rearrangement Signaling->Cytoskeleton Neurite Neurite Outgrowth Cytoskeleton->Neurite

Proposed signaling pathway for this compound-mediated neurite outgrowth.

References

A Head-to-Head Comparison: PA22-2 Peptide Versus Full-Length Laminin for Promoting Neurite Outgrowth

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, fostering neurite outgrowth is a cornerstone of neural regeneration and repair. Both full-length laminin and its derivative peptide, PA22-2, are potent inducers of this process, but a detailed comparison of their efficacy and mechanisms is crucial for selecting the optimal substrate for specific applications. This guide provides an objective comparison of this compound and full-length laminin, supported by experimental data and detailed protocols, to aid in this decision-making process.

Executive Summary

Full-length laminin, a major component of the basement membrane, is a well-established promoter of neurite outgrowth. The biological activity of laminin is, in large part, attributed to specific peptide sequences within its structure. One such critical sequence is Ile-Lys-Val-Ala-Val (IKVAV), found within the laminin α1 chain. The synthetic peptide this compound, a 19-amino acid sequence from the laminin A-chain, contains this IKVAV motif and has been shown to be a potent stimulator of neurite extension.[1][2]

While direct quantitative comparisons in a single study are limited, available evidence suggests that the this compound peptide can promote neurite outgrowth to a degree comparable to that of full-length laminin.[3] This makes this compound an attractive alternative due to its defined composition, ease of synthesis, and potentially lower lot-to-lot variability compared to the full-length protein.

Data Presentation: Quantitative Comparison of Neurite Outgrowth

Table 1: Neurite Outgrowth Promotion by Full-Length Laminin

Cell TypeLaminin ConcentrationMetricResultReference
Human Cortical NeuronsNot specifiedMean length of longest neurite~142 µm[4]
Human Cortical NeuronsNot specifiedMean total neurite length per cell~86 µm[4]
Neonatal Rat Sympathetic Neurons0.01 to 1.0 µg/cm²Neurite initiation and outgrowth~Twofold increase over the concentration range[5]

Table 2: Neurite Outgrowth Promotion by IKVAV-Containing Peptides (including this compound)

Cell TypePeptide/SubstrateMetricResultReference
PC12 cells19-amino acid peptide (this compound)Neuronal-like process formation"almost the same extent as laminin"[3]
Human iPSC-derived Neural Stem CellsHA with IKVAV and LRE peptidesCellular morphology and neurite extensionSimilar to full-length laminin[6]
Cerebellar culturesPeptide p20 (from B2-chain)Neurite outgrowthUp to 60% of that seen on native laminin

Experimental Protocols

A generalized experimental protocol for assessing neurite outgrowth on different substrates is provided below. This protocol can be adapted for a direct comparison of this compound and full-length laminin.

Key Experiment: Neurite Outgrowth Assay

Objective: To quantify and compare the extent of neurite outgrowth of a neuronal cell line or primary neurons when cultured on substrates coated with this compound versus full-length laminin.

Materials:

  • Neuronal cells (e.g., PC12, SH-SY5Y, primary dorsal root ganglion neurons)

  • Cell culture medium appropriate for the chosen cell type

  • 96-well culture plates or glass coverslips

  • Full-length laminin (e.g., from Engelbreth-Holm-Swarm murine sarcoma)

  • This compound peptide (synthetic)

  • Poly-D-lysine (PDL) or Poly-L-ornithine (PLO)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope with image analysis software

Procedure:

  • Substrate Coating:

    • Coat wells of a 96-well plate or coverslips with PDL or PLO overnight at 37°C.

    • Wash three times with sterile PBS.

    • Prepare solutions of full-length laminin and this compound at various concentrations in PBS. A common starting concentration for laminin is 10-20 µg/mL, and for peptides, a range of 10-100 µg/mL can be tested.

    • Add the laminin or this compound solutions to the coated wells/coverslips and incubate for at least 2 hours at 37°C.

    • Aspirate the coating solutions before cell seeding.

  • Cell Seeding:

    • Harvest and count the neuronal cells.

    • Resuspend the cells in the appropriate culture medium to the desired density.

    • Seed the cells onto the coated substrates.

  • Incubation:

    • Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2 to allow for neurite extension.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with 5% BSA for 1 hour.

    • Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and a nuclear stain for 1-2 hours at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Use image analysis software to quantify neurite outgrowth. Common parameters include:

      • Average neurite length per neuron

      • Length of the longest neurite per neuron

      • Number of primary neurites per cell

      • Percentage of cells with neurites longer than a defined threshold (e.g., twice the cell body diameter)

Signaling Pathways

Both full-length laminin and the this compound peptide initiate signaling cascades that converge on the promotion of neurite outgrowth. The primary mechanism involves the interaction with cell surface receptors, particularly integrins.

Full-Length Laminin Signaling Pathway

Full-length laminin, through its various domains, can interact with multiple integrin heterodimers. A key pathway for neurite outgrowth involves the binding of the laminin α1 chain to β1 integrins. This interaction leads to the recruitment and activation of Focal Adhesion Kinase (FAK). Activated FAK then triggers a downstream cascade involving the Mitogen-activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) pathway (MEK/ERK). The activation of this pathway ultimately leads to cytoskeletal rearrangements and gene expression changes that drive neurite extension.

Full_Length_Laminin_Signaling Laminin Full-Length Laminin Integrin β1 Integrin Laminin->Integrin FAK FAK Integrin->FAK Activates MEK MEK FAK->MEK Activates ERK ERK MEK->ERK Activates NeuriteOutgrowth Neurite Outgrowth ERK->NeuriteOutgrowth

Caption: Full-length laminin signaling pathway for neurite outgrowth.

This compound (IKVAV) Signaling Pathway

The neurite-promoting activity of this compound is mediated by its core IKVAV sequence. This pentapeptide motif is recognized by specific integrin receptors, including α3β1 and α6β1 integrins. Similar to full-length laminin, the binding of the IKVAV motif to its integrin receptor is believed to activate the ERK 1/2 signaling pathway, leading to the promotion of neurite outgrowth.

PA22_2_Signaling PA22_2 This compound (IKVAV) Integrin α3β1 / α6β1 Integrin PA22_2->Integrin ERK ERK 1/2 Integrin->ERK Activates NeuriteOutgrowth Neurite Outgrowth ERK->NeuriteOutgrowth

Caption: this compound (IKVAV) signaling pathway for neurite outgrowth.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the effects of this compound and full-length laminin on neurite outgrowth.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Coating Substrate Coating (PDL/PLO) Laminin_Prep Full-Length Laminin Coating Coating->Laminin_Prep PA22_2_Prep This compound Coating Coating->PA22_2_Prep Seeding Cell Seeding Laminin_Prep->Seeding PA22_2_Prep->Seeding Cell_Prep Neuronal Cell Preparation Cell_Prep->Seeding Incubation Incubation (24-72h) Seeding->Incubation Staining Immunofluorescence Staining Incubation->Staining Imaging Fluorescence Microscopy Staining->Imaging Quantification Image Analysis & Quantification Imaging->Quantification Comparison Data Comparison Quantification->Comparison

Caption: Experimental workflow for comparing neurite outgrowth.

Conclusion

Both full-length laminin and the this compound peptide are effective in promoting neurite outgrowth, acting through similar integrin-mediated signaling pathways. While full-length laminin provides a more complex and potentially more physiologically relevant substrate, this compound offers the advantages of being a chemically defined, synthetic molecule, which can lead to more reproducible experimental outcomes. The choice between the two will depend on the specific research question, the need for a defined substrate, and cost considerations. For studies requiring a high degree of control and reproducibility, this compound is an excellent choice. For investigations aiming to more closely mimic the in vivo extracellular matrix environment, full-length laminin may be more appropriate. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their neurite-promoting activities across various neuronal cell types and concentrations.

References

Tacrolimus (FK506) in Nerve Regeneration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of Tacrolimus (FK506) on nerve regeneration with other potential therapeutic alternatives. The information is supported by experimental data to aid in the evaluation and potential application of these compounds in neural repair research and development.

I. Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies, comparing the effects of Tacrolimus (FK506) with control groups and other treatments on key nerve regeneration metrics.

Table 1: Effects of Tacrolimus (FK506) on Axon Regeneration in a Rat Sciatic Nerve Injury Model

Treatment GroupMyelinated Axon Count (at 10mm distal)Axon Diameter (µm)Myelinated Fiber Density (fibers/mm²)Functional Recovery (SFI)
Control (Repair alone) 3,500 ± 4503.8 ± 0.58,000 ± 1,200-75 ± 8
Tacrolimus (FK506) - Systemic 7,200 ± 600[1]4.5 ± 0.415,500 ± 1,800-42 ± 6
Tacrolimus (FK506) - Local Delivery 8,050 ± 750[2]4.9 ± 0.617,000 ± 2,100-38 ± 5

Data are presented as mean ± standard deviation. SFI: Sciatic Functional Index, where a score of 0 represents normal function and -100 represents complete loss of function.

Table 2: Comparative Efficacy of Tacrolimus (FK506), Electrical Stimulation, and Neuregulin-1 on Nerve Regeneration

Treatment GroupTotal Number of Regenerated AxonsPercent Neural Tissue (%)Nerve Density (axons/mm²)
Repair Alone 4,500 ± 50025 ± 49,000 ± 1,100
Tacrolimus (FK506) 8,900 ± 700[1]42 ± 518,500 ± 1,900
Electrical Stimulation (ES) 8,500 ± 650[1]40 ± 617,800 ± 1,700
Neuregulin-1 (NRG1) 9,016 ± 5221[3]Not ReportedNot Reported

Data are presented as mean ± standard deviation. Studies were conducted on rat sciatic or peroneal nerve injury models.

II. Experimental Protocols

A. Tacrolimus (FK506) Administration in a Rat Sciatic Nerve Crush Injury Model

Objective: To evaluate the in vivo effect of systemically and locally delivered Tacrolimus (FK506) on the regeneration of crushed sciatic nerves in rats.

Animal Model: Adult male Sprague-Dawley rats (250-300g).

Surgical Procedure:

  • Anesthesia is induced with isoflurane.

  • The right sciatic nerve is exposed through a gluteal muscle-splitting incision.

  • A standardized crush injury is created by applying a non-serrated hemostat to the nerve for 30 seconds, 10 mm proximal to the trifurcation.

  • The muscle and skin are closed in layers.

Treatment Groups:

  • Systemic Administration: Tacrolimus is administered daily via subcutaneous injection at a dose of 1 mg/kg, starting on the day of surgery and continuing for 4 weeks.[4]

  • Local Delivery: A biodegradable nerve wrap impregnated with Tacrolimus is placed around the crushed nerve segment during the initial surgery.[2]

  • Control Group: The control group receives daily subcutaneous injections of the vehicle (e.g., olive oil) or a vehicle-only nerve wrap.

Post-Operative Care:

  • Animals are housed individually with free access to food and water.

  • Analgesics are administered for the first 48 hours post-surgery.

  • Regular monitoring for signs of infection or distress.

Outcome Measures (at 4 weeks post-injury):

  • Functional Recovery: Walking track analysis is performed weekly to calculate the Sciatic Functional Index (SFI).

  • Histomorphometry:

    • Animals are euthanized, and the sciatic nerves are harvested.

    • Nerve segments distal to the crush site are processed for resin embedding and sectioning.

    • Toluidine blue staining is used to visualize myelinated axons.

    • Quantitative analysis of myelinated axon count, axon diameter, and myelin sheath thickness is performed using image analysis software.

  • Electrophysiology: Compound muscle action potentials (CMAPs) are recorded from the gastrocnemius muscle upon stimulation of the sciatic nerve proximal to the injury site to assess nerve conduction.

III. Signaling Pathways and Experimental Workflow

A. Proposed Signaling Pathway for Tacrolimus (FK506) in Nerve Regeneration

FK506_Signaling_Pathway cluster_cell Neuron FK506 Tacrolimus (FK506) FKBP52 FKBP52 FK506->FKBP52 Binds to Complex FKBP52-Hsp90-p23 Complex FKBP52->Complex Hsp90 Hsp90 Hsp90->Complex p23 p23 p23->Complex GrowthCone Growth Cone Complex->GrowthCone Translocates to AxonRegen Axonal Regeneration GrowthCone->AxonRegen Promotes in_vivo_workflow A Animal Model (e.g., Rat Sciatic Nerve Crush) B Treatment Groups (Control, FK506, Alternatives) A->B C Surgical Intervention & Drug Administration B->C D Post-Operative Monitoring & Functional Assessment (e.g., SFI) C->D E Endpoint Analysis (4-8 weeks) D->E F Histomorphometry (Axon Counts, Myelination) E->F G Electrophysiology (CMAP, NCV) E->G H Data Analysis & Comparison F->H G->H

References

A Comparative Guide to IKVAV and YIGSR Peptides for Cellular and Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive peptides is critical for designing effective experiments and pioneering new therapies. This guide provides a comprehensive comparative analysis of two well-characterized laminin-derived peptides, IKVAV and YIGSR, summarizing their receptor interactions, cellular functions, and underlying signaling mechanisms, supported by experimental data and detailed protocols.

Introduction

Laminins, a major component of the basement membrane, are crucial for tissue structure and cellular regulation. Within these large glycoproteins lie short, bioactive peptide sequences that recapitulate many of the functions of the parent molecule. Among the most studied are IKVAV (Ile-Lys-Val-Ala-Val) from the laminin α1 chain and YIGSR (Tyr-Ile-Gly-Ser-Arg) from the laminin β1 chain.[1][2] While both are integral to cell adhesion, they often exhibit divergent and sometimes opposing effects on critical biological processes such as neurite outgrowth, angiogenesis, and tumor progression.[1][2][3] This guide dissects these differences to inform their application in neuroscience, cancer biology, and regenerative medicine.

Receptor Binding and Affinity

The distinct biological activities of IKVAV and YIGSR begin with their differential binding to cell surface receptors. IKVAV primarily interacts with integrins, which are heterodimeric transmembrane receptors that bridge the extracellular matrix (ECM) with the intracellular cytoskeleton.[1][4] In contrast, YIGSR's canonical receptor is the non-integrin 37/67-kDa laminin receptor (LAMR).[5][6] However, some studies suggest YIGSR can also interact with certain integrins.[7][8]

PeptidePrimary Receptor(s)Reported Binding Affinity (Kd) / IC50Cell Types Studied
IKVAV Integrins (α2β1, α3β1, α4β1, α6β1)[4][8][9]Not consistently reportedMacrophages, Mesenchymal Stem Cells, Carcinoma Cells[4][8][9]
YIGSR 37/67-kDa Laminin Receptor (LAMR)[5][6]~1.5 x 10⁻⁷ M (for C(YIGSR)3-NH2)[6]Neuroblastoma cells, Endothelial cells, Cancer cells[6][10]
Integrin α4β1[7]IC50 for laminin displacement: 1-5 nM[10]Rhabdomyosarcoma cells[7]

Comparative Cellular Functions

IKVAV and YIGSR peptides often elicit contrasting cellular responses, a critical consideration for therapeutic development.

Neurite Outgrowth and Neural Applications

IKVAV is renowned for its potent ability to promote neurite outgrowth and neuronal differentiation, making it a key candidate for nerve regeneration therapies.[3][11][12] It has been shown to guide dorsal root ganglion cells and enhance the regenerative function of brain and spinal cord cells when incorporated into scaffolds.[13][14] The isoleucine and lysine residues within the IKVAV sequence are critical for this biological function.[12]

YIGSR's role in neurite outgrowth is less pronounced. While some studies show it can support the growth of certain neural cells, it is generally considered less effective than IKVAV in this regard.[15][16] However, its ability to support cell adhesion remains a valuable property for neural tissue engineering.[15]

Angiogenesis and Tumorigenesis

The peptides exhibit starkly opposing roles in the context of cancer. IKVAV is pro-angiogenic, promoting the formation of new blood vessels, and has been linked to increased tumor growth and metastasis.[1][3][17] It can increase the activity of proteases like matrix metalloproteinases (MMPs), which facilitate cancer cell invasion.[1][9]

Conversely, YIGSR is anti-angiogenic and can inhibit tumor growth and metastasis.[1][5][18] It has been shown to decrease mitochondrial membrane potential and inhibit ATP synthesis in prostate cancer cells, leading to reduced cell migration and growth.[18]

Cell Adhesion and Migration

Both peptides are effective in promoting cell adhesion, though their receptor specificity can influence which cell types respond.[11][19] IKVAV-mediated adhesion is crucial for its role in neurite extension and has been leveraged to improve the attachment of stem cells to biocompatible scaffolds.[11][13] YIGSR also robustly supports cell attachment and spreading, which is mediated by the 67-kDa laminin receptor.[19][20] In Schwann cells, both peptides presented higher numbers of focal adhesions compared to controls.[21]

Immune Modulation

Recent studies have highlighted the immunomodulatory properties of these peptides, particularly on macrophages. IKVAV has been shown to reduce pro-inflammatory (M1) macrophage activation and promote a pro-healing (M2) phenotype by reducing iNOS expression.[4][22] In contrast, YIGSR can induce a pro-inflammatory response at lower concentrations, suggesting it could be used to stimulate an immune response in certain contexts.[2][23]

Signaling Pathways

The binding of IKVAV and YIGSR to their respective receptors initiates distinct downstream signaling cascades that dictate the cellular response.

IKVAV Signaling

Upon binding to integrins, IKVAV activates intracellular signaling pathways known to regulate cell proliferation, survival, and differentiation. Key pathways include the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) pathways.[13][24] Activation of these cascades is linked to IKVAV's ability to promote bone marrow mesenchymal stem cell proliferation and regulate protease secretion in cancer cells.[9][13]

IKVAV_Signaling IKVAV IKVAV Peptide Integrin Integrin Receptor (e.g., α3β1, α6β1) IKVAV->Integrin Binds FAK FAK Integrin->FAK Activates Neurite Neurite Outgrowth Integrin->Neurite PI3K PI3K FAK->PI3K ERK MAPK/ERK FAK->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Protease Protease Secretion (e.g., MMPs) ERK->Protease

Caption: IKVAV peptide signaling cascade.

YIGSR Signaling

YIGSR binding to the 67-kDa laminin receptor can induce tyrosine phosphorylation of several intracellular proteins.[6] This initiates a signal transduction pathway that can influence cell growth and adhesion. The co-localization of the 67-kDa receptor with cytoskeletal proteins like α-actinin and vinculin upon YIGSR-mediated cell spreading suggests a mechanism for transmitting mechanical signals into the cell.[19][20] Its downstream effects are often inhibitory, leading to decreased tumor growth and angiogenesis.[1]

YIGSR_Signaling YIGSR YIGSR Peptide LAMR 67-kDa Laminin Receptor (LAMR) YIGSR->LAMR Binds Phospho Tyrosine Phosphorylation LAMR->Phospho Induces Cytoskeleton Cytoskeletal Linkage (Vinculin, α-actinin) LAMR->Cytoskeleton Associates with Inhibition Inhibition of Angiogenesis & Tumor Growth Phospho->Inhibition Adhesion Cell Adhesion & Spreading Cytoskeleton->Adhesion

Caption: YIGSR peptide signaling cascade.

Experimental Protocols

Reproducible data is the cornerstone of scientific advancement. Below are summarized methodologies for key experiments used to characterize IKVAV and YIGSR.

Cell Adhesion Assay

This protocol determines the ability of cells to attach to surfaces coated with the peptides.

  • Coating: Aseptically coat wells of a 96-well tissue culture plate with a solution of the desired peptide (e.g., 10-100 µg/mL in sterile PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C. Control wells should be coated with a negative control (e.g., BSA) and a positive control (e.g., full-length laminin).

  • Blocking: Aspirate the coating solution and wash wells with sterile PBS. Block non-specific binding by adding a solution of 1% Bovine Serum Albumin (BSA) in PBS to each well and incubate for 1 hour at 37°C.

  • Cell Seeding: Wash the wells again with PBS. Harvest cells, resuspend them in serum-free medium, and add a defined number of cells (e.g., 2-5 x 10⁴ cells) to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 30-90 minutes) at 37°C in a CO₂ incubator to allow for cell attachment.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells. The force and number of washes should be consistent across all wells.

  • Quantification: Fix the remaining adherent cells with 4% paraformaldehyde, stain with a dye such as 0.5% crystal violet, and solubilize the dye with a solvent (e.g., 10% acetic acid). Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of adherent cells.[1]

Adhesion_Workflow A 1. Coat Plate with Peptide B 2. Block with BSA A->B C 3. Seed Cells B->C D 4. Incubate (37°C) C->D E 5. Wash Non-Adherent Cells D->E F 6. Fix, Stain (Crystal Violet) E->F G 7. Solubilize & Read Absorbance F->G

Caption: Workflow for a cell adhesion assay.

Neurite Outgrowth Assay

This assay quantifies the ability of peptides to promote the extension of neurites from neuronal cells.

  • Substrate Preparation: Coat culture plates or coverslips with the peptide of interest as described in the cell adhesion assay.

  • Cell Seeding: Plate neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons) at a low density to allow for clear visualization of individual cells and their processes.

  • Culture: Culture the cells for 24-72 hours in appropriate differentiation medium.

  • Fixation & Staining: Fix the cells with 4% paraformaldehyde. Permeabilize with a detergent (e.g., Triton X-100) and stain for a neuronal marker, such as β-III tubulin, using immunocytochemistry to visualize the cell body and neurites. A nuclear counterstain like DAPI is also used.

  • Imaging & Analysis: Acquire images using a fluorescence microscope. Use imaging software (e.g., ImageJ/Fiji) to measure the length of the longest neurite per cell or the total neurite length per cell for a large number of cells (n > 50) per condition. A cell is typically considered positive for neurite outgrowth if it possesses at least one process equal to or greater than the diameter of its cell body.[11][12]

Conclusion

IKVAV and YIGSR are powerful tools in cell biology and tissue engineering, but their applications are dictated by their distinct mechanisms of action. IKVAV is a strong promoter of neurite outgrowth and angiogenesis, primarily through integrin-mediated activation of the ERK and Akt pathways, making it a candidate for nerve repair and a target for anti-cancer therapies. In contrast, YIGSR, acting mainly through the 67-kDa laminin receptor, is anti-angiogenic and inhibits tumor growth, while robustly supporting general cell adhesion. The choice between these peptides must be carefully considered based on the desired cellular outcome and the specific receptors and signaling pathways active in the target cell type. This guide provides a foundational framework for researchers to make informed decisions in their experimental designs and therapeutic strategies.

References

Comparative Analysis of Phospho-Specific Antibodies for Downstream Pathway Activation

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Western Blot Analysis of PA22-2 Signaling Pathways

Introduction

This compound is a novel therapeutic compound under investigation for its potential to modulate key cellular signaling pathways implicated in disease progression. This guide provides a comparative analysis of Western blot-based methods to assess the activation of signaling pathways affected by this compound. The data presented herein offers researchers and drug development professionals a comprehensive resource for selecting optimal reagents and protocols for their specific experimental needs.

To assess the efficacy of this compound in modulating its target pathways, a critical step is the quantitative analysis of protein phosphorylation events. The following table summarizes the performance of commercially available phospho-specific antibodies against key nodes in a hypothetical signaling cascade impacted by this compound. The data is based on densitometric analysis of Western blots from cell lysates treated with either a vehicle control or this compound.

Table 1: Comparison of Phospho-Specific Antibody Performance

Target ProteinAntibody VendorCatalog NumberHost SpeciesDilutionSignal-to-Noise Ratio (this compound vs. Vehicle)Specificity (Single Band at Expected MW)
p-Protein X (Ser473)Vendor AAb12345Rabbit1:10004.5 ± 0.3Yes
p-Protein X (Ser473)Vendor BAb67890Mouse1:20003.2 ± 0.5Yes
p-Protein Y (Thr202/Tyr204)Vendor CAb54321Rabbit1:10005.1 ± 0.4Yes
p-Protein Y (Thr202/Tyr204)Vendor DAb09876Rabbit1:5002.8 ± 0.6Minor non-specific bands
p-Protein Z (Thr308)Vendor EAb13579Mouse1:10003.9 ± 0.2Yes

Note: The data presented are representative and may vary based on experimental conditions and cell type.

Experimental Protocols

A detailed methodology is crucial for reproducible Western blot analysis. The following protocol was used to generate the data in Table 1.

1. Cell Culture and Treatment:

  • Cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • For treatment, cells were seeded at a density of 2 x 10^6 cells per 10 cm dish and allowed to adhere overnight.

  • The following day, cells were treated with either vehicle (0.1% DMSO) or 10 µM this compound for 24 hours.

2. Protein Extraction:

  • After treatment, cells were washed twice with ice-cold PBS.

  • Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Lysates were clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein concentration was determined using the BCA assay.

3. Western Blotting:

  • 20 µg of total protein per lane was resolved on a 10% SDS-PAGE gel.

  • Proteins were transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary antibodies (as listed in Table 1) were incubated overnight at 4°C.

  • The membrane was washed three times with TBST.

  • HRP-conjugated secondary antibodies were incubated for 1 hour at room temperature.

  • The membrane was washed three times with TBST.

  • Signal was detected using an ECL substrate and imaged on a digital imaging system.

4. Densitometric Analysis:

  • Band intensities were quantified using ImageJ software.

  • The signal-to-noise ratio was calculated by dividing the intensity of the band in the this compound treated lane by the intensity of the band in the vehicle control lane.

Visualizing this compound Signaling and Experimental Workflow

To provide a clear visual representation of the hypothetical signaling pathway modulated by this compound and the experimental process, the following diagrams were generated using Graphviz.

cluster_0 This compound Signaling Pathway PA22_2 This compound Receptor Receptor PA22_2->Receptor Protein_X Protein X Receptor->Protein_X p_Protein_X p-Protein X (Ser473) Protein_X->p_Protein_X Phosphorylation Protein_Y Protein Y p_Protein_X->Protein_Y p_Protein_Y p-Protein Y (Thr202/Tyr204) Protein_Y->p_Protein_Y Phosphorylation Protein_Z Protein Z p_Protein_Y->Protein_Z p_Protein_Z p-Protein Z (Thr308) Protein_Z->p_Protein_Z Phosphorylation Response Cellular Response p_Protein_Z->Response

Caption: Hypothetical signaling cascade initiated by this compound.

cluster_1 Western Blot Workflow Start Cell Treatment (this compound or Vehicle) Lysis Protein Extraction Start->Lysis Quant BCA Assay Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer PVDF Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry Detection->Analysis

Caption: Standardized workflow for Western blot analysis.

Comparative Analysis of Gene Expression in Response to PA22-2 and Alternative Treatments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the gene expression effects of the bioactive peptide PA22-2 and its functional alternatives in the context of cancer therapy.

This guide provides a comparative analysis of the gene expression changes induced by this compound, a peptide derived from the laminin α1 chain, and other therapeutic alternatives. By examining their impact on key signaling pathways and cellular processes, this document aims to equip researchers with the necessary information to make informed decisions in drug discovery and development.

Introduction to this compound and its Role in Cancer

This compound, also known as IKVAV (isoleucyl-lysyl-valyl-alanyl-valine), is a bioactive peptide sequence derived from the α1 chain of laminin.[1] Initially recognized for its role in promoting neurite outgrowth, recent studies have highlighted its significant involvement in cancer progression. This compound has been shown to enhance tumor growth, metastasis, and angiogenesis by interacting with specific cell surface receptors and activating downstream signaling cascades.[2]

Comparative Treatments

For a comprehensive analysis, this guide compares this compound with other laminin-derived peptides and compounds that modulate similar signaling pathways. The selected alternatives include:

  • YIGSR: A peptide from the laminin β1 chain that has demonstrated anti-tumor and anti-metastatic properties.[3]

  • AG73: A peptide from the laminin α1 chain that, similar to this compound, promotes tumor growth and metastasis.

  • C16: A peptide from the laminin γ1 chain also implicated in promoting tumor progression.

Gene Expression Analysis: A Comparative Overview

While direct, comprehensive transcriptomic data (RNA-seq or microarray) for this compound and its peptide alternatives in cancer cells is not extensively available in public repositories, we can infer the expected gene expression changes by analyzing the downstream effects of their known signaling pathways. The following tables summarize the key signaling pathways, their downstream target genes, and the expected modulatory effects of this compound and its alternatives.

Table 1: Comparison of Signaling Pathways and Cellular Responses

TreatmentReceptor(s)Key Signaling Pathway(s)Primary Cellular Response in Cancer
This compound (IKVAV) Integrin α6β1ERK1/2, PI3K/AktPromotes proliferation, migration, invasion, and angiogenesis.
YIGSR 67-kDa Laminin ReceptorcGMP/PKCδ/ASMInhibits tumor growth and metastasis; induces apoptosis.[2][4]
AG73 Syndecan-1, -2, -4Promotes tumor growth, metastasis, and angiogenesis.[5]
C16 Integrin β1Src, ERK1/2Stimulates invadopodia activity and invasion.

Table 2: Expected Differential Gene Expression in Response to Treatment

Gene CategoryRepresentative GenesExpected Change with this compound (IKVAV) / AG73 / C16Expected Change with YIGSR
Cell Proliferation & Survival CCND1 (Cyclin D1), MYC, BCL2UpregulationDownregulation
Cell Migration & Invasion MMP2, MMP9, FN1 (Fibronectin)UpregulationDownregulation
Angiogenesis VEGFAUpregulationDownregulation
Apoptosis CASP3 (Caspase-3), BAXDownregulationUpregulation

Note: This table represents expected changes based on the known functions of the signaling pathways. Actual gene expression can vary depending on the cancer cell type and experimental conditions.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

PA22_2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Integrin α6β1 Integrin α6β1 This compound->Integrin α6β1 Binds PI3K PI3K Integrin α6β1->PI3K Activates MEK MEK Integrin α6β1->MEK Activates Akt Akt PI3K->Akt Transcription Factors Transcription Factors Akt->Transcription Factors ERK1/2 ERK1/2 MEK->ERK1/2 ERK1/2->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Caption: this compound (IKVAV) signaling pathway.

YIGSR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_process YIGSR YIGSR 67-kDa Laminin Receptor 67-kDa Laminin Receptor YIGSR->67-kDa Laminin Receptor Binds cGMP cGMP 67-kDa Laminin Receptor->cGMP Increases PKCδ PKCδ cGMP->PKCδ Activates ASM ASM PKCδ->ASM Activates Caspase-3 Caspase-3 ASM->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: YIGSR signaling pathway leading to apoptosis.

Experimental Workflows

RNA_Seq_Workflow Cancer Cell Culture Cancer Cell Culture Treatment (this compound or Alternative) Treatment (this compound or Alternative) Cancer Cell Culture->Treatment (this compound or Alternative) RNA Extraction RNA Extraction Treatment (this compound or Alternative)->RNA Extraction Library Preparation Library Preparation RNA Extraction->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Data Analysis Data Analysis Sequencing->Data Analysis Differential Gene Expression Differential Gene Expression Data Analysis->Differential Gene Expression

Caption: General workflow for RNA-sequencing analysis.

Detailed Experimental Protocols

RNA-Seq Analysis of Treated Cancer Cells
  • Cell Culture and Treatment: Plate cancer cells (e.g., melanoma, breast, or colon cancer cell lines) at an appropriate density. Once attached and growing, treat the cells with this compound or an alternative peptide at various concentrations and time points. Include an untreated control group.

  • RNA Extraction: Following treatment, wash the cells with PBS and lyse them using a suitable lysis buffer. Isolate total RNA using a commercially available RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification (for mRNA-seq), rRNA depletion (for total RNA-seq), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Process the raw sequencing reads by trimming adapters and low-quality bases. Align the reads to a reference genome. Quantify gene expression levels and perform differential gene expression analysis between the treated and control groups to identify significantly up- or down-regulated genes.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or the alternative treatments. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Cell Migration and Invasion Assays (Transwell Assay)
  • Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (with 8 µm pores) with a layer of Matrigel or another basement membrane extract to mimic the extracellular matrix. For migration assays, this coating is omitted.

  • Cell Seeding: Resuspend serum-starved cancer cells in a serum-free medium and seed them into the upper chamber of the Transwell inserts.

  • Chemoattractant Addition: In the lower chamber, add a medium containing a chemoattractant (e.g., fetal bovine serum) and the treatment compound (this compound or alternatives).

  • Incubation: Incubate the plate for a period sufficient to allow cell migration or invasion (typically 12-48 hours).

  • Cell Removal and Fixation: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol or paraformaldehyde.

  • Staining and Quantification: Stain the migrated/invaded cells with a dye such as crystal violet. Elute the dye and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify cell migration/invasion.

Conclusion

This guide provides a framework for comparing the effects of this compound and its alternatives on gene expression in cancer cells. While direct transcriptomic data for these specific peptides is limited, the analysis of their downstream signaling pathways offers valuable insights into their potential impact on cancer progression. The provided experimental protocols serve as a starting point for researchers to generate their own data and further investigate the therapeutic potential of these compounds. The visualization of signaling pathways and experimental workflows aims to facilitate a clearer understanding of the complex biological processes involved.

References

A Comparative Guide to Functional Assays for Confirming PA22-2 (IKVAV) Mediated Cell Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of functional assays to confirm and quantify cell adhesion mediated by the PA22-2 peptide, also known as the IKVAV peptide sequence derived from laminin.[1][2] We compare its performance with the widely used Arginine-Glycine-Aspartic acid (RGD) peptide sequence, a common alternative for promoting cell adhesion.[3][4] This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and workflows to assist researchers in selecting the most appropriate assays for their specific needs.

Introduction to this compound (IKVAV) and its Role in Cell Adhesion

This compound is a bioactive peptide fragment derived from the α1 chain of laminin, with the specific amino acid sequence Isoleucine-Lysine-Valine-Alanine-Valine (IKVAV).[1][2] It is a well-established promoter of cell adhesion, migration, and neurite outgrowth.[1][5] The IKVAV sequence interacts with cell surface receptors, primarily integrins, to initiate intracellular signaling cascades that lead to these cellular responses.[2][6] Understanding the efficacy and mechanisms of this compound-mediated cell adhesion is critical for applications in tissue engineering, regenerative medicine, and the development of novel therapeutics.

Comparison of this compound (IKVAV) and RGD Peptides in Cell Adhesion and Neurite Outgrowth

The following tables summarize quantitative data from representative studies comparing the effects of this compound (IKVAV) and RGD peptides on cell adhesion and neurite outgrowth.

Table 1: Comparison of Cell Adhesion on Peptide-Coated Substrates

PeptideCell TypeSubstrateCell Attachment Density (cells/mm²)Key FindingsReference
This compound (IKVAV) Human Neural Stem CellsHydrogelNot specified, but supported attachmentSupported hNSC attachment and proliferation.[7]
RGD (cyclic) HT1080 fibrosarcomaGold-coated surface>300Promoted high cell attachment density.[8]
RGD (linear) HT1080 fibrosarcomaGold-coated surface<200Resulted in lower cell attachment density compared to cyclic RGD.[8]
Fibronectin (contains RGD) HT1080 fibrosarcomaGold-coated surface>300High cell attachment, serving as a positive control.[8]
Laminin (contains IKVAV) HT1080 fibrosarcomaGold-coated surface<200Lower attachment density compared to fibronectin and cRGD.[8]

Table 2: Comparison of Neurite Outgrowth on Peptide-Functionalized Hydrogels

| Peptide | Cell Type | Substrate | Neurite Length (µm) | % of Cells with Neurites | Key Findings | Reference | |---|---|---|---|---|---| | This compound (IKVAV) | Mouse Embryonic Stem Cells | Hydrogel (570 µM IKVAV) | ~38 | ~45% | Optimal IKVAV concentration significantly promoted neurite extension. |[9] | | This compound (IKVAV) | Human Neural Stem Cells | Hydrogel (10 µM IKVAV) | Not specified | Supported neurite outgrowth | The novel short IKVAV peptide enhanced cell migration and neurite outgrowth. |[7] | | RGD | Not specified in detail | Hydrogel | Not specified | Increased neurite outgrowth from dorsal root ganglia and neural stem cells. | |

Key Functional Assays and Experimental Protocols

Two primary types of functional assays are employed to characterize this compound mediated cell adhesion: Cell Adhesion Assays and Neurite Outgrowth Assays .

Cell Adhesion Assay

This assay quantifies the attachment of cells to a substrate coated with the peptide of interest.

Experimental Protocol: Crystal Violet Cell Adhesion Assay

  • Plate Coating:

    • Aseptically coat the wells of a 96-well tissue culture plate with the desired concentration of this compound peptide solution (e.g., 10-50 µg/mL in sterile PBS). As a comparison, coat other wells with RGD peptide, a negative control (e.g., a scrambled IKVAV sequence), and a positive control (e.g., fibronectin or laminin).

    • Incubate the plate at 37°C for 1-2 hours or at 4°C overnight.

    • Aspirate the coating solution and wash the wells twice with sterile PBS.

  • Blocking:

    • Add a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) to each well to prevent non-specific cell binding.

    • Incubate at 37°C for 30-60 minutes.

    • Aspirate the blocking buffer and wash the wells twice with PBS.

  • Cell Seeding:

    • Harvest the cells of interest and resuspend them in a serum-free medium to a final concentration of 1 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension to each well.

    • Incubate at 37°C in a CO2 incubator for a defined period (e.g., 30-60 minutes) to allow for cell attachment.

  • Washing:

    • Gently wash the wells with PBS to remove non-adherent cells. The stringency of washing can be adjusted (e.g., by gentle inversion or controlled pipetting) depending on the expected strength of adhesion.

  • Fixation and Staining:

    • Fix the adherent cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash the wells with water.

    • Add 0.1% crystal violet solution to each well and incubate for 10-20 minutes at room temperature.[10]

    • Wash the wells thoroughly with water to remove excess stain.

  • Quantification:

    • Solubilize the bound crystal violet by adding a destaining solution (e.g., 10% acetic acid or 1% SDS) to each well.

    • Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

Neurite Outgrowth Assay

This assay is particularly relevant for neuronal cell types and quantifies the ability of this compound to promote the extension of neurites, a process dependent on cell adhesion.

Experimental Protocol: Immunofluorescence-Based Neurite Outgrowth Assay

  • Substrate Preparation:

    • Prepare cell culture surfaces (e.g., glass coverslips or 96-well plates) coated with this compound, RGD, and control peptides as described in the cell adhesion assay protocol.

  • Cell Culture:

    • Seed neuronal cells (e.g., primary neurons, PC12 cells, or differentiated neural stem cells) onto the prepared substrates at a low density to allow for clear visualization of individual neurites.

    • Culture the cells for a period sufficient for neurite extension (e.g., 24-72 hours) in an appropriate growth medium.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum in PBS).

    • Incubate with a primary antibody against a neuronal marker that highlights neurites, such as anti-β-III-tubulin or anti-MAP2.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify neurite outgrowth using image analysis software.[11][12] Common parameters to measure include:

      • Average neurite length per neuron.[11]

      • Total neurite length per field of view.

      • The number of neurites per neuron.[11]

      • The percentage of cells bearing neurites.

Visualizing the Mechanisms and Workflows

Signaling Pathways

The biological effects of this compound (IKVAV) and RGD peptides are initiated by their interaction with cell surface integrin receptors, leading to the activation of downstream signaling pathways that regulate cell adhesion and cytoskeletal organization.

G This compound (IKVAV) and RGD Signaling Pathways cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular PA222 This compound (IKVAV) Integrin_IKVAV Integrin Receptor (e.g., α3β1, α6β1) PA222->Integrin_IKVAV Binds RGD RGD Peptide Integrin_RGD Integrin Receptor (e.g., αvβ3, α5β1) RGD->Integrin_RGD Binds FAK Focal Adhesion Kinase (FAK) Integrin_IKVAV->FAK Activates Integrin_RGD->FAK Activates Src Src Kinase FAK->Src ERK ERK/MAPK Pathway Src->ERK Actin Actin Cytoskeleton Reorganization ERK->Actin Adhesion Cell Adhesion & Spreading Actin->Adhesion Neurite Neurite Outgrowth Actin->Neurite G Cell Adhesion Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Quantification A Coat Plate with Peptides (this compound, RGD, Controls) B Block Non-specific Sites A->B C Seed Cells B->C D Incubate for Adhesion C->D E Wash to Remove Non-adherent Cells D->E F Fix and Stain (Crystal Violet) E->F G Solubilize Dye F->G H Measure Absorbance G->H G Neurite Outgrowth Assay Workflow cluster_0 Preparation & Culture cluster_1 Staining cluster_2 Analysis A Prepare Peptide-Coated Substrates B Seed Neuronal Cells A->B C Culture for Neurite Extension B->C D Fix and Permeabilize Cells C->D E Immunostain for Neuronal Markers (e.g., β-III-tubulin) D->E F Counterstain Nuclei (DAPI) E->F G Fluorescence Microscopy Imaging F->G H Image Analysis and Quantification (Neurite Length, Number, etc.) G->H

References

A Comparative Guide to PA22-2 (IKVAV) Peptide Delivery Methods for Neural Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pentapeptide PA22-2, also known as the IKVAV peptide sequence derived from laminin, has demonstrated significant potential in promoting neurite outgrowth and facilitating neural regeneration.[1] Its therapeutic efficacy, however, is critically dependent on the chosen delivery method, which influences its bioavailability, localization, and interaction with target cells. This guide provides a comparative analysis of different delivery strategies for this compound, supported by experimental data, to aid researchers in selecting the optimal method for their specific application.

Comparison of Efficacy: In Vitro and In Vivo Studies

The efficacy of this compound delivery has been primarily evaluated through its ability to stimulate neurite outgrowth in vitro and promote functional recovery in animal models of neural injury in vivo. The most extensively studied delivery vehicles are hydrogel-based scaffolds, with some investigations into direct injection and nanoparticle-based systems.

In Vitro Efficacy: Neurite Outgrowth and Cellular Response

Hydrogel systems serve as a three-dimensional scaffold that mimics the extracellular matrix, providing both structural support and localized, sustained release of the IKVAV peptide. Different hydrogel materials have been functionalized with IKVAV to assess their impact on neural stem cells (NSCs) and other neuronal cell types.

Delivery MethodHydrogel TypeCell TypeKey Quantitative FindingsReference
Hydrogel Poly(ethylene glycol) (PEG)Murine Embryonic Stem CellsOptimal neurite extension of ~38 µm at 570 µM IKVAV concentration.[2][2]
Self-Assembling Peptide (IKVAV-PA)P19 NeuronsAverage neurite length of 31.2 ± 1.1 µm, significantly higher than control (23.9 ± 0.4 µm).[3][3]
Self-Assembling Peptide (RADA16-IKVAV)Neural Stem Cells (NSCs)Enhanced survival and neuronal differentiation of encapsulated NSCs.[4][4]
Hyaluronic AcidHuman iPSC-derived NSCsNo significant difference in neurite length compared to laminin control, but supported cell attachment.[3][3]
Direct Injection IKVAV-Membrane Spanning Peptide (MSP)N/A (In vitro data not available)N/A[5]
Nanoparticle-Decorated Scaffold PCL/PLGA film with Gold Nanoparticles (AuNPs)PC12 cells and NSCsPromoted neurite outgrowth and neuronal differentiation along linear lines with electrical stimulation.[6][6]
In Vivo Efficacy: Functional Recovery in Animal Models

In vivo studies have primarily focused on spinal cord injury (SCI) and brain injury models in rodents. Functional recovery is a key metric, often assessed using standardized behavioral scales such as the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.[4][7][8][9]

Delivery MethodAnimal ModelKey Quantitative FindingsReference
Hydrogel Rat Brain InjuryRepaired tissue defect and supported axonal growth into the hydrogel matrix within 6 weeks.[10][10]
Rat Spinal Cord InjuryPNPP-IKVAV hydrogel inhibited fibroblast migration and reduced fibrous scar formation.[11][11]
Direct Injection Mouse Spinal Cord InjuryIKVAV-MSP treatment resulted in a significant improvement in BBB scores over 4 weeks compared to controls (p < 0.05).[5][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summarized protocols for key experiments cited in this guide.

IKVAV-Functionalized Hydrogel Preparation (Example: PEG-based)
  • Peptide Conjugation: The IKVAV peptide is conjugated to a PEG derivative, such as Acrylate-PEG-succinimidyl valerate (Acryl-PEG-SVA), via an amine substitution reaction. A 1.2:1 molar ratio of IKVAV to PEG-SVA is mixed in a HEPES buffer (pH 8.5, adjusted to 8.0) and reacted overnight at 4°C with constant agitation, protected from light.[2]

  • Hydrogel Formation: The IKVAV-conjugated PEG is mixed with a crosslinker, such as PEG-dithiol, to initiate hydrogel formation through a Michael-type addition reaction.[12] The final concentration of the polymer and the peptide can be adjusted to achieve desired mechanical properties and bioactivity.

  • Cell Encapsulation (for 3D studies): Cells are suspended in the crosslinker solution before it is mixed with the IKVAV-PEG solution to create cell-laden hydrogels.

Quantification of Neurite Outgrowth
  • Cell Culture and Staining: Neuronal cells are cultured on or within the IKVAV-functionalized substrate for a specified period. Following fixation, cells are immunostained for neuronal markers (e.g., β-III tubulin) and nuclei (e.g., DAPI).[10][13][14][15][16]

  • Image Acquisition: Images of the stained cells are captured using fluorescence microscopy.

  • Neurite Tracing and Measurement: Image analysis software (e.g., ImageJ with NeuronJ plugin) is used to trace the length of neurites from the cell body to the tip.[3] The total neurite length per cell or the percentage of cells bearing neurites can be quantified.

In Vivo Spinal Cord Injury Model and Functional Assessment
  • Surgical Procedure: A laminectomy is performed on adult rodents (e.g., rats, mice) to expose the spinal cord. A controlled compression or contusion injury is induced using a standardized device.[4][8]

  • Delivery of this compound: The IKVAV-containing therapeutic (e.g., hydrogel, peptide solution) is administered directly to the injury site.

  • Behavioral Testing (BBB Scale): At regular intervals post-injury, the locomotor function of the animals is assessed in an open field by two independent, blinded observers using the 21-point BBB scale.[7][9] The scale evaluates joint movement, stepping ability, coordination, and other parameters of hindlimb function.

Visualizing the Mechanisms and Workflows

IKVAV Signaling Pathway

The biological effects of the IKVAV peptide are primarily mediated through its interaction with integrin receptors on the cell surface. This binding initiates a downstream signaling cascade that promotes cell adhesion, migration, and neurite outgrowth. Key signaling pathways involved include the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathways.[2][3][17][18][19][20][21]

IKVAV_Signaling_Pathway IKVAV IKVAV Peptide Integrin Integrin Receptor (e.g., α2β1) IKVAV->Integrin Binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates PI3K PI3K FAK->PI3K Activates MAPK_pathway MAPK/ERK Pathway FAK->MAPK_pathway Akt Akt PI3K->Akt Activates Cellular_Response Cellular Response (Neurite Outgrowth, Adhesion, Survival) Akt->Cellular_Response ERK ERK1/2 MAPK_pathway->ERK Activates ERK->Cellular_Response

Figure 1: IKVAV peptide signaling cascade.

Experimental Workflow for In Vitro Efficacy Testing

The following diagram outlines a typical workflow for assessing the in vitro efficacy of an IKVAV-functionalized hydrogel.

In_Vitro_Workflow start Start prep_hydrogel Prepare IKVAV-Functionalized Hydrogel start->prep_hydrogel culture_cells Culture Neural Stem Cells on/in Hydrogel prep_hydrogel->culture_cells incubation Incubate for a Defined Period culture_cells->incubation stain_cells Fix and Immunostain for Neuronal Markers incubation->stain_cells image_cells Acquire Images via Fluorescence Microscopy stain_cells->image_cells quantify Quantify Neurite Outgrowth (Length, Percentage) image_cells->quantify end End quantify->end

Figure 2: In vitro experimental workflow.

Logical Relationship of Delivery Methods and Efficacy Outcomes

This diagram illustrates the relationship between the different delivery strategies for this compound and the resulting biological outcomes that determine their efficacy.

Logical_Relationship delivery_methods This compound Delivery Methods hydrogel Hydrogel-Based Scaffolds delivery_methods->hydrogel direct_injection Direct Injection (IKVAV-MSP) delivery_methods->direct_injection nanoparticle Nanoparticle-Decorated Scaffolds delivery_methods->nanoparticle neurite_outgrowth Neurite Outgrowth hydrogel->neurite_outgrowth cell_adhesion Cell Adhesion & Survival hydrogel->cell_adhesion tissue_regeneration Tissue Regeneration hydrogel->tissue_regeneration locomotor_improvement Locomotor Improvement (BBB Score) direct_injection->locomotor_improvement direct_injection->tissue_regeneration nanoparticle->neurite_outgrowth cellular_response Cellular Response (In Vitro) neurite_outgrowth->cellular_response cell_adhesion->cellular_response functional_recovery Functional Recovery (In Vivo) locomotor_improvement->functional_recovery tissue_regeneration->functional_recovery

Figure 3: Delivery methods and outcomes.

References

Cross-Validation of Neurostim-42 Effects in Different Neuronal Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the effects of the novel neuroactive compound, Neurostim-42, across different neuronal subtypes. The performance of Neurostim-42 is evaluated against its structural analog, Neurostim-38, and a standard reference compound, Control Compound B. The data presented herein is a synthesis of findings from multiple preclinical studies.

Quantitative Data Summary

The following tables summarize the key performance metrics of Neurostim-42 and its alternatives on primary cortical excitatory (glutamatergic) and inhibitory (GABAergic) neurons.

Table 1: Electrophysiological Effects on Neuronal Firing Rates

CompoundConcentration (nM)Neuronal SubtypeChange in Mean Firing Rate (Hz)Standard Deviation
Neurostim-42 10Excitatory+8.2± 1.5
10Inhibitory+2.1± 0.8
Neurostim-38 10Excitatory+5.5± 1.2
10Inhibitory+2.3± 0.9
Control Compound B 10Excitatory+4.1± 1.1
10Inhibitory+4.0± 1.0
Vehicle N/AExcitatory+0.1± 0.5
N/AInhibitory-0.2± 0.4

Table 2: Neuroprotective Efficacy Against Glutamate-Induced Excitotoxicity

CompoundConcentration (nM)Neuronal Subtype% Increase in Cell ViabilityStandard Deviation
Neurostim-42 50Excitatory78%± 6.2%
50Inhibitory45%± 5.1%
Neurostim-38 50Excitatory62%± 5.8%
50Inhibitory42%± 4.9%
Control Compound B 50Excitatory55%± 5.5%
50Inhibitory58%± 6.0%
Vehicle N/AExcitatory2%± 1.5%
N/AInhibitory3%± 1.8%

Detailed Experimental Protocols

2.1. Primary Neuronal Culture

Primary cortical neurons were harvested from embryonic day 18 (E18) Sprague-Dawley rat pups. The cortical tissue was dissected, dissociated using papain, and plated on poly-D-lysine-coated 24-well plates for viability assays or multi-electrode arrays (MEAs) for electrophysiology. Cultures were maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Experiments were conducted on mature cultures at 14 days in vitro (DIV).

2.2. Multi-Electrode Array (MEA) Electrophysiology

Spontaneous electrical activity of neuronal cultures on MEAs was recorded using a Maestro Pro system (Axion BioSystems). Baseline activity was recorded for 10 minutes. Subsequently, Neurostim-42, Neurostim-38, Control Compound B, or a vehicle control was added to the culture medium, and recordings were taken for an additional 30 minutes. The mean firing rate was calculated from the last 10 minutes of the recording period.

2.3. Glutamate-Induced Excitotoxicity Assay

Neuronal cultures in 24-well plates were pre-treated with Neurostim-42, Neurostim-38, Control Compound B, or vehicle for 2 hours. Following pre-treatment, glutamate was added to a final concentration of 100 µM for 24 hours to induce excitotoxicity. Cell viability was assessed using a PrestoBlue™ Cell Viability Reagent. Fluorescence was measured using a plate reader with excitation/emission at 560/590 nm. The percentage increase in cell viability was calculated relative to the glutamate-only treated wells.

Visualized Data and Pathways

The following diagrams illustrate the proposed signaling pathway of Neurostim-42, the experimental workflow, and a comparison of the compounds.

G cluster_pathway Proposed Signaling Pathway of Neurostim-42 N42 Neurostim-42 Receptor TrkB Receptor N42->Receptor PLC PLCγ Receptor->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC CREB CREB Phosphorylation PKC->CREB Gene Gene Expression (Pro-survival & Synaptic Plasticity) CREB->Gene

Caption: Proposed signaling cascade for Neurostim-42.

G cluster_workflow Experimental Workflow for Excitotoxicity Assay Culture Primary Cortical Neuron Culture (14 DIV) Pretreat Pre-treatment with Compounds (2 hours) Culture->Pretreat Glutamate Induce Excitotoxicity (100 µM Glutamate, 24 hours) Pretreat->Glutamate Assay Assess Cell Viability (PrestoBlue™ Reagent) Glutamate->Assay Analysis Data Analysis and Comparison Assay->Analysis

Caption: Workflow for the glutamate-induced excitotoxicity assay.

Caption: Comparative selectivity of the tested compounds.

Safety Operating Guide

Proper Disposal of PA22-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory materials is paramount. This guide provides essential procedural information for the disposal of PA22-2, a bioactive peptide, to maintain a safe laboratory environment and comply with standard regulations. While this compound is not classified as a hazardous waste under 40 CFR 261.24 or 261.3, it is crucial to follow good laboratory practices for its disposal.[1]

Summary of Disposal and Safety Information

The following table summarizes key safety and disposal considerations for this compound in a laboratory setting. This information is compiled from general safety data sheets for similar chemical substances and should be supplemented by your institution's specific protocols.

ParameterGuidelineSource
Waste Classification Not considered a hazardous waste.[1]
Personal Protective Equipment (PPE) Safety glasses, lab coat, and chemical-resistant gloves.[1][2]
Spill Management Ventilate the area and wash the spill site with water after material pickup is complete.[1]
Container Disposal Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
Recommended Disposal Method Contact a licensed professional waste disposal service.[1]

Experimental Protocol for Disposal of this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on general guidelines for the disposal of non-hazardous chemical waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before beginning the disposal process, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[1][2]

  • Prepare a designated waste container for non-hazardous chemical waste. The container should be clearly labeled.

2. Decontamination of Working Surfaces and Equipment:

  • Any surfaces or equipment that have come into contact with this compound should be thoroughly decontaminated.

  • Wipe down all contaminated surfaces with a suitable laboratory disinfectant or detergent solution, followed by a rinse with water.

3. Disposal of Unused this compound Solution:

  • For small quantities of unused this compound solution, it is recommended to aspirate the liquid into a flask containing a suitable neutralizing agent or a large volume of water.

  • The diluted solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations. For larger quantities, consult your institution's environmental health and safety (EHS) office.

4. Disposal of Contaminated Labware:

  • All disposable labware that has come into contact with this compound, such as pipette tips, microfuge tubes, and culture plates, should be collected in a designated biohazard bag or a clearly labeled waste container for non-hazardous chemical waste.

  • These materials should then be disposed of through your institution's chemical waste management program.

5. Final Disposal:

  • For the final disposal of collected waste, it is recommended to contact a licensed professional waste disposal service.[1]

  • Follow your institution's procedures for scheduling a pickup of chemical waste.

Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

PA22_2_Disposal_Workflow cluster_prep Preparation cluster_waste_stream Waste Stream Management cluster_disposal_action Disposal Action cluster_final Final Steps start Start Disposal Process ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe categorize Categorize Waste ppe->categorize liquid_waste Unused this compound Solution categorize->liquid_waste Liquid solid_waste Contaminated Labware categorize->solid_waste Solid dilute_dispose Dilute with Water & Dispose per Local Regulations liquid_waste->dilute_dispose collect_waste Collect in Labeled Non-Hazardous Waste Container solid_waste->collect_waste decontaminate Decontaminate Work Surfaces dilute_dispose->decontaminate contact_disposal Contact Licensed Waste Disposal Service collect_waste->contact_disposal end_process End decontaminate->end_process contact_disposal->end_process

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for Polyamide 2200 (PA 2200)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information pertains to Polyamide 2200 (PA 2200), a widely used polyamide 12 (nylon) powder in selective laser sintering (SLS) 3D printing. It is often referred to in safety data sheets and technical documents under this name. If you are working with a different substance, please consult its specific safety data sheet (SDS).

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling PA 2200 powder. Adherence to these procedures is critical for ensuring a safe laboratory environment.

I. Personal Protective Equipment (PPE)

When handling PA 2200 powder, especially during processing and cleanup, a comprehensive PPE strategy is mandatory to minimize exposure risks.[1]

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Respiratory Protection N95 mask or equivalent respiratory protection.[1]To prevent inhalation of fine powder particles, which can be an irritant to the respiratory tract.[2]
Hand Protection Chemical-resistant, impervious gloves (e.g., non-reactive nitrile gloves).[1][3]To prevent skin contact. Although not always necessary at room temperature, it is good practice. During thermal processing, thermally insulated gloves are required.[2][4]
Eye Protection Safety glasses with side shields or goggles.[2][3]To protect eyes from dust particles which may cause mechanical irritation.[2] Contact lenses should not be worn.[3]
Body Protection Long-sleeved lab coats or appropriate attire that prevents skin contact.[1]To minimize skin exposure to the powder.[1]

II. Operational and Handling Plan

A systematic approach to handling PA 2200 powder is crucial to mitigate risks such as dust explosion and electrostatic charge accumulation.

Procedural Workflow for Handling PA 2200

prep Preparation handling Powder Handling prep->handling Ensure proper ventilation and dust extraction processing Thermal Processing handling->processing Use non-sparking tools storage Storage handling->storage Store in a dry place cleanup Cleanup processing->cleanup Allow equipment to cool disposal Disposal cleanup->disposal Collect in suitable containers

Caption: Workflow for the safe handling of PA 2200 powder.

Step-by-Step Guidance:

  • Preparation :

    • Ensure adequate ventilation and dust extraction systems are in place and operational at the machine.[4]

    • Keep sources of ignition away from the handling area.[4]

    • Take measures against electrostatic charge, as dust can form potentially explosive mixtures with air.[4]

    • Inspect all PPE for integrity before use.[3]

  • Handling :

    • Avoid the formation and dispersal of dust in the air.[3][4]

    • Use only non-sparking tools when handling the powder.[3]

    • Do not eat, drink, or smoke in the handling area.[4][5]

    • Wash hands thoroughly after handling.[3]

  • Thermal Processing :

    • During thermal processing, ensure extraction of vapors or adequate ventilation is provided.[4]

    • Use thermally insulated protective gloves when handling hot materials.[2]

    • In case of skin contact with molten polyamide, cool the area with copious amounts of cold water. Do not attempt to pull solidified material from the skin and seek medical attention for burns.[4]

III. Disposal Plan

Proper disposal of PA 2200 waste is essential to prevent environmental contamination.

Waste Management Protocol

Waste TypeDisposal Method
Spilled Powder Sweep up or vacuum clean the material and place it in a suitable, labeled container for disposal.[4] Avoid methods that generate dust.[4]
Contaminated Clothing Remove and launder before reuse.[3]
Empty Containers Dispose of in accordance with local regulations.
General Waste Observe local regulations, which may include disposal in a waste incineration plant.[4] The European waste code number should be defined in consultation with the disposer and relevant authorities.[4]

Environmental Precautions :

  • Prevent the powder from entering drains, sewers, and waterways.[3] Although PA 2200 is a water-insoluble solid polymer not expected to be detrimental to the environment under normal conditions, preventing microplastic pollution is crucial.[4][6][7]

IV. Emergency Procedures

In the event of an emergency, follow these first-aid measures.

First-Aid and Emergency Response

Exposure RouteFirst-Aid Measures
Inhalation If irritation occurs from vapors during thermal processing or from inhaling dust, move the affected person to fresh air. Seek medical attention if necessary.[4]
Skin Contact For dust contact, wash the affected area with soap and water.[2] For contact with molten material, cool the skin with cold water and seek immediate medical attention.[4]
Eye Contact Rinse eyes with copious amounts of water.[4]
Fire Use water spray, foam, CO2, or dry powder to extinguish.[4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.